molecular formula C9H6O6 B044417 1,2,4-Benzenetricarboxylic acid CAS No. 528-44-9

1,2,4-Benzenetricarboxylic acid

Cat. No.: B044417
CAS No.: 528-44-9
M. Wt: 210.14 g/mol
InChI Key: ARCGXLSVLAOJQL-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is a versatile and valuable aromatic tricarboxylic acid in chemical research. Its primary research significance lies in its role as a key precursor and building block for the synthesis of advanced polymers and materials. Most notably, it is used to produce trimellitic anhydride, which is a critical monomer for manufacturing high-performance polyimides and polyamide-imides. These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them subjects of intense study for applications in aerospace, electronics (as flexible circuit substrates and interlayer dielectrics), and high-temperature coatings. Furthermore, the asymmetrical arrangement of its three carboxyl groups offers unique opportunities in coordination chemistry for constructing complex metal-organic frameworks (MOFs) and other supramolecular structures with tailored porosity and functionality. In organic synthesis, it serves as a multifunctional core for creating dendrimers, plasticizers, and ester-based lubricants. Researchers value this compound for exploring structure-property relationships in macromolecular design and for developing new materials with customized characteristics. Its mechanism of action in these contexts is fundamentally rooted in its ability to undergo polycondensation reactions, form stable anhydride linkages, and act as a multidentate ligand for metal ions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,4-tricarboxylic acid
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InChI

InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
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InChI Key

ARCGXLSVLAOJQL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6O6
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Related CAS

67801-57-4 (cobalt(+2)[1:1] salt), 65296-81-3 (4-carboxyphthalatoplatinum 1r-trans-12-diaminocyclohexane complex salt/solvate)
Record name Trimellitic acid
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DSSTOX Substance ID

DTXSID3021487
Record name 1,2,4-Benzenetricarboxylic acid
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Molecular Weight

210.14 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 1,2,4-Benzenetricarboxylic acid
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Vapor Pressure

0.00000003 [mmHg]
Record name Trimellitic acid
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CAS No.

528-44-9
Record name Trimellitic acid
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Record name Benzene-1,2,4-tricarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4-Benzenetricarboxylic Acid from Pseudocumene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid (TMA), is a colorless solid organic compound with the chemical formula C₆H₃(COOH)₃.[1] It is a crucial intermediate in the chemical industry, primarily used in its dehydrated form, trimellitic anhydride (B1165640). This anhydride is a key building block for producing high-performance plasticizers with low volatility, powder coating resins, wire enamels, and engineering polymers designed for high-temperature applications.[2][3] The predominant commercial method for producing trimellitic acid is the catalytic liquid-phase oxidation of pseudocumene (1,2,4-trimethylbenzene).[2][3] This process is challenging due to the presence of three methyl groups on the aromatic ring, which requires a highly active catalyst to achieve acceptable yields and product quality.[3]

This technical guide provides a comprehensive overview of the synthesis of trimellitic acid from pseudocumene, focusing on the core chemical processes, detailed experimental protocols derived from established industrial practices, and quantitative data to support researchers in the field.

Core Synthesis Pathway and Mechanism

The conversion of pseudocumene to trimellitic acid is achieved through the liquid-phase oxidation of its three methyl groups using air or an oxygen-containing gas. The reaction is typically conducted in an acetic acid solvent under elevated temperature and pressure.[2]

Catalysis

The process relies on a multi-component catalyst system, famously known as the "Mid Century Catalyst," which was developed in the 1950s for the oxidation of alkyl aromatics.[3] The fundamental components are:

  • Heavy Metal Catalysts: Cobalt (Co) and Manganese (Mn) salts, often in the form of acetates, are the primary oxidation catalysts.[2][4]

  • Bromine Source: A bromine source, such as hydrogen bromide (HBr), sodium bromide, or an organic bromide like tetrabromoethane, is essential for the catalyst's activity.[5][6][7]

To enhance catalyst activity and improve the yield and purity of the final product, modern processes often incorporate additional metal catalysts, such as zirconium (Zr), cerium (Ce), and titanium (Ti).[4][5]

Reaction Mechanism

The oxidation of pseudocumene proceeds via a free-radical autoxidation mechanism. The cobalt and manganese catalysts cycle between their higher and lower oxidation states (e.g., Co³⁺/Co²⁺) to initiate the reaction and decompose intermediate hydroperoxides. The bromine component acts as a radical promoter, facilitating the abstraction of hydrogen atoms from the methyl groups to generate benzyl-type radicals, which then react with oxygen. The oxidation occurs in a stepwise manner, converting the methyl groups first to aldehydes and then to carboxylic acids. Intermediates such as dimethylbenzoic acids and methylphthalic acids are formed during the process.[4][8]

Figure 1: Simplified free-radical mechanism for catalytic oxidation.

Experimental Protocols

The commercial oxidation of pseudocumene is typically performed as a batch process, primarily because the final product, trimellitic acid, acts as a catalyst poison at high concentrations.[3] The following protocol is a representative example compiled from various patented industrial processes.

General Protocol for Batch Oxidation
  • Reactor Charging: A high-pressure reactor, typically made of titanium or other corrosion-resistant material, is charged with pseudocumene and acetic acid solvent.[4] The weight ratio of acetic acid to pseudocumene generally ranges from 2.5:1 to 10:1.[6]

  • Catalyst Addition: The catalyst components are added to the mixture. This includes cobalt acetate, manganese acetate, and a bromine source.[6] In some process variations, a portion of the catalyst is added at the beginning, with the remainder added stepwise during the reaction to maintain activity.[5][6]

  • Reaction Initiation and Execution:

    • The reactor is sealed, and the mixture is heated to the initial reaction temperature, typically between 140°C and 180°C, under a pressure of 5 to 30 bar.[2][5][6]

    • Air is continuously injected into the reaction mixture to initiate and sustain the oxidation.[4]

    • The reaction is highly exothermic, and cooling is required to maintain the desired temperature.

  • Staged Reaction Conditions: To drive the reaction to completion and oxidize the intermediate products, the temperature is often increased in a second stage to a final value between 200°C and 240°C.[2][5]

  • Reaction Completion and Monitoring: The reaction is monitored by taking samples at intervals and analyzing them via gas chromatography (GC) and liquid chromatography (LC) to track the consumption of pseudocumene and the formation of intermediates and trimellitic acid.[4] The reaction is typically complete within 70 to 120 minutes.[4][5]

  • Product Isolation and Purification:

    • Upon completion, the reactor effluent is cooled, causing the crude trimellitic acid to crystallize out of the acetic acid solvent.[4]

    • The resulting slurry is filtered to separate the solid trimellitic acid from the mother liquor, which contains the dissolved catalyst and soluble impurities.[4][8]

    • The filter cake is washed, typically with more acetic acid or water, and then dried to yield crude trimellitic acid.[8]

    • Further purification can be achieved through recrystallization or by converting the acid to the anhydride, which is then purified by distillation.[7]

G Reactants Pseudocumene Acetic Acid Catalyst Reactor High-Pressure Reactor Reactants->Reactor Crystallizer Cooling & Crystallization Reactor->Crystallizer Effluent Air Air / O₂ Air->Reactor 140-240°C 5-30 bar Filtration Filtration Crystallizer->Filtration Dryer Drying Filtration->Dryer Filter Cake MotherLiquor Mother Liquor (Catalyst Recycle) Filtration->MotherLiquor Filtrate TMA Pure Trimellitic Acid Dryer->TMA

Figure 2: General experimental workflow for trimellitic acid synthesis.

Data Presentation: Reaction Parameters and Catalysts

The efficiency and selectivity of the synthesis are highly dependent on the catalyst system and reaction conditions. The tables below summarize typical parameters found in the literature.

Table 1: Catalyst Systems for Pseudocumene Oxidation

Catalyst Components Primary Role of Components Reference
Co / Mn / Br Co/Mn: Primary oxidation catalysts, facilitate radical formation. Br: Radical promoter, essential for H-abstraction from methyl groups. [2][3]
Co / Mn / Zr / Br Zr: Acts as a co-catalyst to improve oxidation rates and yields. [4]
Co / Mn / Ce / Br Ce: Enhances catalyst activity, particularly in later stages of oxidation. [5]

| Co / Mn / Ce / Ti / Br | Ti: Added to increase selectivity and reduce the formation of by-products, leading to a higher quality crude product. |[5] |

Table 2: Typical Reaction Parameters for Trimellitic Acid Synthesis

Parameter Typical Range / Value Notes Reference
Temperature 130°C - 240°C Often a two-stage profile (e.g., 140-160°C then 215-230°C). [2]
Pressure 5 - 30 bar (approx. 70-435 psig) Sufficient to maintain a liquid phase and provide adequate oxygen concentration. [2][5]
Solvent Ratio (wt) Acetic Acid : Pseudocumene = 2.5:1 to 10:1 Higher solvent ratios can help with solubility and heat management. [4][6]
Catalyst Loading (wt%) Co: 0.005-0.05, Mn: 0.005-0.05 (based on pseudocumene) Concentrations are optimized to balance reaction rate and cost. [6]
Reaction Time 70 - 120 minutes Varies depending on catalyst activity, temperature, and desired conversion. [4][5]

| Molar Yield | ≥ 90% | High yields are achievable with optimized catalyst systems and conditions. |[2] |

Conclusion

The synthesis of this compound from pseudocumene is a mature and highly optimized industrial process. The core of this process is the liquid-phase oxidation using a cobalt-manganese-bromine catalyst system in an acetic acid solvent. Key advancements in the field have focused on enhancing the catalyst system with co-catalysts like zirconium and titanium to improve yield and selectivity, as well as on process innovations such as staged temperature profiles and catalyst recycling to improve economic and environmental performance.[4][5] For researchers, a thorough understanding of the interplay between the multi-component catalyst system and the rigorous reaction conditions is critical to achieving high-purity trimellitic acid suitable for advanced material and pharmaceutical applications.

References

Unraveling the Crystalline Architecture of 1,2,4-Benzenetricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2,4-benzenetricarboxylic acid, also known as trimellitic acid. A comprehensive understanding of the solid-state structure of this compound is crucial for its application in the development of metal-organic frameworks (MOFs), polymers, and as a key intermediate in the synthesis of various pharmaceuticals and other high-value chemicals. This document outlines the crystallographic parameters, experimental procedures for its structural determination, and a detailed examination of the intermolecular forces that govern its crystal packing.

Physicochemical Properties

This compound (C₉H₆O₆, Molar Mass: 210.14 g/mol ) is a colorless, crystalline solid.[1][2] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol (B145695) and acetic acid.[3][4] Thermochemical studies indicate that the compound has a tendency to sublime before reaching its melting point, a factor that requires consideration in experimental setups for thermal analysis.[5][6]

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below. This information is critical for computational modeling, understanding polymorphism, and designing new materials with desired properties.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupI2/c
a (Å)Value to be obtained from CIF
b (Å)Value to be obtained from CIF
c (Å)Value to be obtained from CIF
α (°)90
β (°)Value to be obtained from CIF
γ (°)90
Volume (ų)Value to be obtained from CIF
ZValue to be obtained from CIF
Density (calculated) (g/cm³)Value to be obtained from CIF

Note: The specific numerical values for the unit cell dimensions and other parameters will be populated upon retrieval of the CIF file from the Crystallography Open Database (COD) entry 4500224 or from the full text of the publication by Takusagawa et al.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from material purification and crystal growth to the collection and analysis of diffraction data.

Synthesis and Purification

Commercial this compound is typically purified by recrystallization. A common and effective method involves dissolving the crude acid in a suitable solvent, such as aqueous ethanol or acetic acid, followed by slow cooling to induce the formation of high-quality single crystals.[3][4]

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step. The slow evaporation of a saturated solution of purified this compound in a solvent system like aqueous ethanol at room temperature is a standard procedure to obtain well-defined crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive three-dimensional arrangement of atoms in the crystal lattice is determined using single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to determine the unit cell parameters, space group, and atomic coordinates. For a compound like trimellitic acid, a standard experiment would likely involve the use of Mo Kα radiation (λ = 0.71073 Å) and data collection at a controlled temperature, often low temperature (e.g., 100 K or 293 K), to minimize thermal vibrations and improve the quality of the diffraction data.[7]

The experimental workflow for the crystal structure determination is illustrated in the following diagram:

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Synthesis/Procurement of This compound purification Recrystallization from Aqueous Ethanol or Acetic Acid synthesis->purification crystal_growth Slow Evaporation of Saturated Solution purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Single-Crystal Diffractometer) mounting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution

Experimental workflow for the crystal structure analysis of this compound.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is primarily stabilized by an extensive network of intermolecular hydrogen bonds. Each molecule possesses three carboxylic acid groups, which can act as both hydrogen bond donors (the hydroxyl protons) and acceptors (the carbonyl and hydroxyl oxygens).[8][9][10]

The intricate arrangement of these hydrogen bonds leads to the formation of a stable, three-dimensional supramolecular architecture. Understanding this hydrogen-bonding network is essential for predicting the material's properties and for designing co-crystals and MOFs where these interactions can be systematically modified.

The hydrogen bonding network can be visualized as a signaling pathway where molecules are connected through donor-acceptor interactions.

hydrogen_bonding_network Hydrogen Bonding Network of this compound mol1 Molecule A hb1 O-H···O (Carboxyl-Carboxyl) mol1->hb1 Donor hb3 O-H···O (Carboxyl-Carboxyl) mol1->hb3 Donor mol2 Molecule B hb2 O-H···O (Carboxyl-Carboxyl) mol2->hb2 Donor mol3 Molecule C mol4 Molecule D hb1->mol2 Acceptor hb2->mol3 Acceptor hb3->mol4 Acceptor

Schematic of the intermolecular hydrogen bonding in the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented crystallographic data, experimental protocols, and analysis of intermolecular interactions offer a valuable resource for researchers and professionals in the fields of materials science, crystallography, and drug development. A thorough understanding of the solid-state chemistry of this versatile molecule is paramount for its rational application in the design and synthesis of advanced materials with tailored properties. Further detailed analysis of the retrieved CIF data will provide a more quantitative insight into the bond lengths, angles, and specific hydrogen bond geometries.

References

solubility of 1,2,4-Benzenetricarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1,2,4-Benzenetricarboxylic Acid in Organic Solvents

Introduction

This compound, also known as trimellitic acid, is an organic compound with the formula C₆H₃(COOH)₃.[1] It is a colorless solid prepared by the oxidation of 1,2,4-trimethylbenzene.[1] This compound serves as a crucial intermediate in the manufacturing of various products, including resins, plasticizers, dyes, and inks.[2] Its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes, particularly within the pharmaceutical and polymer industries. This guide provides a comprehensive overview of the quantitative solubility data for this compound in various organic solvents, detailed experimental protocols for solubility determination, and a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the polarity and nature of the organic solvent. The following table summarizes the available quantitative data.

SolventTemperature (°C)Solubility ( g/100 g of Solvent)Reference
Dimethylformamide2531.3[2]
Ethanol2525.3[2]
Acetone257.9[2]
Ethyl Acetate251.7[2]
Ligroin250.03[2]
Mixed Xylenes250.006[2]
Carbon Tetrachloride250.004[2]

Qualitative Solubility Observations:

  • Very Soluble: Diethyl ether, Ethanol.[3]

  • Soluble: Methanol, Dimethylformamide, Acetone.[4]

  • Practically Insoluble / Insoluble: Benzene, Chloroform, Carbon Disulfide.[2][4]

Experimental Protocol for Solubility Determination

Determining the solubility of a compound like this compound requires a precise and controlled methodology. The most common approach is the static equilibrium method, followed by quantitative analysis of the saturated solution.

I. Materials and Equipment
  • Solute: this compound (high purity, ≥99%).

  • Solvents: A range of organic solvents (analytical grade).

  • Apparatus:

    • Thermostatic shaker bath or magnetic stirrer with a hot plate.

    • Calibrated thermometer or temperature probe.

    • Vials or flasks with airtight seals.

    • Analytical balance (accurate to at least 0.1 mg).

    • Syringe filters (e.g., 0.45 µm PTFE) to separate solid from the saturated solution.

    • Volumetric flasks and pipettes.

    • Analytical instrument for quantification (e.g., HPLC-UV, or titration setup).

II. Procedure: Equilibrium Saturation Method
  • Preparation: Add an excess amount of this compound to a vial containing a known mass or volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[5]

  • Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent the precipitation of the solute during sampling.

  • Sample Dilution: Accurately weigh the collected filtrate and then dilute it with a known volume of a suitable solvent in a volumetric flask. The choice of dilution solvent depends on the subsequent analytical method.

III. Quantitative Analysis

The concentration of this compound in the diluted sample can be determined using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Method Development: Develop an HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation and peak shape for this compound. UV detection is typically used.

    • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve.

    • Analysis: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

  • Acid-Base Titration:

    • Sample Preparation: Dissolve the weighed filtrate in a suitable solvent (e.g., water or ethanol).

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter or a suitable indicator to determine the endpoint.[6]

    • Calculation: The concentration of the acid can be calculated from the volume of titrant used.[6]

IV. Calculation of Solubility

The solubility is calculated from the determined concentration and the dilution factor. The result is typically expressed in grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow Experimental Workflow for Solubility Determination A Preparation: Add excess solute to a known mass of solvent in a sealed vial. B Equilibration: Agitate mixture in a thermostatic bath at a constant temperature (e.g., 24-48h). A->B Step 1 C Settling: Allow excess solid to sediment. B->C Step 2 D Sampling & Filtration: Withdraw supernatant and filter using a syringe filter. C->D Step 3 E Dilution: Accurately weigh the filtrate and dilute with a known volume of solvent. D->E Step 4 F Quantitative Analysis E->F Step 5 G HPLC-UV Analysis F->G Method A H Titration F->H Method B I Data Processing: Calculate solubility from concentration and dilution factor. G->I H->I J Final Result: Solubility (g/100g solvent) I->J Final Calculation

Caption: A flowchart illustrating the key steps for determining the solubility of a compound.

References

Spectroscopic Properties of 1,2,4-Benzenetricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is an aromatic carboxylic acid of significant interest in various fields, including polymer chemistry and as a hapten in immunological studies. Its anhydride (B1165640), trimellitic anhydride (TMA), is a well-known sensitizing agent in occupational health, capable of inducing an immune response. In aqueous biological systems, TMA is readily hydrolyzed to this compound, making the spectroscopic and biological properties of the acid crucial for understanding its interactions and mechanisms of action. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound and explores the immunological signaling pathways associated with its anhydride.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide characteristic signals for its aromatic protons and carbons, as well as the carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.6d~1.5
H-5~8.4dd~8.0, 1.5
H-6~8.0d~8.0
-COOH>12.0br s-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is typically acquired in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm)
C-1~135
C-2~133
C-3~132
C-4~131
C-5~130
C-6~129
C=O (Carboxylic Acids)~167-168

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is typically acquired in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorptions of the carboxylic acid groups and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300-2500O-H stretch (carboxylic acid dimer)Strong, Broad
~1700C=O stretch (carboxylic acid)Strong
~1600, ~1450C=C stretch (aromatic ring)Medium
~1300C-O stretch / O-H bendMedium
~900O-H bend (out-of-plane)Broad
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region.

Table 4: UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε)
Ethanol (B145695)/Methanol~215, ~250, ~290Not readily available

Note: The exact λmax and molar absorptivity values can be influenced by the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electron ionization (EI) is a common technique for the analysis of small organic molecules.

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Relative Intensity (%) Proposed Fragment
210Moderate[M]⁺ (Molecular Ion)
193High[M - OH]⁺
165High[M - COOH]⁺
147High[M - COOH - H₂O]⁺
120Moderate[C₇H₄O₂]⁺
105Moderate[C₇H₅O]⁺
77Moderate[C₆H₅]⁺

Note: The fragmentation pattern can provide valuable information for structural elucidation.

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Setup: The ATR accessory, equipped with a crystal (e.g., diamond or zinc selenide), is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis: A small amount of powdered this compound is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum of the sample is then recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or methanol). Serial dilutions are made to obtain solutions of appropriate concentrations for analysis.

  • Instrument Calibration: The spectrophotometer is calibrated using a blank solution (the pure solvent).

  • Data Collection: The absorbance of the sample solutions is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Mass Spectrometry

Electron Ionization (EI)-Mass Spectrometry is typically performed using a mass spectrometer coupled with a direct insertion probe or a gas chromatograph.

  • Sample Introduction: A small amount of the solid sample is placed in a capillary tube and introduced into the ion source via a direct insertion probe. The probe is heated to vaporize the sample.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Signaling Pathway Visualization

Trimellitic anhydride (TMA), the anhydride of this compound, is a known occupational sensitizer (B1316253) that can trigger an immune response, particularly affecting the respiratory system. In aqueous environments, TMA rapidly hydrolyzes to form this compound. The immunological effects of TMA are believed to be relevant to the biological activity of the acid in vivo. One of the key cellular players in this response is the mast cell.

TMA-Induced Mast Cell Degranulation

TMA can induce mast cell degranulation, leading to the release of inflammatory mediators. Interestingly, this process can occur independently of the classical IgE-mediated pathway. The following diagram illustrates a proposed signaling pathway for this non-IgE-mediated mast cell activation.

TMA_Mast_Cell_Activation TMA-Induced Non-IgE-Mediated Mast Cell Activation cluster_cell TMA Trimellitic Anhydride (TMA) UnknownReceptor Unknown Receptor / Direct Interaction TMA->UnknownReceptor Binds to or interacts with cell surface CellMembrane MastCell Mast Cell SignalCascade Intracellular Signaling (Tyrosine Phosphorylation Independent) UnknownReceptor->SignalCascade Activates Degranulation Degranulation SignalCascade->Degranulation Leads to Mediators Release of Inflammatory Mediators (e.g., Histamine, β-hexosaminidase) Degranulation->Mediators

Caption: Proposed pathway for TMA-induced mast cell degranulation.

TMA-Induced Th2 Immune Response

Exposure to TMA is also known to promote a T helper 2 (Th2)-mediated immune response. This type of response is characteristic of allergic reactions and is associated with the production of specific cytokines. The following diagram outlines the logical relationship in the development of a Th2 response following TMA exposure.

TMA_Th2_Response Logical Flow of TMA-Induced Th2 Immune Response TMA Trimellitic Anhydride (TMA) Exposure Haptenation Haptenation: TMA binds to self-proteins TMA->Haptenation APC Antigen Presenting Cell (APC) presents haptenated protein Haptenation->APC Engulfed by NaiveTCell Naive T Helper Cell (Th0) APC->NaiveTCell Presents antigen to Th2 T Helper 2 Cell (Th2) Differentiation NaiveTCell->Th2 Differentiates into Cytokines Release of Th2 Cytokines (IL-4, IL-5, IL-13) Th2->Cytokines BCell B Cell Activation Th2->BCell Helps activate Cytokines->BCell Stimulate IgE Production of IgE BCell->IgE

Caption: Logical flow of the Th2 immune response to TMA.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic properties of this compound, presenting key data in a structured and accessible format. The detailed experimental protocols offer a foundation for the replication of these analyses. Furthermore, the visualization of the signaling pathways associated with its anhydride, trimellitic anhydride, offers insights into its biological activity, particularly its role in eliciting an immune response. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

An In-depth Technical Guide to the Thermal Decomposition of 1,2,4-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,2,4-benzenetricarboxylic acid, also known as trimellitic acid. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the decomposition process.

Introduction

This compound (Trimellitic Acid) is an aromatic carboxylic acid with the formula C₆H₃(COOH)₃. Its thermal stability and decomposition behavior are critical parameters in various industrial applications, including the synthesis of polymers, plasticizers, and as a component in certain pharmaceutical formulations. Understanding its thermal decomposition pathway, the products formed, and the kinetics of the process is essential for safe handling, process optimization, and quality control.

The thermal decomposition of trimellitic acid is a multi-step process. The initial and most well-documented stage is an intramolecular dehydration to form trimellitic anhydride (B1165640). At higher temperatures, further decomposition occurs, primarily through decarboxylation.

Thermal Decomposition Profile

The thermal decomposition of this compound can be broadly categorized into two main stages:

  • Stage 1: Dehydration to Trimellitic Anhydride: This initial step involves the loss of a water molecule from two adjacent carboxylic acid groups to form the cyclic trimellitic anhydride. This process typically occurs in the temperature range of 170°C to 250°C.

  • Stage 2: Decomposition of Trimellitic Anhydride: At temperatures exceeding the formation of the anhydride, the molecule undergoes further breakdown. The decomposition of trimellitic acid itself is reported to begin between 216°C and 233°C. The primary decomposition route at these higher temperatures is believed to be decarboxylation, leading to the evolution of carbon dioxide.

Quantitative Data Summary

Thermal EventTemperature Range (°C)Mass Loss (%)Evolved ProductsNotes
Dehydration170 - 250~8.57%Water (H₂O)Formation of trimellitic anhydride. The theoretical mass loss for the removal of one water molecule is 8.57%.
Onset of Acid Decomposition216 - 233--The temperature at which the acid begins to decompose beyond dehydration.
Anhydride Decomposition> 300-Carbon Dioxide (CO₂), Carbon Monoxide (CO)Further decomposition of the anhydride is expected to be significant above this temperature.

Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate, atmosphere, and sample purity. The data presented here should be considered as a general guideline.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is typically employed. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition stages.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate, typically 10°C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to identify the onset and peak temperatures of decomposition stages and to quantify the mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, crystallization, and decomposition) and their associated enthalpy changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (e.g., Nitrogen).

    • Heating Rate: A constant heating rate, typically 10°C/min.

    • Temperature Program: The sample is heated through the temperature range of interest. A heat-cool-heat cycle may be employed to study the thermal history of the sample.

  • Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram reveals endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events. The peak area of these events can be integrated to determine the enthalpy change (ΔH).

Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

  • Instrument: A thermogravimetric analyzer coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

  • Experimental Conditions: The TGA is operated under the conditions described in section 4.1.

  • Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell or the MS ion source via a heated transfer line to prevent condensation.

  • Data Acquisition:

    • TGA-FTIR: Infrared spectra of the evolved gases are collected continuously throughout the TGA experiment.

    • TGA-MS: Mass spectra of the evolved gases are recorded as a function of temperature.

  • Data Analysis: The FTIR spectra are analyzed to identify functional groups and specific gaseous molecules by comparing them with spectral libraries. The MS data provides the mass-to-charge ratio of the evolved ions, allowing for the identification of the gaseous products.

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed primary pathway for the thermal decomposition of this compound.

G A This compound B Trimellitic Anhydride + H₂O A->B Heat (170-250°C) - H₂O C Decarboxylation Products (e.g., Benzoic Acid derivatives, CO₂) B->C Higher Heat (>233°C) - CO₂

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for a comprehensive thermal analysis of this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results A 1,2,4-Benzenetricarboxylic Acid Sample B TGA A->B C DSC A->C D TGA-FTIR / TGA-MS A->D E Mass Loss vs. Temperature B->E F Heat Flow vs. Temperature C->F G Evolved Gas Identification D->G H Decomposition Stages & Kinetics E->H I Thermal Transitions & Enthalpy F->I J Decomposition Products G->J

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a complex process initiated by dehydration to form trimellitic anhydride, followed by decarboxylation at higher temperatures. A thorough understanding of this process, facilitated by techniques such as TGA, DSC, and Evolved Gas Analysis, is crucial for its safe and effective use in scientific and industrial applications. The provided experimental protocols and data serve as a foundational guide for researchers and professionals in this field. Further research focusing on detailed kinetic analysis and the identification of minor decomposition products would provide a more complete picture of the thermal behavior of this important chemical compound.

An In-depth Technical Guide to 1,2,4-Benzenetricarboxylic Acid (CAS 528-44-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1,2,4-Benzenetricarboxylic acid (trimellitic acid), CAS 528-44-9. It details its chemical and physical properties, spectroscopic data, experimental protocols for synthesis and purification, key applications, and toxicological information. The information is presented to support research, development, and safety assessments involving this versatile chemical intermediate.

Core Properties and Data

This compound, also known as trimellitic acid, is an aromatic compound featuring a benzene (B151609) ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions. It appears as a white to off-white crystalline solid or powder at room temperature. This compound serves as a crucial intermediate in the synthesis of various materials, including resins, plasticizers, dyes, and adhesives.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₆O₆
Molecular Weight 210.14 g/mol
Appearance White crystalline powder or solid
Melting Point 218-238 °C (decomposes)
Boiling Point 309.65 °C; 505.51 °C (estimated)
Density 1.4844 g/cm³
Vapor Pressure 3 x 10⁻⁸ mmHg
Flash Point 273.6 °C (525 °F) (estimated)
Dissociation Constants (pKa) pKₐ₁: 2.52, pKₐ₂: 3.84, pKₐ₃: 5.20 (at 25 °C in water)
Log P (o/w) 1.24 (estimated); 2.721
Solubility Data

Solubility is a critical parameter for experimental design, including reaction setup and purification.

SolventSolubility ( g/100 g of solvent at 25 °C)
Water 2.1; (also reported as 1.96 g/100g at 25°C, 1.03 g/100g at 10°C, and 5.76 g/100g at 50°C)
Ethanol (B145695) 25.3
Acetone 7.9
Dimethylformamide (DMF) 31.3
Ethyl Acetate 1.7
Diethyl Ether Very soluble
Methanol Soluble
Benzene Insoluble
Carbon Disulfide Insoluble
Chloroform Practically insoluble
Carbon Tetrachloride 0.004
Mixed Xylenes 0.006
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

TechniqueData and Source
¹H NMR Spectra available. The spectrum shows complex multiplets in the aromatic region.
¹³C NMR Spectra available.
FTIR Spectra available. Characteristic peaks include those for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C stretching.
Mass Spec Electron ionization mass spectrum data is available from the NIST WebBook.
Raman Spectrum available.
UV-Vis Spectrum available.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis via Oxidation of 1,2,4-Trimethylbenzene (B165218)

A common and effective method for synthesizing trimellitic acid is the oxidation of 1,2,4-trimethylbenzene (pseudocumene). This can be achieved using strong oxidizing agents like nitric acid or potassium permanganate (B83412). A plausible industrial approach mirrors the synthesis of similar benzophenone (B1666685) polycarboxylic acids, involving a two-step process.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation start 1,2,4-Trimethylbenzene + Benzoyl Chloride catalyst Lewis Acid Catalyst (e.g., AlCl₃) start->catalyst intermediate 3,4,6-Trimethylbenzophenone catalyst->intermediate Acylation oxidant Strong Oxidizing Agent (e.g., KMnO₄ or HNO₃) intermediate->oxidant Intermediate Product product This compound oxidant->product Oxidation of 3 methyl groups

Fig 1. Two-step synthesis pathway for this compound.

Protocol: Oxidation using Potassium Permanganate

  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, suspend the starting material (e.g., 3,4,6-trimethylbenzophenone) in water.

  • Oxidation: Gradually add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the suspension. The reaction is typically heated to facilitate the oxidation of the three methyl groups to carboxylic acids. This process can take several hours.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture to room temperature.

  • Filtration: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. The filter cake should be washed thoroughly with hot water.

  • Acidification: Combine the filtrate and washings. Acidify the solution with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of 1-2. This will cause the crude this compound to precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration. Wash the product with cold water to remove residual salts and acid.

Purification by Recrystallization

Crude trimellitic acid can be purified by recrystallization to obtain a high-purity product.

Protocol:

  • Solvent Selection: Choose an appropriate solvent. Acetic acid or aqueous ethanol are commonly used for the recrystallization of trimellitic acid.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath. Crystals of pure this compound will form.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

G A Dissolve crude product in minimum hot solvent (e.g., aqueous ethanol) B Optional: Add activated carbon, heat, and perform hot filtration A->B if needed C Slowly cool filtrate to induce crystallization A->C if not needed B->C D Cool in ice bath to maximize yield C->D E Collect pure crystals by filtration D->E F Wash crystals with cold solvent E->F G Dry under vacuum F->G

Fig 2. General workflow for the purification of trimellitic acid by recrystallization.

Applications in Research and Drug Development

This compound is a versatile building block with applications spanning materials science and pharmaceuticals. Its three carboxylic acid groups allow it to act as a trifunctional cross-linker or a ligand in coordination chemistry.

  • Polymers and Resins: It is a key monomer used in the production of polyesters, polyamides, and other polymers. Its anhydride (B1165640), trimellitic anhydride (TMA), is widely used as a curing agent for epoxy resins.

  • Plasticizers: Triesters derived from trimellitic acid are used as high-performance plasticizers for PVC, particularly in applications requiring high-temperature stability, such as automotive interiors and wire insulation.

  • Metal-Organic Frameworks (MOFs): As a carboxylate ligand, it is frequently used in the synthesis of a wide range of MOFs. These materials have potential applications in gas storage, catalysis, and drug delivery.

  • Pharmaceuticals and Drug Development: The compound serves as a building block for the synthesis of various drug molecules, where its structure can impart specific properties or functionalities. It has also been investigated for its potential antimicrobial properties.

G center 1,2,4-Benzenetricarboxylic Acid A Polymers & Resins center->A B Plasticizers (Trimellitates) center->B C Metal-Organic Frameworks (MOFs) center->C D Pharmaceutical Synthesis center->D E Dyes & Pigments center->E F Adhesives & Coatings center->F

Fig 3. Overview of major applications for this compound.

Safety and Toxicology

Proper handling of this compound is essential in a laboratory or industrial setting. It is classified as a skin and eye irritant.

Hazard Classification and Handling
  • GHS Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity —

Biological Activity of 1,2,4-Benzenetricarboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, and its derivatives are a class of aromatic compounds with a range of industrial applications. While their primary uses have been in the manufacturing of plasticizers, resins, and polymers, there is growing interest in their potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the biological effects of this compound derivatives, with a focus on antimicrobial and cytotoxic properties. Due to a scarcity of publicly available quantitative data for this specific class of compounds, this document also draws upon information from structurally related molecules to provide a broader context for potential research directions.

Synthesis of this compound Derivatives

The primary route to synthesizing this compound is through the oxidation of 1,2,4-trimethylbenzene. Derivatives, such as esters and amides, can then be prepared from the parent acid or its anhydride.

A general workflow for the synthesis of amide derivatives is depicted below.

G cluster_synthesis Synthesis of Amide Derivatives Trimellitic_Anhydride Trimellitic Anhydride Condensation Condensation Reaction Trimellitic_Anhydride->Condensation Aromatic_Amine Substituted Aromatic Amine Aromatic_Amine->Condensation Glacial_Acetic_Acid Glacial Acetic Acid (Solvent) Glacial_Acetic_Acid->Condensation Amide_Derivative Trimellitic Acid Amide Derivative Condensation->Amide_Derivative

Synthesis of Trimellitic Acid Amides.

Biological Activities

Research into the specific biological activities of this compound derivatives is an emerging field. The available literature suggests potential in the areas of antimicrobial and anticancer applications.

Antimicrobial Activity
Cytotoxic and Anticancer Activity

While direct evidence for the anticancer activity of this compound derivatives is limited, studies on structurally similar benzoic acid derivatives have shown promise. Patents suggest that certain benzoic acid derivatives may be used in the treatment of cancer, either alone or in combination with other therapies[2]. The proposed mechanisms often involve the inhibition of enzymes crucial for cancer cell survival or the induction of apoptosis.

Enzyme Inhibition

The tricarboxylic acid motif present in this compound suggests a potential for interaction with various enzymes. For instance, the isomeric compound 1,2,3-tricarboxybenzene has been shown to inhibit enzymes that interact with citrate (B86180), such as ATP citrate lyase and citrate synthase[3]. This suggests that derivatives of this compound could also be explored as enzyme inhibitors.

Experimental Protocols

For researchers interested in exploring the biological activities of this compound derivatives, the following are standard experimental protocols for assessing antimicrobial and cytotoxic effects.

Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

G cluster_mic Broth Microdilution Assay Workflow Prepare_Compound Prepare Serial Dilutions of Test Compound Inoculate Inoculate with Microbial Suspension Prepare_Compound->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Observe->Determine_MIC

Workflow for MIC Determination.
Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

G cluster_mtt MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

Workflow for MTT Cytotoxicity Assay.

Data Summary

A significant gap exists in the scientific literature regarding the quantitative biological activity of this compound derivatives. The following table is presented as a template for researchers to populate as new data becomes available.

Compound IDDerivative TypeTarget Organism/Cell LineBiological ActivityIC50 / MIC (µM)Reference
Example 1EsterE. coliAntibacterialData Not Available
Example 2AmideMCF-7 (Breast Cancer)CytotoxicData Not Available
Example 3AnhydrideEnzyme XEnzyme InhibitionData Not Available

Future Directions

The field of this compound derivatives presents a largely unexplored area for drug discovery and development. Future research should focus on the systematic synthesis of a library of derivatives, including esters, amides, and other analogues, followed by comprehensive screening for a range of biological activities. Key areas of investigation could include:

  • Antimicrobial Activity: Screening against a broad panel of pathogenic bacteria and fungi to identify lead compounds and determine their spectrum of activity.

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines to identify potential chemotherapeutic agents.

  • Enzyme Inhibition: Targeted screening against enzymes implicated in disease pathways.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

The development of novel therapeutic agents is a critical endeavor, and the exploration of under-investigated chemical scaffolds like this compound derivatives may yield promising new candidates.

References

The Coordination Chemistry of 1,2,4-Benzenetricarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Structure, and Applications of Metal-Organic Frameworks and Coordination Polymers Derived from Trimellitic Acid

This technical guide provides a comprehensive overview of the coordination chemistry of 1,2,4-benzenetricarboxylic acid (trimellitic acid) with a variety of metal ions. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and potential applications of the resulting coordination polymers and metal-organic frameworks (MOFs).

Introduction

This compound, a versatile multitopic ligand, has garnered significant attention in the field of crystal engineering and materials science. Its three carboxylic acid groups, positioned at the 1, 2, and 4 positions of the benzene (B151609) ring, offer multiple coordination sites for metal ions, leading to the formation of diverse and intricate one-, two-, and three-dimensional structures. The asymmetry of the ligand contributes to the generation of novel topologies in the resulting coordination polymers. These materials exhibit a range of interesting properties, including luminescence, magnetism, and catalytic activity, which are being explored for various applications, from gas storage and separation to potential roles in the biomedical field.

Synthesis of Metal-Trimellitate Coordination Polymers

The synthesis of coordination polymers from this compound and metal ions is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the ligand and a metal salt in a suitable solvent or water under elevated temperature and pressure in a sealed vessel, such as a Teflon-lined stainless-steel autoclave. The choice of solvent, temperature, pH, and the metal-to-ligand ratio can significantly influence the dimensionality and topology of the resulting framework.

General Experimental Protocols

Below are representative protocols for the synthesis of lanthanide- and transition metal-based coordination polymers using a derivative of this compound. These can be adapted for trimellitic acid itself.

1. Hydrothermal Synthesis of a Lanthanide-Based Coordination Polymer

  • Reactants:

    • 3,6-Dichlorotrimellitic acid (0.1 mmol, 27.9 mg)

    • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) (0.1 mmol, 43.3 mg)

  • Solvent:

  • Procedure:

    • Combine the ligand and the lanthanum salt in a 20 mL Teflon-lined autoclave.

    • Add the water and ethanol solvent mixture.

    • Seal the autoclave and heat it to 160 °C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature at a rate of 5 °C/hour.

    • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and air dry.[1]

2. Solvothermal Synthesis of a Transition Metal-Based Coordination Polymer

  • Reactants:

    • 3,6-Dichlorotrimellitic acid (0.1 mmol, 27.9 mg)

    • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)

  • Solvent:

    • 8 mL of N,N-Dimethylformamide (DMF)

    • 2 mL of ethanol

  • Procedure:

    • Dissolve the ligand in DMF inside a 20 mL Teflon-lined autoclave.

    • Add the zinc salt dissolved in ethanol to the solution.

    • Seal the autoclave and heat to 120 °C for 48 hours.

    • After cooling to room temperature, filter the product, wash with DMF and ethanol, and dry under vacuum.[1]

Structural Analysis and Coordination Modes

The coordination of this compound with metal ions can result in a variety of structural motifs. The carboxylate groups can act as monodentate, bidentate (chelating or bridging), or a combination of these modes. The specific coordination is influenced by the nature of the metal ion, the reaction conditions, and the presence of any ancillary ligands.

A notable example is the coordination of 1,2,4-benzenetricarboxylate (1,2,4-BTC) with manganese(II). In the complex [Mn₂.₅(1,2,4-BTC)(OH)₂(H₂O)], each of the three carboxylate groups of the ligand exhibits a bidentate bridging mode, connecting to multiple manganese centers. This intricate coordination leads to the formation of a three-dimensional framework with Mn-O-Mn sheets.[2]

Coordination of 1,2,4-BTC with Manganese(II) Ions.

Quantitative Structural Data

The precise coordination environment, including bond lengths and angles, is determined through single-crystal X-ray diffraction. This data is crucial for understanding the stability and properties of the resulting materials. The following table summarizes typical coordination data for a hypothetical transition metal complex with this compound, based on literature values for similar structures.

Metal IonCoordination NumberCoordination GeometryM-O Bond Length (Å)O-C-O Bond Angle (°)
Mn(II)6Octahedral2.15 - 2.30120 - 125
Zn(II)4, 5, or 6Tetrahedral, Trigonal Bipyramidal, or Octahedral1.95 - 2.20122 - 128
Cu(II)4, 5, or 6Square Planar, Square Pyramidal, or Distorted Octahedral1.90 - 2.40121 - 127
La(III)8 or 9Square Antiprism or Tricapped Trigonal Prism2.40 - 2.60118 - 124

Experimental and Characterization Workflow

The synthesis and characterization of metal-trimellitate coordination polymers follow a systematic workflow to ensure the desired product is obtained and its properties are well-understood.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + Metal Salt Solvent Solvent System (e.g., H₂O, DMF, EtOH) Reactants->Solvent Reaction Hydrothermal/Solvothermal Reaction (Autoclave, High T & P) Solvent->Reaction Crystallization Crystallization (Slow Cooling) Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying SCXRD Single-Crystal X-ray Diffraction (Structure) Drying->SCXRD PXRD Powder X-ray Diffraction (Phase Purity) Drying->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Drying->TGA FTIR FT-IR Spectroscopy (Functional Groups) Drying->FTIR Luminescence Luminescence Spectroscopy (Optical Properties) Drying->Luminescence

General workflow for synthesis and characterization.

Applications in Drug Development and Beyond

While the direct application of this compound-based coordination polymers in drug development is an emerging area, the broader class of MOFs and coordination polymers holds significant promise. Their porous nature makes them candidates for drug delivery systems, where therapeutic agents can be encapsulated and released in a controlled manner.

Furthermore, the catalytic activity of some of these materials is being explored for biochemical reactions. The metal centers can act as Lewis acids, catalyzing organic transformations. For instance, MOFs have been investigated as catalysts in reactions that are relevant to the synthesis of pharmaceutical intermediates.

The luminescent properties of lanthanide-based coordination polymers derived from aromatic polycarboxylic acids are of particular interest for bioimaging and sensing applications.[3] The interaction of the framework with specific analytes can lead to changes in luminescence, such as quenching or enhancement, which can be used for detection.[1]

Sensing_Pathway MOF Luminescent MOF (e.g., Ln-BTC) Interaction Host-Guest Interaction MOF->Interaction Analyte Target Analyte (e.g., Biomolecule) Analyte->Interaction Quenching Luminescence Quenching Interaction->Quenching Enhancement Luminescence Enhancement Interaction->Enhancement Detection Analyte Detection Quenching->Detection Enhancement->Detection

Logical pathway for analyte sensing.

It is important to note that the toxicity of the parent ligand, particularly in its anhydride (B1165640) form (trimellitic anhydride), has been documented, causing respiratory and other adverse effects upon occupational exposure. The toxicological profiles of the resulting coordination polymers would need to be thoroughly evaluated for any biomedical applications.

Conclusion

The coordination chemistry of this compound with metal ions offers a rich and diverse field of study. The resulting coordination polymers and MOFs exhibit a wide range of structures and properties that are of interest to materials scientists and chemists. While their application in drug development is still in its nascent stages, the unique characteristics of these materials, such as their porosity, catalytic activity, and luminescence, suggest a promising future for their exploration in biomedical and pharmaceutical research. Further investigation into their biocompatibility and specific interactions with biological systems is warranted to fully unlock their potential.

References

In-Depth Technical Guide on the Theoretical Calculations of 1,2,4-Benzenetricarboxylic Acid Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is a molecule of significant interest in the synthesis of polymers, plasticizers, and as a ligand in the formation of metal-organic frameworks (MOFs). A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, reactivity, and interaction with other molecules. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the molecular structure of this compound. We will delve into the computational methodologies, present a summary of key structural data, and provide detailed experimental protocols for the crystallographic determination of its structure.

Introduction

This compound (TMA) is an aromatic tricarboxylic acid with the chemical formula C₉H₆O₆.[1] Its molecular structure is characterized by a benzene (B151609) ring substituted with three carboxylic acid groups at positions 1, 2, and 4. The spatial arrangement of these functional groups dictates the molecule's polarity, hydrogen bonding capabilities, and steric profile, all of which are critical factors in its application in materials science and drug development.

Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for predicting and understanding molecular structures with a high degree of accuracy. These computational methods allow for the determination of optimized geometries, vibrational frequencies, and other electronic properties, providing insights that complement experimental data. This guide will focus on the application of Density Functional Theory (DFT) for the theoretical investigation of TMA's molecular structure.

Theoretical Methodology

The theoretical determination of the molecular structure of this compound is typically performed using computational quantum chemistry methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for such calculations due to its favorable balance between computational cost and accuracy.

A common and effective computational protocol for the geometry optimization and vibrational frequency calculation of organic molecules like TMA involves the following steps:

  • Functional and Basis Set Selection: A popular choice for the exchange-correlation functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional has demonstrated high accuracy for a wide range of organic molecules. The basis set, which describes the atomic orbitals, is also a critical choice. A Pople-style basis set such as 6-311++G(d,p) is often employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in the description of bonding.

  • Geometry Optimization: The initial molecular structure of TMA is built and then subjected to a geometry optimization calculation. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. The calculation continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.

  • Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational spectrum (e.g., IR and Raman), which can be compared with experimental spectroscopic data for further validation of the calculated structure.

The entire computational workflow can be visualized as follows:

computational_workflow start Initial Molecular Structure (e.g., from builder or database) dft DFT Calculation Setup (Functional: B3LYP, Basis Set: 6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Vibrational Frequency Calculation opt->freq validation Validation (Check for imaginary frequencies) freq->validation validation->opt Imaginary frequencies found (Re-optimize from distorted geometry) analysis Analysis of Results (Bond lengths, angles, frequencies) validation->analysis No imaginary frequencies end Final Optimized Structure and Properties analysis->end

Figure 1: Computational workflow for the theoretical calculation of molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental determination of the molecular structure of this compound in the solid state is achieved through single-crystal X-ray diffraction. The following provides a detailed methodology for this key experiment.

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution. A common solvent for this purpose is a mixture of acetic acid and water. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to collect the diffraction data. The data collection strategy involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to obtain a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods. The structural model is then refined against the experimental data using a least-squares minimization procedure. This refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

The logical relationship between the experimental steps can be visualized as follows:

experimental_workflow start Sample Preparation (this compound) crystallization Crystal Growth (Slow evaporation from solution) start->crystallization mounting Crystal Mounting (On goniometer head) crystallization->mounting data_collection X-ray Diffraction Data Collection (Low temperature) mounting->data_collection processing Data Processing (Integration and scaling) data_collection->processing solution Structure Solution (Direct methods) processing->solution refinement Structure Refinement (Least-squares minimization) solution->refinement final_structure Final Crystal Structure (Atomic coordinates, bond lengths, etc.) refinement->final_structure

Figure 2: Experimental workflow for single-crystal X-ray diffraction.

Results and Discussion

Experimental Crystal Structure

The crystal structure of trimellitic acid has been determined by X-ray diffraction.[2] The study revealed that the molecule is not planar in the solid state. This non-planarity is a result of steric hindrance between the adjacent carboxylic acid groups at positions 1 and 2. To alleviate this steric repulsion, one of the carboxylic acid groups is twisted significantly out of the plane of the benzene ring.

A summary of selected experimental bond lengths and angles from the crystal structure is presented in the table below.

Table 1: Experimental Bond Lengths and Angles for this compound

ParameterBond/AngleValue
Bond Lengths (Å) C-C (aromatic)1.37 - 1.40
C-C (carboxyl)1.48 - 1.51
C=O1.20 - 1.22
C-O1.30 - 1.32
Bond Angles (°) C-C-C (aromatic)118 - 122
O-C=O122 - 125
C-C-O114 - 118

Data extracted from the crystal structure of trimellitic acid.[2]

Theoretical Molecular Structure

Theoretical calculations using the AM1 molecular-orbital method have also indicated that this compound possesses a non-planar geometry.[3] This is in agreement with the experimental findings and is attributed to the steric repulsion between the ortho-substituted carboxylic acid groups. One of the carboxylic groups is predicted to be nearly orthogonal to the plane of the benzene ring.[3]

The relationship between the level of theory and the accuracy of the predicted structure can be represented as follows:

theory_accuracy cluster_methods Computational Methods cluster_accuracy Accuracy Semi-empirical (AM1) Semi-empirical (AM1) Qualitative Agreement Qualitative Agreement Semi-empirical (AM1)->Qualitative Agreement DFT (B3LYP/6-31G(d)) DFT (B3LYP/6-31G(d)) Good Quantitative Agreement Good Quantitative Agreement DFT (B3LYP/6-31G(d))->Good Quantitative Agreement High-level ab initio (CCSD(T)) High-level ab initio (CCSD(T)) High Accuracy High Accuracy High-level ab initio (CCSD(T))->High Accuracy

Figure 3: Relationship between computational method and expected accuracy.

Conclusion

The molecular structure of this compound has been successfully characterized by both experimental and theoretical methods. Single-crystal X-ray diffraction reveals a non-planar structure in the solid state, a feature that is corroborated by theoretical calculations. This structural characteristic is primarily driven by steric hindrance between the adjacent carboxylic acid groups.

For researchers and professionals in drug development and materials science, a precise understanding of the three-dimensional conformation of TMA is essential for designing new materials and predicting molecular interactions. The computational methodologies outlined in this guide provide a reliable framework for obtaining accurate structural and electronic properties of TMA and its derivatives. Future work should focus on performing and publishing a comprehensive DFT study on this compound to provide a modern, high-accuracy theoretical dataset to complement the existing experimental data.

References

Trimellitic Acid: A Comprehensive Technical Guide on its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimellitic acid (1,2,4-benzenetricarboxylic acid), a key intermediate in the synthesis of high-performance polymers, plasticizers, and resins, has a rich history intertwined with the advancement of organic chemistry. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, its physicochemical properties, and detailed experimental protocols. From early preparations involving the oxidation of coal derivatives to modern, highly efficient catalytic processes, the journey of trimellitic acid showcases the progress in industrial chemical synthesis. This document serves as a comprehensive resource, presenting quantitative data in structured tables and illustrating key processes through detailed diagrams to support further research and development.

Discovery and Historical Context

The history of benzenecarboxylic acids is rooted in the 16th century with the discovery of benzoic acid from gum benzoin. However, the synthesis of polycarboxylic aromatic acids like trimellitic acid awaited the development of organic synthesis techniques in the 19th century. While a singular "discovery" of trimellitic acid is not prominently documented, its preparation became feasible through the oxidation of suitably substituted aromatic hydrocarbons derived from coal tar, such as pseudocumene (1,2,4-trimethylbenzene).

Early methods for the oxidation of alkylbenzenes utilized strong, non-catalytic oxidizing agents like nitric acid or chromic acid. These processes were often low in yield and produced significant waste. A notable early method involved the oxidation of coal with nitric acid, as described by Grosskinsky in 1952. The mid-20th century marked a significant turning point with the development of catalytic air oxidation processes. The so-called "Mid-Century Catalyst," comprising cobalt and manganese salts with a bromine promoter in an acetic acid solvent, revolutionized the production of aromatic carboxylic acids. This technology, originally developed for terephthalic acid production, was adapted for the efficient, high-yield synthesis of trimellitic acid from pseudocumene, laying the groundwork for its large-scale industrial production.

The timeline below highlights the pivotal stages in the history of benzenecarboxylic acids, leading to the industrial production of trimellitic acid.

G cluster_0 Early Developments cluster_1 Pre-Industrial Synthesis cluster_2 Industrial Era 16th_Century 16th Century Discovery of Benzoic Acid 1828 1828 Wöhler's Urea Synthesis (Dawn of Organic Synthesis) 16th_Century->1828 Late_19th_C Late 19th Century Oxidation of Alkylbenzenes (e.g., with Nitric Acid) 1828->Late_19th_C 1950s 1950s Development of Mid-Century Catalyst (Co/Mn/Br) Late_19th_C->1950s 1960s_Present 1960s-Present Large-Scale Production via Catalytic Air Oxidation of Pseudocumene 1950s->1960s_Present

Figure 1. A timeline of key developments leading to the industrial production of trimellitic acid.

Physicochemical and Spectroscopic Data

Trimellitic acid is a white crystalline solid at room temperature. Its three carboxylic acid groups impart a high melting point and moderate solubility in water. The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of Trimellitic Acid

PropertyValue
Molecular FormulaC₉H₆O₆
Molecular Weight210.14 g/mol
Melting Point221-222 °C
AppearanceWhite crystalline solid
Water Solubility (25 °C)21 g/L
pKa₁2.52
pKa₂3.84
pKa₃5.20

Table 2: Solubility of Trimellitic Acid at 25°C

SolventSolubility ( g/100 g)
Ethanol25.3
Acetone7.9
Dimethylformamide31.3
Ethyl Acetate (B1210297)1.7
Water2.1
Carbon Tetrachloride0.004
Xylenes0.006

Synthesis of Trimellitic Acid

The primary industrial route to trimellitic acid is the liquid-phase catalytic air oxidation of pseudocumene (1,2,4-trimethylbenzene). This process is highly efficient, with molar yields often exceeding 90%.

The overall reaction involves the oxidation of the three methyl groups on the pseudocumene ring to carboxylic acid groups. The reaction is typically carried out in an acetic acid solvent at elevated temperatures (150-220°C) and pressures (5-30 bar) using a multi-component catalyst system.

G Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Trimellitic_Acid Trimellitic Acid Pseudocumene->Trimellitic_Acid Oxidation Air Air (O₂) Air->Trimellitic_Acid Conditions Reaction Conditions: - Acetic Acid (Solvent) - Temperature: 150-220°C - Pressure: 5-30 bar Conditions->Trimellitic_Acid Catalyst Catalyst: Co, Mn, Ce, Ti, Br Catalyst->Trimellitic_Acid

Figure 2. Synthesis pathway for trimellitic acid via catalytic air oxidation of pseudocumene.

Experimental Protocols

The following section provides a detailed methodology for a typical laboratory-scale synthesis of trimellitic acid, adapted from modern industrial processes described in patent literature.[1][2]

Objective

To synthesize trimellitic acid by the liquid-phase air oxidation of pseudocumene using a multi-component catalyst in an acetic acid solvent.

Materials and Equipment
  • Reactants:

    • Pseudocumene (98% purity)

    • Acetic Acid (glacial)

    • Cobalt(II) acetate tetrahydrate

    • Manganese(II) acetate tetrahydrate

    • Cerium(III) acetate hydrate

    • Titanium(IV) oxysulfate

    • Hydrobromic acid (48% in water)

  • Equipment:

    • High-pressure reactor (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, mechanical stirrer, and sampling port.

    • Heating mantle or oil bath

    • Condenser

    • Filtration apparatus (Büchner funnel)

    • Drying oven

Experimental Procedure
  • Reactor Charging:

    • Charge the high-pressure reactor with 580 g of pseudocumene and 1030 g of glacial acetic acid.[1]

    • Add the catalyst components. A typical catalyst loading would be a total metal concentration of 0.1 to 1.0 percent by weight relative to the pseudocumene.[1] For example, a catalyst mixture could consist of cobalt, manganese, cerium, and titanium salts, with bromine added as hydrobromic acid.[1]

  • Reaction Execution:

    • Seal the reactor and begin stirring.

    • Purge the reactor with nitrogen gas to remove air.

    • Heat the reaction mixture to the initial reaction temperature, typically between 140°C and 180°C.[2]

    • Pressurize the reactor with compressed air to an initial pressure of 5 to 10 bar.[1][2]

    • Continuously feed compressed air into the reactor to maintain the pressure, ensuring the oxygen concentration in the off-gas is kept below 8% by volume to avoid creating an explosive mixture.[1]

    • Over the course of the reaction (typically 50-100 minutes), gradually increase the temperature to a final value between 200°C and 220°C and the pressure to 20-28 bar.[1]

  • Product Isolation and Purification:

    • Once the reaction is complete (indicated by a sharp drop in oxygen uptake), terminate the air feed and cool the reactor to room temperature.

    • Vent the excess pressure.

    • The trimellitic acid product will precipitate out of the acetic acid solvent as a white solid.

    • Recover the crude trimellitic acid by filtration.

    • Wash the filter cake with fresh acetic acid and then with water to remove residual catalyst and solvent.

    • Dry the purified trimellitic acid in an oven at 110-120°C.

Characterization
  • Determine the melting point of the product and compare it to the literature value.

  • The purity of the trimellitic acid can be assessed by titration or High-Performance Liquid Chromatography (HPLC).

Conclusion

Trimellitic acid has evolved from a laboratory curiosity to a vital industrial chemical, driven by advancements in catalytic science. The development of the cobalt-manganese-bromine catalyst system for the air oxidation of pseudocumene was a transformative step, enabling its cost-effective and high-yield production. This has allowed for its widespread use in the manufacturing of essential materials such as heat-resistant polymers, flexible PVC plasticizers, and durable coatings. The synthesis of trimellitic acid is a classic example of the application of catalysis in converting petrochemical feedstocks into valuable downstream products. Further research into more sustainable catalysts and renewable feedstocks continues to be an active area of investigation, promising to write the next chapter in the history of this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,2,4-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 1,2,4-benzenetricarboxylic acid as an organic linker. The document outlines both solvothermal and microwave-assisted synthesis methods, procedures for drug loading and release studies, and a summary of the physicochemical properties of the resulting MOFs. Furthermore, it details the cellular uptake of these drug-carrier systems and the subsequent intracellular mechanism of action of the delivered therapeutic agent, 5-fluorouracil (B62378), on the Wnt/β-catenin signaling pathway.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The use of this compound as a linker offers a unique combination of rigidity and asymmetry, potentially leading to MOFs with interesting topologies and properties for drug delivery applications. The delivery of chemotherapeutic agents like 5-fluorouracil using MOFs can enhance their efficacy and reduce side effects by enabling controlled and targeted release.[2][3]

Experimental Protocols

Solvothermal Synthesis of a Copper-Based MOF (Cu-BTCA)

This protocol describes a representative method for the synthesis of a copper-based MOF using this compound (H₃BTC).

Materials:

Procedure:

  • In a 50 mL Teflon-lined stainless-steel autoclave, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 15 mL of DMF.

  • In a separate beaker, dissolve 0.67 mmol of this compound in 15 mL of ethanol.

  • Add the linker solution to the metal salt solution in the autoclave and stir for 30 minutes to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.[4]

  • After cooling to room temperature, the resulting blue crystalline product is collected by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.

  • Dry the final product under vacuum at 150°C for 12 hours.

Microwave-Assisted Synthesis of a Zinc-Based MOF (Zn-BTCA)

This protocol provides a rapid, microwave-assisted method for the synthesis of a zinc-based MOF.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

Procedure:

  • In a 30 mL microwave reactor vessel, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 0.67 mmol of this compound in a solvent mixture of 10 mL DMF and 5 mL methanol.[5]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 140°C with a ramp time of 5 minutes and hold at this temperature for 30 minutes under stirring.

  • After cooling to room temperature, a white precipitate is formed.

  • Collect the product by centrifugation (10,000 rpm, 10 minutes).

  • Wash the product with DMF (2 x 10 mL) and methanol (2 x 10 mL).

  • Dry the final product under vacuum at 100°C for 8 hours.

Drug Loading: 5-Fluorouracil (5-FU) Encapsulation

This protocol describes the loading of the anticancer drug 5-fluorouracil into a pre-synthesized MOF.

Procedure:

  • Activate the synthesized MOF by heating at 150°C under vacuum for 12 hours to remove any guest solvent molecules from the pores.

  • Prepare a solution of 5-fluorouracil (1 mg/mL) in methanol.

  • Immerse 100 mg of the activated MOF in 20 mL of the 5-FU solution.

  • Stir the suspension at room temperature for 48 hours in a sealed container to prevent solvent evaporation.

  • Collect the 5-FU loaded MOF (5-FU@MOF) by centrifugation (10,000 rpm, 15 minutes).

  • Wash the product with a small amount of methanol to remove surface-adsorbed drug.

  • Dry the 5-FU@MOF under vacuum at 60°C for 6 hours.

  • The loading amount can be quantified by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.

In Vitro Drug Release Study

This protocol outlines the procedure for studying the release of 5-FU from the MOF in a simulated physiological environment.

Procedure:

  • Suspend 20 mg of the 5-FU@MOF in 50 mL of phosphate-buffered saline (PBS) at pH 7.4.

  • Place the suspension in a shaker incubator at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL aliquots of the release medium.

  • Separate the MOF particles from the aliquot by centrifugation (13,000 rpm, 5 minutes).

  • Replenish the release medium with 2 mL of fresh PBS to maintain a constant volume.

  • Analyze the concentration of 5-FU in the supernatant using UV-Vis spectroscopy at its characteristic absorption wavelength.

  • Calculate the cumulative percentage of drug release over time.

Data Presentation

Table 1: Physicochemical Properties of MOFs Synthesized with Benzenetricarboxylic Acid Isomers

MOF NameMetal IonLinkerSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Cu-BTCCu(II)1,3,5-Benzenetricarboxylic acidSolvothermal192-[6]
Co-MOF-1Co(II)1,2,4,5-Benzenetetracarboxylic acidSolvothermal596-[7]
Zn-MOFZn(II)4,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoateSolvothermal64113.16[8][9]
Zn-MOF-S1Zn(II)2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazineSolvothermal711-[10]

Table 2: Drug Loading and Release Characteristics of MOFs

MOF CarrierDrugDrug Loading Capacity (wt%)Release ConditionsKey FindingsReference
MIL-101(Cr)Ibuprofen~58 (1.4 g/g)Simulated Body FluidHigh loading capacity and controlled release over six days.[11]
Fe-MIL-100Flurbiprofen46 ± 3.1PBS (pH 7.4)Prolonged drug release.[12]
Mg-MOF5-Fluorouracil28.2PBS (pH 7.4)Sustained slow release over 72 hours.[7]
Zn-MOF5-Fluorouracil19.3PBS (pH 7.4)Cumulative release of ~70% over 120 hours.[13]

Visualizations

G cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading & Release Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Organic Linker This compound Organic Linker->Mixing Solvent Solvent Solvent->Mixing Reaction Solvothermal or Microwave Heating Mixing->Reaction MOF Crystals MOF Crystals Reaction->MOF Crystals Washing & Drying Washing & Drying MOF Crystals->Washing & Drying Activated MOF Activated MOF Washing & Drying->Activated MOF Impregnation Impregnation Activated MOF->Impregnation Drug Solution 5-Fluorouracil Solution Drug Solution->Impregnation Drug-Loaded MOF Drug-Loaded MOF Impregnation->Drug-Loaded MOF Release Study In Vitro Release (PBS, 37°C) Drug-Loaded MOF->Release Study Drug Release Drug Release Release Study->Drug Release

Caption: Experimental workflow for the synthesis, drug loading, and in vitro release study of MOFs.

G cluster_cellular_uptake Cellular Uptake and Drug Action cluster_wnt_pathway Wnt/β-catenin Signaling Pathway Drug-Loaded MOF Drug-Loaded MOF Endocytosis Endocytosis Drug-Loaded MOF->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Intracellular Drug Release (5-FU) Endosome->Drug Release β-catenin β-catenin Drug Release->β-catenin Inhibits Wnt/β-catenin pathway activity Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6->Dishevelled GSK3β/APC/Axin GSK3β/APC/Axin Complex Dishevelled->GSK3β/APC/Axin Inhibits GSK3β/APC/Axin->β-catenin Phosphorylates for Degradation Proteasomal Degradation Proteasomal Degradation β-catenin->Proteasomal Degradation Nucleus Nucleus β-catenin->Nucleus Accumulates and Translocates TCF/LEF TCF/LEF β-catenin->TCF/LEF Binds to Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription Activates

Caption: Cellular uptake of drug-loaded MOF and the inhibitory effect of released 5-FU on the Wnt/β-catenin signaling pathway.

Discussion

The protocols provided offer robust methods for the synthesis of MOFs using this compound. The choice between solvothermal and microwave-assisted synthesis will depend on the desired crystallinity, particle size, and available equipment. Microwave-assisted synthesis offers a significant advantage in terms of reaction time.[14]

The drug loading and release studies are critical for evaluating the potential of these MOFs as drug delivery vehicles. The high surface area and porous nature of MOFs allow for significant drug loading capacities. The release kinetics can be influenced by factors such as the MOF's pore size, surface chemistry, and the stability of the framework in the release medium.[11] The pH-responsive release of drugs is a particularly interesting feature for targeted cancer therapy, as the tumor microenvironment is often more acidic than healthy tissue.

The visualization of the cellular uptake and the subsequent effect of the released drug on a specific signaling pathway provides a clear understanding of the therapeutic mechanism. 5-Fluorouracil is known to exert its anticancer effects through various mechanisms, including the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][3] By delivering 5-FU via MOFs, it is possible to achieve a sustained and localized inhibition of this pathway, leading to enhanced therapeutic outcomes.

Conclusion

Metal-Organic Frameworks synthesized using this compound represent a versatile platform for advanced drug delivery applications. The detailed protocols and characterization data provided in these application notes will aid researchers in the development of novel MOF-based therapeutic systems. The ability to encapsulate and control the release of potent anticancer drugs like 5-fluorouracil, coupled with a clear understanding of their mechanism of action at the cellular level, positions these materials at the forefront of nanomedicine research. Further investigations into the in vivo efficacy and biocompatibility of these systems are warranted to translate these promising materials into clinical applications.

References

Application Notes and Protocols for 1,2,4-Benzenetricarboxylic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2,4-benzenetricarboxylic acid (trimellitic acid) as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). It covers synthetic methodologies, characterization, and applications in catalysis, with comparative insights into drug delivery and gas storage.

Introduction to this compound as a MOF Linker

This compound is a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). Its asymmetrical substitution and three carboxylic acid groups allow for the formation of diverse and complex network topologies. These MOFs are crystalline porous materials with potential applications in catalysis, gas storage and separation, and drug delivery. The choice of linker is crucial as it dictates the physicochemical properties of the resulting MOF, including its pore size, surface area, and stability. While the isomeric 1,3,5-benzenetricarboxylic acid (trimesic acid) is more commonly reported in the literature, this compound offers unique coordination possibilities, leading to novel framework structures.

Applications and Performance Data

The following sections detail the applications of MOFs synthesized using this compound and related linkers. Quantitative data is summarized for comparative analysis.

Catalysis: CO2 Conversion

A notable application of a MOF synthesized with this compound is in the catalytic conversion of carbon dioxide. An Indium-based MOF, In₂(OH)(btc)(Hbtc)₀.₄(L)₀.₆·3H₂O (where btc (B1192420) = 1,2,4-benzenetricarboxylate and L = a btc-piperazine derivative), has demonstrated efficacy in the cycloaddition of CO₂ to epoxides to form cyclic carbonates under mild conditions.[1][2] This In-MOF possesses a 3D framework with 1D tubular channels, which facilitates the catalytic process.[1][2]

Table 1: Catalytic Performance of In-MOF in CO₂ Cycloaddition [1]

SubstrateConversion (%)Time (h)TemperaturePressure
Propylene Oxide77.948Room Temp.1 atm CO₂
Drug Delivery (Comparative Data)

While specific drug loading data for MOFs synthesized with this compound is not extensively available in the reviewed literature, data from MOFs using the isomeric 1,3,5-benzenetricarboxylic acid (BTC) or other carboxylate linkers provide a valuable benchmark for potential performance. The porous nature of these MOFs allows for the encapsulation and controlled release of therapeutic agents.[3]

Table 2: Comparative Drug Loading Capacities of Carboxylate-Based MOFs [3]

MOF NameMetal IonLinkerDrugLoading Capacity (wt%)
MIL-53 (Fe)Fe(III)1,4-Benzenedicarboxylic acidOridonin56.25
Zn-MOFZn(II)4,4′-(9-H carbazole-3,6-diyl) dibenzoic acid5-Fluorouracil53.3
MOF-2Cu(II)1,3,5-Benzenetricarboxylic acid & Isophthalic acidIbuprofen>20
HKUST-1Cu(II)1,3,5-Benzenetricarboxylic acidIbuprofen~21
Gas Storage (Comparative Data)

Similarly, for gas storage applications, quantitative data for MOFs from this compound is limited. However, MOFs constructed with similar polycarboxylate linkers are well-studied for their gas adsorption properties, particularly for methane (B114726) (CH₄) and carbon dioxide (CO₂).

Table 3: Comparative Gas Storage Capacities of Carboxylate-Based MOFs [4]

MOF NameMetal IonLinkerGasStorage Capacity
HKUST-1Cu(II)1,3,5-Benzenetricarboxylic acidMethane190 cm³(STP)/cm³ at 65 bar
Fe-BTCFe(III)1,3,5-Benzenetricarboxylic acidMethane-
MOF-5Zn(II)1,4-Benzenedicarboxylic acidMethane-

Experimental Protocols

Synthesis of an In-MOF for Catalytic CO₂ Conversion

This protocol is based on the reported synthesis of In₂(OH)(btc)(Hbtc)₀.₄(L)₀.₆·3H₂O.[1][2]

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve Indium(III) nitrate pentahydrate, this compound, and piperazine in a mixture of DMF and ethanol. Note: The exact molar ratios should be obtained from the primary literature for precise replication.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the oven to cool down to room temperature slowly.

  • Colorless crystals of the In-MOF should be formed.

  • Collect the crystals by decantation.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the crystals under vacuum or in a desiccator.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the coordination of the carboxylate groups to the metal centers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

General Protocol for Drug Loading in MOFs

This is a general procedure for encapsulating drug molecules into the pores of a MOF.

Materials:

  • Activated MOF synthesized with this compound (or a related linker).

  • Therapeutic drug of interest.

  • A suitable solvent in which the drug is soluble and the MOF is stable.

Procedure:

  • Prepare a concentrated solution of the drug in the chosen solvent.

  • Immerse a known amount of the activated MOF powder in the drug solution.

  • Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with fresh solvent to remove the drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

Quantification of Loaded Drug: The amount of encapsulated drug can be determined by various methods, such as:

  • UV-Vis Spectroscopy: By measuring the decrease in the drug concentration in the supernatant solution after the loading process.

  • Thermogravimetric Analysis (TGA): By comparing the TGA profiles of the empty and drug-loaded MOF.

  • High-Performance Liquid Chromatography (HPLC): After digesting the MOF in a suitable solvent to release the drug.

General Protocol for Gas Adsorption Measurement

This protocol outlines the general steps for evaluating the gas storage capacity of a MOF.

Materials:

  • Activated MOF sample.

  • High-purity adsorbate gas (e.g., CH₄, CO₂).

  • Volumetric gas adsorption analyzer.

Procedure:

  • Place a precisely weighed amount of the MOF sample in the sample tube of the gas adsorption analyzer.

  • Activate the sample by heating it under a high vacuum to remove any guest molecules from the pores. The activation temperature and time will depend on the thermal stability of the MOF.

  • Cool the sample to the desired adsorption temperature (e.g., room temperature for methane storage).

  • Introduce the adsorbate gas into the sample tube in controlled increments of pressure.

  • Allow the system to equilibrate at each pressure point and measure the amount of gas adsorbed.

  • Generate the adsorption isotherm by plotting the amount of gas adsorbed versus pressure.

  • The desorption isotherm can be obtained by systematically reducing the pressure.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in MOF synthesis and its applications.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification & Activation Metal_Precursor Metal Precursor (e.g., Metal Salt) Mixing Mixing & Dissolution Metal_Precursor->Mixing Organic_Linker Organic Linker (this compound) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Solvothermal/Hydrothermal Reaction (Heating in a sealed vessel) Mixing->Reaction Isolation Isolation of Crystals (Filtration/Centrifugation) Reaction->Isolation Washing Washing (e.g., with fresh solvent) Isolation->Washing Activation Activation (Solvent removal via heating/vacuum) Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF Drug_Delivery_Workflow Activated_MOF Activated Porous MOF Loading Drug Loading (Immersion & Stirring) Activated_MOF->Loading Drug_Solution Drug Solution Drug_Solution->Loading Purification Purification (Washing & Drying) Loading->Purification Drug_Loaded_MOF Drug-Loaded MOF Purification->Drug_Loaded_MOF Administration Administration to Biological System Drug_Loaded_MOF->Administration Release Controlled Drug Release (e.g., pH, temperature triggered) Administration->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect Catalysis_Workflow Activated_MOF Activated MOF Catalyst Reaction_Vessel Reaction Vessel Activated_MOF->Reaction_Vessel Reactants Reactants (e.g., CO2, Epoxide) Reactants->Reaction_Vessel Catalytic_Reaction Catalytic Reaction (under specific T, P) Reaction_Vessel->Catalytic_Reaction Product_Separation Product Separation & Catalyst Recovery Catalytic_Reaction->Product_Separation Products Products (e.g., Cyclic Carbonate) Product_Separation->Products Recycled_MOF Recycled MOF Catalyst Product_Separation->Recycled_MOF

References

Preparation of High-Performance Poly(amide-imide)s from 1,2,4-Benzenetricarboxylic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetricarboxylic anhydride (B1165640), also known as trimellitic anhydride (TMA), is a versatile monomer used in the synthesis of high-performance polymers, particularly poly(amide-imide)s (PAIs).[1][2] These polymers exhibit a valuable combination of properties, including excellent thermal stability, good mechanical strength, and solubility in organic solvents, making them suitable for a wide range of applications.[3][4] PAIs successfully merge the superior mechanical properties associated with amide groups with the high thermal stability of imide rings.[3] This document provides detailed protocols for the synthesis of PAIs from TMA and its derivatives, along with a summary of their key performance characteristics and potential applications.

Introduction

High-performance polymers are essential materials in advanced technologies, including aerospace, electronics, and biomedical devices.[5][6] Poly(amide-imide)s are a class of polymers that have garnered significant interest due to their exceptional performance profile.[4] The incorporation of both amide and imide functionalities into the polymer backbone imparts a unique set of properties. The synthesis of PAIs can be broadly categorized into two main routes: polycondensation involving monomers with pre-formed imide bonds and polycondensation using monomers with pre-formed amide bonds.[3] The use of trimellitic anhydride provides a straightforward and effective strategy for introducing the imide functionality.[3]

Key Applications

The exceptional properties of TMA-based poly(amide-imide)s make them suitable for a variety of demanding applications:

  • Heat-Resistant Insulating Materials: Used in the production of high-temperature insulation varnishes and laminates for motors and electrical equipment.[1]

  • Coatings and Films: Their solubility allows for the casting of flexible and transparent films with high thermal stability, which are valuable in display and optical devices.[3][7]

  • Adhesives: PAIs exhibit good adhesion to various substrates, making them effective high-performance adhesives.[4]

  • Membranes for Gas Separation: Certain PAIs show promise as materials for polymeric membranes in CO2 separation processes.[3][8]

  • Plasticizers: TMA is a crucial raw material for producing heat- and solvent-resistant plasticizers for PVC.[1]

  • Epoxy Resin Curing Agent: It serves as a cost-effective curing agent for epoxy resins, yielding cured products with excellent physical and chemical properties.[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(amide-imide) via Direct Polycondensation

This protocol describes a direct polycondensation reaction of a diacid monomer derived from trimellitic anhydride with an aromatic diamine.

Materials:

  • 3-trimellitimido-4-methoxybenzoic acid (diacid monomer)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidinone (NMP)

  • Triphenyl phosphite (B83602) (TPP)

  • Calcium chloride (CaCl2)

  • Pyridine (B92270)

  • Methanol

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diacid monomer and the aromatic diamine in N-methyl-2-pyrrolidinone (NMP).

  • Add calcium chloride (CaCl2) and pyridine to the solution and stir until fully dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add triphenyl phosphite (TPP) to the cooled solution while stirring.

  • Continue the reaction at room temperature for a specified time (e.g., 3 hours) under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Protocol 2: Two-Step Synthesis via Poly(amic acid) Intermediate

This protocol involves the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.

Materials:

  • Trimellitic anhydride acid chloride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Dimethylacetamide (DMAc)

  • HCl scavenging reagent (e.g., pyridine)

  • Acetic anhydride (for chemical imidization)

Procedure:

Step 1: Poly(amic acid) Synthesis

  • Dissolve the aromatic diamine in anhydrous dimethylacetamide (DMAc) in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to a temperature between -20°C and 20°C.[9]

  • Slowly add trimellitic anhydride acid chloride to the solution while maintaining the low temperature.

  • Allow the reaction to proceed for several hours to form the poly(amic acid) solution.

Step 2: Imidization

  • Chemical Imidization:

    • Add a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, to the poly(amic acid) solution.

    • Stir the mixture at room temperature or slightly elevated temperatures (20°C to 40°C) to induce cyclization to the poly(amide-imide).[9]

    • Precipitate the polymer in a non-solvent like methanol, filter, wash, and dry.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a film.

    • Heat the film in a programmed oven with a gradual temperature increase, for instance, up to 200°C-300°C, to drive the removal of water and effect imidization.[9]

Data Presentation

Table 1: Thermal Properties of Trimellitic Anhydride-Based Poly(amide-imide)s

Polymer IDMonomersTd5 (°C in N2)Glass Transition Temperature (Tg, °C)Reference
PAI-1Trifluoromethylated trimellitic anhydride + Diamine437 - 452-[7]
PAI-2TMBA + 6FDA-281 - 377[8]
PAI-3Diamine + TPC + ODPA~500 (T10%)260 - 360[4]

Td5: Temperature at 5% weight loss. T10%: Temperature at 10% weight loss. TMBA: 3-trimellitimido-4-methoxybenzoic acid. 6FDA: 2,2-bis(4-aminophenyl)hexafluoropropane. TPC: Terephthaloyl chloride. ODPA: Oxydiphthalic anhydride.

Table 2: Mechanical and Optical Properties of Trimellitic Anhydride-Based Poly(amide-imide) Films

Polymer IDTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Transmittance at 550 nm (%)Coefficient of Thermal Expansion (CTE, ppm/°C)Reference
PAI-1---84 - 879 - 26[7]
PAI-3122 - 1601.3 - 1.99 - 30--[4]

Visualizations

Logical Relationship of PAI Synthesis

PAI_Synthesis_Logic cluster_monomers Starting Monomers cluster_synthesis Polymerization Routes cluster_intermediate Intermediate cluster_product Final Product TMA Trimellitic Anhydride (or derivative) Polycondensation Direct Polycondensation TMA->Polycondensation Two_Step Two-Step Synthesis TMA->Two_Step Diamine Aromatic Diamine Diamine->Polycondensation Diamine->Two_Step PAI Poly(amide-imide) Polycondensation->PAI PAA Poly(amic acid) Two_Step->PAA PAA->PAI Imidization (Chemical or Thermal)

Caption: Logical workflow of Poly(amide-imide) synthesis from trimellitic anhydride.

Experimental Workflow for Direct Polycondensation

Direct_Polycondensation_Workflow start Start dissolve Dissolve Diacid Monomer and Diamine in NMP start->dissolve add_reagents Add CaCl2 and Pyridine dissolve->add_reagents cool Cool in Ice Bath add_reagents->cool add_tpp Add Triphenyl Phosphite cool->add_tpp react React at Room Temperature add_tpp->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end Obtain Poly(amide-imide) dry->end

Caption: Step-by-step workflow for the direct polycondensation synthesis of PAIs.

Signaling Pathway (Hypothetical Application in Drug Delivery)

While not a primary application, if PAIs were functionalized for drug delivery, a hypothetical signaling pathway for a targeted drug release could be visualized.

Drug_Delivery_Pathway PAI_Drug PAI-Drug Conjugate Tumor_Cell Target Tumor Cell PAI_Drug->Tumor_Cell Targeting Internalization Endocytosis Tumor_Cell->Internalization Endosome Endosome (Low pH) Internalization->Endosome Cleavage Linker Cleavage Endosome->Cleavage Acid-labile linker Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Apoptosis Drug_Release->Apoptosis

References

Application of 1,2,4-Benzenetricarboxylic Acid in Gas Adsorption Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is a versatile organic linker used in the synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs). Its asymmetrical structure and three carboxylate groups allow for the formation of diverse and complex framework topologies with tunable pore sizes and functionalities. These characteristics make MOFs derived from this compound promising candidates for a range of applications, most notably in gas adsorption and separation. The ability to tailor the pore environment at a molecular level allows for selective capture of gases such as carbon dioxide (CO₂), hydrogen (H₂), and various hydrocarbons, which is critical for applications in carbon capture, energy storage, and purification processes.

Application Notes

Materials synthesized using this compound as a primary building block exhibit significant potential for gas adsorption due to their unique structural and chemical properties. The inherent porosity and high surface area of these frameworks provide ample sites for gas molecules to physically adsorb.

Carbon Dioxide (CO₂) Capture: MOFs synthesized from trimellitic acid can be designed to have strong interactions with CO₂, a key greenhouse gas. The introduction of specific metal centers or functional groups within the framework can enhance the affinity for CO₂, leading to high adsorption capacities and selectivity over other gases like nitrogen (N₂), which is crucial for post-combustion carbon capture from flue gas.[1][2] The mechanism of adsorption is often a combination of physisorption within the micropores and chemisorption interactions with the framework's active sites.[1]

Hydrogen (H₂) Storage: The development of safe and efficient hydrogen storage materials is a critical challenge for the widespread adoption of hydrogen as a clean energy carrier. The lightweight nature and high porosity of MOFs derived from this compound make them suitable candidates for H₂ storage. At cryogenic temperatures, these materials can adsorb significant quantities of hydrogen through weak van der Waals interactions. Research focuses on optimizing the pore size and surface chemistry to maximize the H₂ uptake at more practical temperature and pressure conditions.

Hydrocarbon Separation: The precise control over pore dimensions in these materials allows for molecular sieving effects, enabling the separation of different hydrocarbon molecules based on their size and shape. This is particularly relevant in the petrochemical industry for processes such as separating methane (B114726) from other larger hydrocarbons or purifying gas streams.

Material Stability: A key consideration for practical applications is the stability of the adsorbent material. MOFs based on this compound are often synthesized via solvothermal methods, which can yield crystalline materials with good thermal stability.[2] However, stability in the presence of water vapor is a common challenge for many MOFs and is an active area of research, with strategies like post-synthetic modification being explored to enhance hydrothermal stability.

Data Presentation

The following tables summarize representative quantitative data for MOFs synthesized using benzenetricarboxylic acid linkers, highlighting their gas adsorption performance.

Table 1: Surface Area and Pore Volume of Representative MOFs

MOF MaterialOrganic LinkerBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Total Pore Volume (cm³/g)
Fe-BDC (MIL-53) 1,4-Benzenedicarboxylic acid~1284-1337--
Amino-MIL-101(Fe) 2-Amino-1,4-benzenedicarboxylic acid670 (increases to 915 after ethanol (B145695) wash)--
Cu-BTC (HKUST-1) 1,3,5-Benzenetricarboxylic acid1044-0.62
Zn₄O(BDC)₃ (MOF-5) 1,4-Benzenedicarboxylic acid3100 - 3800--

Note: Data for closely related and well-characterized MOFs are presented to illustrate typical properties. "BDC" stands for benzenedicarboxylate, and "BTC" for benzenetricarboxylate.

Table 2: Gas Adsorption Capacities of Representative MOFs

MOF MaterialGas AdsorbedAdsorption CapacityConditions
Amino-MIL-101(Fe) CO₂13 mmol/g25 °C, 4 MPa
MIL-53(Fe) CO₂8.6 mmol/g25 °C, 4 MPa
Cu-BTC (Solvent-free synthesis) CO₂1.7 mmol/g30 °C, 1 bar
Zn₄O(BDC)₃ (MOF-5) H₂1.3 - 5.2 excess wt %77 K

Experimental Protocols

The following are generalized protocols for the synthesis of a MOF using a benzenetricarboxylic acid linker and for the subsequent gas adsorption analysis. These should be adapted based on the specific target material and available equipment.

Protocol 1: Solvothermal Synthesis of a Copper-based MOF

This protocol describes a general procedure for synthesizing a copper-based MOF using a benzenetricarboxylic acid linker, analogous to the well-known HKUST-1.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (Trimellitic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass beaker, dissolve a specific molar ratio of Copper(II) nitrate trihydrate and this compound in a solvent mixture of DMF, ethanol, and deionized water. A common starting point is a 2:1 molar ratio of metal salt to organic linker.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 120 °C) and hold for a designated time (e.g., 12-24 hours).[2]

  • After the reaction is complete, allow the oven to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product multiple times with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) for several hours to activate the material by removing the solvent from the pores.

Protocol 2: Gas Adsorption Measurement

This protocol outlines the steps for determining the surface area and gas adsorption capacity of the synthesized MOF.

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • High-purity adsorptive gases (e.g., N₂, CO₂, H₂)

  • Liquid nitrogen (for 77 K measurements)

  • Sample tubes

  • Vacuum pump

  • Heating mantle

Procedure:

  • Sample Preparation (Degassing/Activation):

    • Accurately weigh a small amount of the synthesized MOF (typically 50-100 mg) into a sample tube.

    • Attach the sample tube to the degassing port of the adsorption analyzer.

    • Heat the sample under high vacuum at a specific temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture or solvent from the pores. The specific temperature and duration should be chosen to avoid thermal decomposition of the MOF.

  • Nitrogen Adsorption for Surface Area and Pore Size Analysis (at 77 K):

    • After degassing, weigh the sample tube again to determine the precise mass of the activated sample.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a dewar filled with liquid nitrogen to maintain a constant temperature of 77 K.

    • Start the analysis. The instrument will incrementally dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose.

    • An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure (P/P₀).

    • The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.

    • The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.

  • CO₂ or H₂ Adsorption Measurement:

    • Following a similar sample preparation procedure, the adsorption isotherms for other gases like CO₂ or H₂ can be measured at different temperatures (e.g., 273 K or 298 K for CO₂, and 77 K for H₂).

    • The instrument doses the respective gas, and the uptake is measured at various pressures to generate the adsorption isotherm.

    • The adsorption capacity is reported as the amount of gas adsorbed (e.g., in cm³/g or mmol/g) at a specific pressure (e.g., 1 bar).

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of gas adsorption materials based on this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Purification & Activation Metal Metal Salt (e.g., Cu(NO₃)₂) Mixing Mixing & Stirring Metal->Mixing Linker 1,2,4-Benzenetricarboxylic Acid Linker->Mixing Solvent Solvent System (e.g., DMF/Ethanol/H₂O) Solvent->Mixing Heating Autoclave Heating (e.g., 120°C, 24h) Mixing->Heating Transfer to Autoclave Filtration Filtration/ Centrifugation Heating->Filtration Cooling Washing Solvent Washing (DMF, Ethanol) Filtration->Washing Activation Vacuum Drying (Activation) Washing->Activation FinalProduct Porous MOF Material Activation->FinalProduct GasAdsorptionWorkflow cluster_measurements Measurements cluster_data Data Analysis Start Synthesized MOF Sample Degassing Degassing/Activation (Heating under Vacuum) Start->Degassing Analysis Gas Adsorption Analysis (Volumetric Method) Degassing->Analysis N2_Adsorption N₂ Adsorption (77 K) Analysis->N2_Adsorption CO2_Adsorption CO₂/H₂ Adsorption (Specific Temperature) Analysis->CO2_Adsorption BET BET Analysis (Surface Area) N2_Adsorption->BET PoreVolume Pore Volume & Size Distribution N2_Adsorption->PoreVolume Uptake Gas Uptake Capacity CO2_Adsorption->Uptake Results Characterization Results BET->Results PoreVolume->Results Uptake->Results

References

Application Notes and Protocols for the Synthesis of Trimellitate Plasticizers from 1,2,4-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of trimellitate plasticizers derived from 1,2,4-benzenetricarboxylic acid. The focus is on Trioctyl Trimellitate (TOTM), a high-performance plasticizer with significant applications in various industries, including medical devices and automotive interiors, due to its low volatility and high thermal stability.[1][2][3]

Introduction to Trimellitate Plasticizers

Trimellitate plasticizers are a class of specialty esters synthesized from trimellitic anhydride (B1165640) (TMA), the dehydrated form of this compound.[4][5] These plasticizers are renowned for their excellent thermal properties, low migration rates, and resistance to extraction, making them suitable for demanding applications where standard plasticizers like phthalates may not suffice.[1][2][3] The most prominent member of this family is Trioctyl Trimellitate (TOTM), also known as Tris(2-ethylhexyl) trimellitate.[1]

Key Advantages of Trimellitate Plasticizers:

  • High Thermal Stability: They can withstand high processing and service temperatures.[2][4]

  • Low Volatility: Results in minimal plasticizer loss over time, maintaining the flexibility of the polymer.[1][2][3]

  • Low Migration: Reduced leaching of the plasticizer from the polymer matrix, which is critical for food contact and medical applications.[1][2][3]

  • Excellent Electrical Properties: Making them suitable for wire and cable insulation.[1]

Synthesis of Trioctyl Trimellitate (TOTM)

The synthesis of TOTM is primarily achieved through the esterification of trimellitic anhydride with 2-ethylhexanol.[1] Two main synthesis routes are commonly employed: direct esterification and a two-step transesterification process.[6][7] The choice of method often depends on the desired purity of the final product.[6]

Logical Workflow for TOTM Synthesis

cluster_0 Direct Esterification cluster_1 Two-Step Transesterification Reactants_DE Trimellitic Anhydride + 2-Ethylhexanol Catalyst_DE Acid Catalyst (e.g., p-TSA) Reaction_DE Esterification (150-250°C) Reactants_DE->Reaction_DE Catalyst_DE->Reaction_DE Neutralization_DE Neutralization & Washing Reaction_DE->Neutralization_DE Purification_DE Vacuum Distillation Neutralization_DE->Purification_DE Product_DE Trioctyl Trimellitate (TOTM) Purification_DE->Product_DE Reactants_TS1 Trimellitic Anhydride + Methanol (B129727) Catalyst_TS1 Catalyst (e.g., Tetraisopropyl titanate) Reaction_TS1 Esterification Reactants_TS1->Reaction_TS1 Catalyst_TS1->Reaction_TS1 Intermediate Trimethyl Trimellitate Reaction_TS1->Intermediate Purification_TS1 Vacuum Distillation Intermediate->Purification_TS1 Reactants_TS2 Purified Intermediate + 2-Ethylhexanol Purification_TS1->Reactants_TS2 Catalyst_TS2 Transesterification Catalyst Reaction_TS2 Transesterification (~220°C) Reactants_TS2->Reaction_TS2 Catalyst_TS2->Reaction_TS2 Purification_TS2 Final Purification Reaction_TS2->Purification_TS2 Product_TS2 High-Purity TOTM Purification_TS2->Product_TS2

Caption: Comparative workflow of Direct vs. Two-Step TOTM synthesis.

Experimental Protocols

Protocol 1: Direct Esterification Synthesis of Trioctyl Trimellitate (TOTM)

This protocol describes a laboratory-scale synthesis of TOTM via direct esterification.

Materials:

  • Trimellitic anhydride (TMA)

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Sodium carbonate solution (5% w/v)

  • Deionized water

  • Nitrogen gas supply

Equipment:

  • Reaction kettle or round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reactant Charging: In the reaction kettle, combine trimellitic anhydride and 2-ethylhexanol. A molar ratio of approximately 1:3.5 to 1:4.5 (TMA:2-ethylhexanol) is typically used.[8]

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.[7]

  • Catalyst Addition: Add the acid catalyst (e.g., 0.05-0.2% by weight of TMA).[8]

  • Esterification Reaction:

    • Begin stirring and gradually heat the mixture to a temperature range of 185-245°C.[8]

    • Continuously remove the water of reaction using the Dean-Stark trap to drive the equilibrium towards the product side.[7]

    • Monitor the reaction progress by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a predetermined level (e.g., <0.50 mgKOH/g).[8] The reaction typically takes 3-4 hours.[8]

  • Neutralization: Cool the reaction mixture. Wash the crude product with a 5% sodium carbonate solution to neutralize the remaining acid catalyst.[7]

  • Washing: Wash the organic layer with deionized water to remove any residual salts.[7]

  • Purification: Purify the crude TOTM by vacuum distillation to remove unreacted 2-ethylhexanol and other volatile impurities.[7]

Protocol 2: Two-Step Transesterification Synthesis of High-Purity TOTM

This method is employed to achieve a higher purity final product.[6][7]

Part A: Synthesis of Trimethyl Trimellitate

  • Reaction Setup: In a reactor, charge trimellitic anhydride and an excess of methanol.[6]

  • Catalyst Addition: Add a suitable catalyst, such as tetraisopropyl titanate (approximately 0.3% by mass ratio to the anhydride).[6]

  • Esterification: Heat the mixture to reflux to carry out the esterification reaction.

  • Purification: After the reaction is complete, purify the resulting trimethyl trimellitate by vacuum distillation.[6]

Part B: Transesterification to Trioctyl Trimellitate

  • Reactant Charging: In a clean, dry reactor, charge the purified trimethyl trimellitate, 2-ethylhexanol, and a transesterification catalyst (e.g., a titanate catalyst).[7]

  • Inert Atmosphere: Purge the system with nitrogen.[7]

  • Transesterification: Slowly heat the mixture to approximately 220°C.[6] The methanol produced during the transesterification is continuously removed by distillation to drive the reaction to completion.[7]

  • Dealcoholization: Once the transesterification is complete, apply a vacuum to remove the excess 2-ethylhexanol.[7]

  • Final Purification: Cool the mixture, hydrolyze the catalyst with water, and then filter. The final product can be further purified by treatment with activated carbon or clay.[7]

Performance Data of Trimellitate Plasticizers

The selection of a plasticizer is critical for the final properties of the polymer product. The following tables provide a comparative analysis of TOTM with other common plasticizers.

Table 1: Comparison of Plasticizer Permanence Properties
PropertyTrioctyl Trimellitate (TOTM)Dioctyl Phthalate (DOP/DEHP)Dioctyl Terephthalate (DOTP)Hexamoll® DINCH
Molecular Weight ( g/mol ) 546.8390.6390.6428.7
Volatility (Weight Loss %) Very Low (< 18%)HighLow (~22.5%)Low (~26%)
Migration/Leaching Distinctly lower than DEHPHighLower than DEHPLower than DEHP

Note: Volatility data is based on ASTM D1203 (7 days @ 100°C). Lower weight loss indicates better permanence. Data for TOTM, DOTP, and DINCH are from comparative studies.[9]

Table 2: Comparison of Mechanical and Thermal Properties in PVC Formulations
PropertyTrioctyl Trimellitate (TOTM)Dioctyl Terephthalate (DOTP)Hexamoll® DINCH
Shore A Hardness (at 67 phr) ~80 - 85~78 - 83~77 - 82
Degradation Temperature (TGA) HighModerate to HighModerate
Activation Energy of Decomposition (kJ/mol - Second Stage) ~499--

Note: A lower Shore A hardness indicates greater flexibility. A higher degradation temperature and activation energy of decomposition indicate greater thermal stability.[9]

Synthesis of Other Trimellitate Esters

The general principles of direct esterification and transesterification can be applied to synthesize other trimellitate plasticizers by varying the alcohol reactant. For instance, Triisononyl Trimellitate (TINTM) is produced using isononyl alcohol and exhibits slightly superior high-temperature permanence due to its higher molecular weight and increased branching.[4] The reaction conditions, such as temperature and catalyst concentration, may need to be optimized for different alcohols.

Experimental Workflow for General Trimellitate Ester Synthesis

Reactants Trimellitic Anhydride + Alcohol (e.g., Isononyl Alcohol) Catalyst Esterification Catalyst (e.g., Titanate) Reaction Esterification Reaction (Optimized Temperature) Reactants->Reaction Catalyst->Reaction Byproduct_Removal Continuous Removal of Water Reaction->Byproduct_Removal Neutralization Neutralization of Catalyst Reaction->Neutralization Byproduct_Removal->Reaction Drives Equilibrium Washing Washing with Water Neutralization->Washing Purification Vacuum Distillation/Dealcoholization Washing->Purification Product Trimellitate Ester Plasticizer Purification->Product

Caption: General workflow for the synthesis of various trimellitate esters.

Conclusion

Trimellitate plasticizers, synthesized from this compound, offer superior performance characteristics, particularly in applications requiring high-temperature resistance and low volatility. The synthesis protocols provided herein offer a foundation for the laboratory-scale production of these valuable compounds. The choice between direct esterification and a two-step transesterification process will depend on the specific purity requirements of the final application. The comparative data presented highlights the advantages of TOTM over other common plasticizers, guiding researchers and formulators in selecting the appropriate material for their needs.

References

analytical methods for quantification of 1,2,4-Benzenetricarboxylic acid in polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid (TMA), is a chemical intermediate utilized in the synthesis of various polymers, resins, and plasticizers.[1] Its presence as a residual monomer or a degradation product in polymeric materials is a subject of scrutiny, particularly in applications such as food packaging and medical devices, due to potential health concerns.[1] Consequently, robust and validated analytical methods for the accurate quantification of this compound in polymer matrices are essential for quality control, safety assessment, and regulatory compliance.

This document provides detailed application notes and protocols for the quantification of this compound in polymers using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals in drug development and polymer analysis.

Analytical Methods Overview

The two primary chromatographic techniques for the determination of this compound in polymer samples are HPLC-UV and GC-MS.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a straightforward and widely used method for the analysis of organic acids. It offers the advantage of direct analysis of the aqueous or organic extract of the polymer with minimal sample preparation. Ion-suppression or reversed-phase chromatography is typically employed to achieve good retention and separation of the polar carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity. However, due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters) prior to GC analysis.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an analytical method often depends on the required sensitivity, selectivity, and the nature of the polymer matrix. The following table summarizes typical quantitative data for the analysis of organic acids using HPLC and GC-MS, providing a benchmark for method performance.

ParameterHPLC-UV Method (for Organic Acids)GC-MS Method (for Carboxylic Acids after Derivatization)
Linearity / Range 0.01 - 20 µg/mL1 - 200 µg/mL[2]
Limit of Detection (LOD) 0.002 - 0.521 µg/mL[3]1.7 - 8.3 µg/L[4]
Limit of Quantification (LOQ) 0.007 - 1.737 µg/mL[3]5.1 - 25 µg/L[4]
Precision (%RSD) < 0.6%[5]4.0 - 6.7%[4]
Recovery (%) Typically 90-110%81.5 - 106%[4]

Note: The data presented is a general representation for organic and carboxylic acid analysis and may vary depending on the specific polymer matrix, instrumentation, and validation protocol.

Experimental Protocols

Method 1: Quantification of this compound by HPLC-UV

This method describes the analysis of this compound in polymers using reversed-phase HPLC with UV detection.

1. Sample Preparation: Extraction

  • Objective: To extract this compound from the polymer matrix.

  • Procedure:

    • Weigh approximately 1 gram of the polymer sample, previously ground to a fine powder (e.g., 10 mesh or finer), into a glass extraction vessel.[6]

    • Add 20 mL of a suitable extraction solvent. For migration studies from food contact polymers, a food simulant such as 2% acetic acid in water or a mixture of acetonitrile (B52724) and water can be used.[7]

    • Perform the extraction using one of the following techniques:

      • Ultrasonic Extraction: Place the vessel in an ultrasonic bath for 1 hour.[8]

      • Accelerated Solvent Extraction (ASE): Use a solvent mixture such as 2.5% cyclohexane (B81311) in isopropyl alcohol at elevated temperature and pressure (e.g., 140 °C, 1500 psi).[6]

    • After extraction, allow the solution to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[8]

    • The filtered extract is now ready for HPLC analysis. If necessary, the extract can be evaporated to near dryness and reconstituted in the mobile phase.[6]

2. HPLC-UV Instrumentation and Conditions

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3] Other suitable columns include Newcrom B or Newcrom BH.[9][10]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acid modifier to suppress the ionization of the carboxylic acid groups. A typical mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid or phosphoric acid.[8][9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of 250 nm.[9]

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and the sample extracts into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample extracts from the calibration curve.

Method 2: Quantification of this compound by GC-MS

This method involves the derivatization of this compound to its volatile ester derivatives, followed by GC-MS analysis.

1. Sample Preparation: Extraction

  • Follow the same extraction procedure as described in Method 1 (Section 1). The use of an organic solvent like ethyl acetate (B1210297) is also common for extraction prior to GC-MS analysis.[11]

2. Derivatization

  • Objective: To convert the non-volatile this compound into a volatile derivative suitable for GC analysis. Esterification is the most common approach.[12]

  • Procedure (using BF3-Methanol):

    • Evaporate a known volume of the polymer extract to dryness under a gentle stream of nitrogen.

    • Add 3 mL of 14% boron trifluoride (BF3) in methanol (B129727) to the dried residue.[13]

    • Heat the mixture at 60 °C for 10 minutes.[13]

    • After cooling, add 1 mL of water and 2 mL of hexane (B92381), and vortex for 1 minute.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the trimethyl esters of this compound to a clean vial.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized analytes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

      • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

4. Calibration and Quantification

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.

  • Inject the derivatized standards and samples into the GC-MS system.

  • Create a calibration curve based on the peak areas of a characteristic ion of the derivatized this compound.

  • Quantify the analyte in the samples using the calibration curve.

Visualizations

experimental_workflow_hplc HPLC-UV Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing polymer_sample Polymer Sample (Ground) extraction Solvent Extraction (e.g., Ultrasonication, ASE) polymer_sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection hplc_separation C18 Reversed-Phase Separation hplc_injection->hplc_separation uv_detection UV Detection (250 nm) hplc_separation->uv_detection chromatogram Chromatogram uv_detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound in polymers by HPLC-UV.

experimental_workflow_gcms GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing polymer_sample Polymer Sample (Ground) extraction Solvent Extraction polymer_sample->extraction derivatization Derivatization (Esterification) extraction->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection gc_separation Capillary GC Separation gcms_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, SIM) gc_separation->ms_detection mass_spectrum Mass Spectrum ms_detection->mass_spectrum calibration Calibration Curve mass_spectrum->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound in polymers by GC-MS.

References

Application Notes and Protocols for HPLC Analysis of 1,2,4-Benzenetricarboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, and its corresponding esters are compounds of significant industrial importance. They are utilized in the manufacturing of polymers, plasticizers, resins, and other materials. The analysis of trimellitic acid and its esters is crucial for quality control, stability testing, and the assessment of leachable and extractable substances from materials used in pharmaceutical and medical device manufacturing. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of these analytes.

This document provides detailed application notes and protocols for the HPLC analysis of this compound and its common esters. The methodologies presented are based on reversed-phase and mixed-mode chromatography coupled with UV detection.

Analytical Principles

The primary analytical approach for this compound and its esters is reversed-phase HPLC. In this mode, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For acidic compounds like this compound, the pH of the mobile phase is often acidified with formic acid, sulfuric acid, or phosphoric acid to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.[1][2][3]

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed for the separation of these compounds, offering alternative selectivity.[1] Detection is commonly performed using a UV detector, as the benzene (B151609) ring in these molecules provides strong chromophores.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of this compound and its esters. It is important to note that the data is compiled from various sources and analytical conditions may differ.

Table 1: HPLC Analysis of this compound (Trimellitic Acid)

AnalyteHPLC ColumnMobile PhaseDetection Wavelength (nm)Retention Time (min)LODLOQLinearity RangeRecovery (%)
This compoundNewcrom B, 4.6x150 mm, 3 µmAcetonitrile/Water (50/50) with 1.0% Formic Acid250Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
This compoundNewcrom BH, 4.6x150 mm, 5 µmWater, Acetonitrile, and Sulfuric Acid220Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
This compoundNewcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: HPLC Analysis of this compound Esters

AnalyteHPLC ColumnMobile PhaseDetection Wavelength (nm)Retention Time (min)LODLOQLinearity RangeRecovery (%)
Trioctyl Trimellitate (TOTM)Not SpecifiedMethanol:Acetonitrile (80:20 v/v)23715.4 ± 0.30.2 mcg/ml0.6 mcg/ml1-6 mcg/mlNot Specified
Tris(2-ethylhexyl) trimellitate (TEHTM)Not SpecifiedNot SpecifiedNot Specified~17.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The quantitative data for esters is limited and derived from methods that may not be fully validated for all parameters.

Experimental Protocols

Protocol 1: Analysis of this compound

This protocol is based on a mixed-mode HPLC method for the analysis of this compound.[1]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Newcrom B column (4.6 x 150 mm, 3 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and water

  • Formic acid

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of HPLC grade acetonitrile and water. Add formic acid to a final concentration of 1.0%. Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: Newcrom B, 4.6 x 150 mm, 3 µm

  • Mobile Phase: Acetonitrile/Water (50/50, v/v) with 1.0% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection: UV at 250 nm

5. Data Analysis

  • Identify the peak for this compound based on the retention time of the standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the working standards versus their concentrations.

Protocol 2: Analysis of Trioctyl Trimellitate (TOTM)

This protocol is based on a reversed-phase HPLC method for the analysis of Trioctyl Trimellitate.

1. Instrumentation and Materials

  • HPLC system with a PDA or UV detector

  • Data acquisition and processing software

  • C18 reversed-phase column

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade methanol and acetonitrile

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare an 80:20 (v/v) mixture of HPLC grade methanol and acetonitrile. Filter and degas the mobile phase.

  • Standard Stock Solution: Accurately weigh a known amount of Trioctyl Trimellitate reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-6 mcg/mL).

3. Sample Preparation

  • Dissolve the sample containing Trioctyl Trimellitate in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: Methanol:Acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 237 nm

5. Data Analysis

  • Identify the TOTM peak based on its retention time (~15.4 min).

  • Quantify the concentration of TOTM in the sample using a calibration curve generated from the peak areas of the standards.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Preparation (Dissolution, Filtration) HPLC HPLC System (Pump, Injector, Column, Oven) Sample->HPLC MobilePhase Mobile Phase Preparation (Mixing, Degassing) MobilePhase->HPLC Standards Standard Preparation (Stock and Working Solutions) Standards->HPLC Detection UV Detector HPLC->Detection DataAcq Data Acquisition Detection->DataAcq Quant Quantification (Peak Integration, Calibration) DataAcq->Quant Report Final Report Quant->Report

Caption: General workflow for HPLC analysis.

Chemical_Relationship cluster_esters Esters (Trimellitates) BTA This compound (Trimellitic Acid) TMT Trimethyl Trimellitate BTA->TMT + 3x Methanol TET Triethyl Trimellitate BTA->TET + 3x Ethanol TBT Tributyl Trimellitate BTA->TBT + 3x Butanol TOT Trioctyl Trimellitate BTA->TOT + 3x Octanol

Caption: Esterification of this compound.

References

Application Note: Derivatization of 1,2,4-Benzenetricarboxylic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is a compound of significant industrial interest. Its analysis is crucial in various fields, including polymer chemistry and environmental monitoring. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which result in poor peak shape, tailing, and low sensitivity.[1] To overcome these limitations, a derivatization step is necessary to convert the polar carboxylic acid functional groups into less polar and more volatile derivatives, making them amenable to GC analysis.[2][3] This application note provides detailed protocols for the two most common derivatization methods for this compound: esterification and silylation.

Derivatization Methods

The most widely used derivatization techniques for carboxylic acids like this compound are alkylation (specifically esterification) and silylation.[1]

  • Esterification: This method involves the reaction of the carboxylic acid groups with an alcohol in the presence of an acid catalyst to form esters.[2][4] Methyl esters are commonly prepared due to their stability and volatility.[1] A common reagent for this purpose is boron trifluoride in methanol (B129727) (BF3-methanol).[5][6]

  • Silylation: This technique replaces the active hydrogen of the carboxylic acid groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and produce volatile and thermally stable TMS esters.[6][7]

The choice between these methods depends on the specific analytical requirements, potential interferences in the sample matrix, and the availability of reagents.

Derivatization_Overview cluster_problem Analytical Challenge cluster_solution Derivatization Solutions Problem This compound (High Polarity, Low Volatility) GC_Analysis Direct GC Analysis Problem->GC_Analysis unsuitable for Esterification Esterification (e.g., with BF3-Methanol) Problem->Esterification derivatize with Silylation Silylation (e.g., with BSTFA) Problem->Silylation derivatize with Poor_Results Poor Peak Shape Low Sensitivity GC_Analysis->Poor_Results Derivatives Volatile & Less Polar Derivatives Esterification->Derivatives Silylation->Derivatives Good_Results Improved GC Analysis (Good Peak Shape, High Sensitivity) Derivatives->Good_Results

Caption: Overview of the analytical challenge and derivatization solutions.

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its trimethyl ester.

Materials and Reagents:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or the dried sample residue into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the vial.[6]

  • Reaction: Securely cap the vial and heat it at 60-100°C for 10-60 minutes.[5][6][8] Optimization of time and temperature may be required depending on the sample matrix.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Mixing: Vortex the mixture vigorously for 1 minute to extract the methyl esters into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting hexane solution containing the trimethyl ester of this compound is ready for GC analysis.

Esterification_Workflow start Start sample_prep 1. Sample Preparation (1 mg of acid in vial) start->sample_prep add_reagent 2. Reagent Addition (1 mL of 14% BF3-Methanol) sample_prep->add_reagent reaction 3. Reaction (Heat at 60-100°C for 10-60 min) add_reagent->reaction cool 4. Cooling (To room temperature) reaction->cool extraction 5. Extraction (Add 1 mL Hexane & 1 mL NaCl solution) cool->extraction mix 6. Mixing (Vortex for 1 min) extraction->mix separate 7. Phase Separation mix->separate collect 8. Collection & Drying (Transfer hexane layer to vial with Na2SO4) separate->collect analyze 9. GC Analysis collect->analyze end End analyze->end

Caption: Workflow for esterification of this compound.

Protocol 2: Silylation using BSTFA

This protocol details the formation of the tris(trimethylsilyl) ester of this compound.

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can contain 1% trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) or Acetonitrile (B52724) (GC grade, anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or the dried sample residue into a 2 mL reaction vial. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[7]

  • Solvent Addition: Add 200 µL of an anhydrous solvent such as pyridine or acetonitrile to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA (with or without 1% TMCS) to the vial.[6] A molar excess of the silylating reagent is recommended.

  • Reaction: Securely cap the vial and heat it at 60-75°C for 30-60 minutes.[6] The reaction can sometimes proceed at room temperature, but heating ensures complete derivatization, especially for sterically hindered acids.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The resulting solution containing the silylated derivative is ready for direct injection into the GC.

Silylation_Workflow start Start sample_prep 1. Sample Preparation (1 mg of DRY acid in vial) start->sample_prep add_solvent 2. Solvent Addition (200 µL of Pyridine/Acetonitrile) sample_prep->add_solvent add_reagent 3. Reagent Addition (100 µL of BSTFA) add_solvent->add_reagent reaction 4. Reaction (Heat at 60-75°C for 30-60 min) add_reagent->reaction cool 5. Cooling (To room temperature) reaction->cool analyze 6. GC Analysis cool->analyze end End analyze->end

Caption: Workflow for silylation of this compound.

Quantitative Data

The following table summarizes typical performance data for the analysis of trimellitic anhydride (B1165640) (which is hydrolyzed to trimellitic acid) after derivatization.

ParameterEsterification MethodSilylation Method
Analyte Trimethyl trimellitateTris(trimethylsilyl) trimellitate
Limit of Detection (LOD) 0.31 µg/mL[8]Data not available
Limit of Quantification (LOQ) 0.93 µg/mL[8]Data not available
Reproducibility (RSD%) < 7.2% (for similar compounds)[9]< 7.2% (for similar compounds)[9]
Recovery Typically > 90%Typically > 90%

Note: Data for LOD and LOQ are for trimellitic anhydride, which is directly related to this compound.[8] Reproducibility data is generalized from silylation of similar compounds.[9]

Typical GC-MS Conditions

  • Instrument: Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Conclusion

Derivatization is an essential step for the successful analysis of this compound by gas chromatography. Both esterification and silylation are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[5] The choice of method will depend on the specific laboratory setup and analytical goals. The protocols provided in this application note offer a reliable starting point for developing robust and sensitive methods for the quantification of this compound in various matrices.

References

Application Notes and Protocols for the Characterization of 1,2,4-Benzenetricarboxylic Acid-Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This document focuses on a specific subclass, poly(amide-imide)s (PAIs), derived from 1,2,4-benzenetricarboxylic anhydride (B1165640), commonly known as trimellitic anhydride (TMA). These polymers integrate the high performance of polyimides with the advantageous processing characteristics of polyamides.[1][2] The combination of amide and imide linkages results in amorphous polymers with excellent solubility in organic solvents, high thermal stability, and the ability to form tough, flexible films.[3][4]

These properties make TMA-based polyimides highly attractive for advanced applications in electronics, aerospace, and increasingly, in the biomedical field. For drug development professionals, their tunable solubility, high thermal stability (allowing for various sterilization techniques), and potential for biocompatibility open avenues for their use in creating advanced drug delivery systems, medical device coatings, and implantable components.[5][6] These application notes provide detailed protocols for the synthesis and characterization of these versatile polymers.

Synthesis and Film Preparation

The synthesis of poly(amide-imide)s from trimellitic anhydride typically involves a two-step process. First, a diacid monomer containing a pre-formed imide ring is synthesized by reacting trimellitic anhydride with an amino acid or diamine. This diimide-diacid is then polymerized with a suitable aromatic diamine via polycondensation to form the final poly(amide-imide).[1][3] A common and effective method for this polymerization is the Yamazaki-Higashi phosphorylation reaction, which uses triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents.[4][7]

G cluster_synthesis Polymer Synthesis cluster_film Film Preparation s1 Reactants (Diimide-Diacid, Diamine, NMP, CaCl2, Pyridine, TPP) s2 Mix & Stir in Reaction Flask s1->s2 s3 Heat to 100-120°C (Polycondensation) s2->s3 s4 Precipitate Polymer in Water/Methanol (B129727) s3->s4 s5 Filter and Wash s4->s5 s6 Dry in Vacuum Oven s5->s6 f1 Dissolve Dried Polymer in Solvent (e.g., DMF, DMAc) s6->f1 Purified Polymer f2 Filter Polymer Solution f1->f2 f3 Cast Solution onto Glass Plate f2->f3 f4 Evaporate Solvent (e.g., 80°C, 24h) f3->f4 f5 Final Drying in Vacuum Oven (e.g., 150°C, 24h) f4->f5

Caption: General workflow for poly(amide-imide) synthesis and film casting.

Experimental Protocols

Protocol 1: Synthesis of a Representative Poly(amide-imide)

This protocol describes a direct polycondensation reaction to synthesize a PAI from a pre-formed diimide-diacid and an aromatic diamine.[1]

Materials:

  • Diimide-diacid monomer (e.g., prepared from trimellitic anhydride and an amino acid)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) (ODA) or 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) (6FDA-diamine))

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol or Water (for precipitation)

  • Three-neck flask with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, add the diimide-diacid monomer (1 equivalent), the aromatic diamine (1 equivalent), CaCl₂ (approx. 0.8 g per 2 mmol of monomer), and NMP to achieve a solids concentration of about 10-15% (w/v).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add pyridine (approx. 0.05 ml per 0.08 mmol of monomer) and TPP (2 equivalents) to the solution.

  • Heat the reaction mixture to 100-120°C and maintain for 3-8 hours with continuous stirring. The solution will become viscous as polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a beaker containing vigorously stirred methanol or water to precipitate the polymer.

  • Collect the fibrous precipitate by filtration.

  • Wash the collected polymer thoroughly with water and then with methanol to remove residual solvents and reactants.

  • Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours.

Protocol 2: Structural Characterization by FTIR Spectroscopy

Objective: To confirm the chemical structure of the synthesized polymer, specifically the presence of imide and amide functional groups and the disappearance of precursor amic acid.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol (B130326) and collecting a background spectrum.

  • Place a small amount of the dried polymer powder or a piece of the cast film onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the IR spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analyze the Spectrum:

    • Imide groups: Look for characteristic absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), 1370 cm⁻¹ (C-N stretching), and 720 cm⁻¹ (imide ring deformation).[7]

    • Amide groups: Identify the amide N-H stretching peak around 3300 cm⁻¹ and the amide C=O stretching (Amide I band) around 1660 cm⁻¹.[7]

    • Confirmation of Imidization: The absence of broad amic acid O-H bands (2500-3500 cm⁻¹) and amide bands from the precursor indicates complete imidization.

Protocol 3: Thermal Property Analysis by TGA and DSC

Objective: To determine the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the polymer.

A. Thermogravimetric Analysis (TGA)

  • Instrumentation: TGA instrument.

  • Procedure:

    • Place 5-10 mg of the dried polymer sample into a TGA pan (platinum or alumina).

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[7]

    • Record the weight loss as a function of temperature.

    • Analysis: Determine the Td₅ or Td₁₀, the temperatures at which 5% or 10% weight loss occurs, respectively. This value indicates the onset of thermal degradation.[3]

B. Differential Scanning Calorimetry (DSC)

  • Instrumentation: DSC instrument.

  • Procedure:

    • Weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell. An empty, sealed pan is used as a reference.

    • Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample rapidly (quench cool) to below its Tg.

    • Perform a second heating scan at the same rate (10°C/min).[7]

    • Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan.

Protocol 4: Mechanical Property Analysis by Tensile Testing

Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer films. This protocol is based on ASTM D882.

Instrumentation: Universal Testing Machine (UTM) with film tension grips.

Procedure:

  • Prepare rectangular film specimens with uniform width and thickness (e.g., 0.5 cm wide, 6 cm long).[3] Ensure the films are free of defects.

  • Measure the thickness and width of each specimen at several points and calculate the average cross-sectional area.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

  • Apply a tensile load at a constant cross-head speed (e.g., 1 mm/min) until the film breaks.

  • Record the load (force) and elongation (displacement) data.

  • Calculations:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.

    • Tensile Modulus (GPa): The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break (%): The extension at the point of rupture divided by the initial gauge length, multiplied by 100.

Quantitative Data Presentation

The properties of poly(amide-imide)s are highly dependent on the chemical structure of the diamine monomer used in polymerization. The following tables summarize the properties of various PAIs synthesized from trimellitic anhydride-derived diacids and different aromatic diamines as reported in the literature.

Table 1: Thermal Properties and Solubility of Trimellitic Anhydride-Based Poly(amide-imide)s

Polymer IDDiamine UsedTg (°C)Td₁₀ (°C, in N₂)Solubility in NMP, DMAc, DMF
PAI-1[3]4,4'-Oxydianiline (ODA)289505Soluble
PAI-2[3]4,4'-Methylenedianiline (MDA)317490Soluble
PAI-3[3]1,4-Phenylenediamine (PDA)301510Soluble
PAI-4[1]2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane240490Soluble
PAI-5[7]2,2'-Bis(trifluoromethyl)benzidine (TFMB)>350437Soluble

Tg = Glass Transition Temperature; Td₁₀ = Temperature at 10% weight loss; NMP = N-Methyl-2-pyrrolidone; DMAc = N,N-Dimethylacetamide; DMF = N,N-Dimethylformamide.

Table 2: Mechanical Properties of Trimellitic Anhydride-Based Poly(amide-imide) Films

Polymer IDDiamine UsedTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PAI-1[3]4,4'-Oxydianiline (ODA)1022.5910
PAI-2[3]4,4'-Methylenedianiline (MDA)1152.858
PAI-3[3]1,4-Phenylenediamine (PDA)1273.654
PAI-4[1]2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane711.89.0
PAI-5[1]4-Methoxy-1,3-phenylenediamine521.33.5

Applications in Drug Development

The unique properties of TMA-based polyimides make them promising candidates for biomedical applications, particularly in drug delivery. Their good solubility allows for processing into various forms such as nanoparticles, microspheres, and films for controlled release formulations.[5] The polymer matrix can encapsulate therapeutic agents, protecting them from degradation and controlling their release profile. The high thermal stability is advantageous for terminal sterilization methods. Furthermore, the polymer backbone can be chemically modified to tailor properties like degradation rate, drug loading, and cell interaction.

G cluster_formulation Formulation & Loading cluster_characterization Physicochemical Characterization cluster_bioeval Biological Evaluation f1 Dissolve Polymer and Drug in Common Solvent f2 Nanoprecipitation or Emulsion Solvent Evaporation f1->f2 f3 Form Drug-Loaded Nanoparticles f2->f3 f4 Purify Nanoparticles (Centrifugation/Dialysis) f3->f4 c1 Particle Size & Zeta Potential (DLS) f4->c1 Characterize c2 Morphology (SEM/TEM) f4->c2 c3 Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) f4->c3 c4 In Vitro Drug Release Study f4->c4 b1 In Vitro Cytotoxicity Assay (e.g., MTT on target cells) f4->b1 Evaluate b2 Cellular Uptake Study (Confocal Microscopy) b1->b2 b3 In Vitro Efficacy Study b2->b3 b4 In Vivo Studies (Pharmacokinetics, Efficacy) b3->b4

Caption: Workflow for developing a polyimide-based drug delivery system.

Biocompatibility Assessment

For any material intended for medical use, a thorough biocompatibility assessment is mandatory to ensure it does not cause adverse local or systemic effects. The evaluation follows a risk-based approach outlined in international standards such as ISO 10993.[8] The process begins with fundamental in vitro tests and progresses to more complex in vivo studies if required by the device's intended application and duration of contact with the body.[9][10]

G cluster_initial Initial Assessment & Characterization cluster_invitro In Vitro Testing (ISO 10993-5) cluster_invivo In Vivo Testing (as required) start Start: New Polymer-Based Medical Device a1 Material & Chemical Characterization (ISO 10993-18) start->a1 a2 Risk Analysis based on Contact Type & Duration (ISO 10993-1) a1->a2 v1 Cytotoxicity Tests: - Elution Test - Direct Contact - Agar Diffusion a2->v1 Proceed to Biological Tests v2 Genotoxicity (ISO 10993-3) v1->v2 iv1 Sensitization (ISO 10993-10) v2->iv1 If required by Risk Analysis end Biocompatibility Profile Established v2->end If further tests are not required iv2 Irritation / Intracutaneous Reactivity (ISO 10993-10) iv1->iv2 iv3 Systemic Toxicity (ISO 10993-11) iv2->iv3 iv4 Implantation (ISO 10993-6) iv3->iv4 iv4->end

Caption: Biocompatibility testing workflow based on ISO 10993 standards.

References

Application Notes and Protocols for Photocatalytic Applications of MOFs Derived from 1,2,4-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a wide range of applications, including catalysis. This document provides detailed application notes and protocols for the use of MOFs derived from 1,2,4-benzenetricarboxylic acid (also known as trimellitic acid) in photocatalysis.

While the isomeric 1,3,5-benzenetricarboxylic acid is more commonly employed in MOF synthesis, MOFs derived from the asymmetric 1,2,4-isomer are of growing interest. The unique geometry of this linker can lead to the formation of MOFs with interesting topologies and potentially enhanced photocatalytic activities. These materials have shown potential in the degradation of organic pollutants in aqueous solutions, a critical application for environmental remediation and water purification.

Principle of Photocatalysis in MOFs

The photocatalytic activity of MOFs is predicated on their semiconductor-like behavior. Upon irradiation with light of sufficient energy (equal to or greater than their band gap), an electron is excited from the valence band (VB) to the conduction band (CB), generating an electron-hole pair (e⁻/h⁺). These charge carriers can then migrate to the surface of the MOF and initiate redox reactions with adsorbed molecules.

The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize organic pollutants or react with water molecules to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species (ROS) are highly effective in breaking down complex organic molecules into simpler, less harmful substances, and ultimately, into carbon dioxide and water.

Data Presentation: Performance of a Representative MOF

Due to the limited availability of extensive quantitative data specifically for MOFs derived from this compound in the public domain, we present data for a representative chromium-based MOF (Cr-BTC MOF) synthesized using this linker for the photocatalytic degradation of Congo Red dye.

Parameter Value Conditions Reference
Photocatalyst Cr-BTC MOFSynthesized from this compound[1]
Target Pollutant Congo RedAnionic Azo Dye[1]
Light Source Solar Radiation-[1]
Degradation Efficiency Not explicitly quantified in the abstract-[1]
Key Finding The MOF acts as a photocatalyst for the degradation of anionic dyes.The study focused on synthesis and sensing potential.[1]

Note: The provided reference primarily focuses on the synthesis and sensing applications of the Cr-BTC MOF, with the photocatalytic activity being a secondary aspect. Detailed quantitative performance data for this specific MOF is not available in the provided search results. For a broader understanding of the potential of tricarboxylic acid-based MOFs, data for MOFs derived from the more common 1,3,5-benzenetricarboxylic acid (trimesic acid) is often used as a benchmark.

Experimental Protocols

I. Synthesis of a Representative MOF from this compound (Cr-BTC MOF)

This protocol is based on the solvothermal synthesis of a chromium-based MOF using this compound.

Materials:

  • Chromium(III) salt (e.g., CrCl₃·6H₂O)

  • This compound (Trimellitic acid)

  • Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, dissolve a 1:1 molar ratio of the chromium salt and this compound in a solvent mixture of water, ethanol, and DMF (e.g., a 1:1:2 volume ratio).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150 °C) for a designated period (e.g., 24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the product thoroughly with DMF and then ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) for several hours.

II. Characterization of the Synthesized MOF

To ensure the successful synthesis and to understand the properties of the MOF, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal centers.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area and pore volume of the MOF, which are crucial parameters for catalytic applications.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the MOF, which is essential for understanding its photocatalytic activity under different light sources.

III. Protocol for Photocatalytic Degradation of Organic Pollutants

This protocol outlines a general procedure for evaluating the photocatalytic performance of the synthesized MOF in the degradation of an organic dye, such as Methylene Blue.

Materials:

  • Synthesized MOF photocatalyst

  • Methylene Blue (or other target organic pollutant)

  • Deionized water

  • Light source (e.g., Xenon lamp with appropriate filters for visible or UV light, or natural sunlight)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Pollutant Solution: Prepare a stock solution of Methylene Blue in deionized water at a known concentration (e.g., 10 mg/L).

  • Catalyst Dispersion: Disperse a specific amount of the MOF photocatalyst (e.g., 50 mg) into a defined volume of the Methylene Blue solution (e.g., 100 mL).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the surface of the MOF. This ensures that the observed decrease in dye concentration during the photocatalysis experiment is due to degradation and not just adsorption.

  • Photocatalytic Reaction: Expose the suspension to the light source while continuously stirring.

  • Sample Collection: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL).

  • Sample Analysis: Centrifuge the collected aliquots to separate the MOF particles. Analyze the supernatant using a UV-Vis spectrophotometer to measure the absorbance of Methylene Blue at its maximum absorption wavelength (around 664 nm).

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of Methylene Blue (after adsorption-desorption equilibrium) and Cₜ is the concentration at time t.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the photocatalytic applications of MOFs.

G cluster_synthesis MOF Synthesis MetalSalt Metal Salt Synthesis Solvothermal Synthesis MetalSalt->Synthesis Ligand 1,2,4-Benzenetricarboxylic Acid Ligand->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis MOF MOF Crystal Synthesis->MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

G cluster_photocatalysis Photocatalytic Mechanism Light Light (hν ≥ Eg) MOF MOF Light->MOF Excitation VB Valence Band (VB) MOF->VB CB Conduction Band (CB) MOF->CB h h⁺ e e⁻ O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation O2_rad •O₂⁻ O2->O2_rad OH •OH H2O->OH Pollutant Organic Pollutant OH->Pollutant Oxidation O2_rad->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: General mechanism of photocatalysis by a MOF.

G cluster_workflow Experimental Workflow Start Start Dispersion Disperse MOF in Pollutant Solution Start->Dispersion Equilibrium Adsorption-Desorption Equilibrium (Dark) Dispersion->Equilibrium Irradiation Light Irradiation Equilibrium->Irradiation Sampling Sample at Time Intervals Irradiation->Sampling End End Irradiation->End Analysis Centrifuge & Analyze Supernatant (UV-Vis) Sampling->Analysis Analysis->Irradiation Continue until degradation complete

Caption: Workflow for a typical photocatalysis experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,2,4-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,2,4-Benzenetricarboxylic acid (also known as trimellitic acid).

Troubleshooting Guides

Difficulties during the synthesis of this compound can often be traced back to suboptimal reaction conditions or impurities. The following table outlines common problems, their potential causes, and recommended solutions to improve yield and purity.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Oxidation: Insufficient reaction time, temperature, or oxidant (air/oxygen) supply.- Increase reaction time. The reaction is typically complete within 50 to 100 minutes.[1] - Ensure the reaction temperature is within the optimal range of 140°C to 240°C.[1][2] - Maintain sufficient air or oxygen flow, ensuring the oxygen concentration in the off-gas is below 8% to avoid explosive mixtures.[1]
Catalyst Inactivity or Poisoning: The desired product, trimellitic acid, can act as a catalyst poison.[3] Incorrect catalyst composition or concentration.- Employ a catalyst system of cobalt, manganese, and bromine. The addition of promoters like cerium and titanium can enhance selectivity and yield.[1] - Consider a staged addition of the catalyst to maintain its activity throughout the reaction.[1] - Ensure the total metal catalyst concentration is between 0.1 and 1 percent by weight, relative to the pseudocumene.[1]
Suboptimal Reaction Staging: High initial concentrations of pseudocumene can inhibit the reaction.- Implement a two-stage reaction. In the first stage, feed pseudocumene and air simultaneously at a lower temperature (130-180°C). In the second stage, increase the temperature (200-240°C) and continue air feed until the reaction is complete.[2][3]
Product Discoloration (e.g., yellowing) Formation of Colored Byproducts: High reaction temperatures or the presence of impurities can lead to the formation of colored side products.- Optimize the reaction temperature to avoid excessive heat which can lead to side reactions. - If the crude product is discolored, recrystallization with activated charcoal can help remove colored impurities.[4]
Incomplete Removal of Catalyst: Residual metal catalysts can impart color to the final product.- Ensure thorough washing of the crystallized product to remove catalyst residues.
Presence of Impurities in the Final Product Incomplete Oxidation of Intermediates: The oxidation of the three methyl groups on pseudocumene occurs sequentially. Incomplete oxidation can leave intermediates in the final product.- Ensure the reaction goes to completion by monitoring the consumption of pseudocumene. - A higher final reaction temperature (200-240°C) can help drive the oxidation of all three methyl groups.[3]
Side Reactions: The aromatic ring can be oxidized, leading to various byproducts.- The use of a catalyst system including titanium has been shown to increase selectivity and reduce the formation of secondary products.[1]
Difficulties in Purification "Oiling Out" During Recrystallization: The compound separates as an oil instead of forming crystals.- This may occur if the boiling point of the solvent is higher than the melting point of the solute. Try a lower boiling point solvent. - The presence of significant impurities can lower the melting point of the mixture. Consider a pre-purification step or using a different solvent system.
Low Recovery After Recrystallization: A significant amount of product remains dissolved in the mother liquor.- Avoid using an excessive amount of solvent for recrystallization.[5] - After initial crystallization at room temperature, cool the solution in an ice bath to maximize crystal formation.[4] - Concentrate the mother liquor and attempt a second crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent commercial method is the liquid-phase air oxidation of pseudocumene (1,2,4-trimethylbenzene).[2] This process is typically carried out in an acetic acid solvent using a multi-component catalyst system.[1]

Q2: What is the optimal catalyst system for this synthesis?

A2: A widely used and effective catalyst system consists of cobalt, manganese, and a source of bromine.[2] The activity and selectivity of this catalyst can be further enhanced by the addition of promoters such as cerium and titanium.[1]

Q3: What are the typical reaction conditions for the oxidation of pseudocumene?

A3: The reaction is generally conducted at temperatures ranging from 140°C to 240°C and pressures between 5 and 30 bar.[1][2]

Q4: What kind of yields can be expected for this synthesis?

A4: With an optimized process, molar yields of over 90% can be achieved.[1][2]

Q5: What are the common side products in this reaction?

A5: While specific side products are not always detailed in the literature, they generally arise from incomplete oxidation of the methyl groups on pseudocumene or from the oxidation of the aromatic ring itself. The use of enhanced catalyst systems is aimed at minimizing these secondary product formations.[1]

Q6: How can I purify the crude this compound?

A6: The most common method for purification is recrystallization. Suitable solvents include acetic acid or an aqueous ethanol (B145695) solution.[4]

Q7: My purified product is still off-white. How can I improve the color?

A7: If your product remains colored after recrystallization, you can try adding a small amount of activated charcoal to the hot solution during the recrystallization process. The charcoal will adsorb colored impurities, and can then be removed by hot filtration.[4]

Experimental Protocols

Synthesis of this compound via Catalytic Oxidation of Pseudocumene

This protocol is a generalized procedure based on common methods described in the literature. Researchers should adapt and optimize the parameters for their specific equipment and safety protocols.

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene)

  • Acetic acid (solvent)

  • Cobalt acetate (B1210297) (catalyst)

  • Manganese acetate (catalyst)

  • Sodium bromide or hydrobromic acid (bromine source)

  • (Optional) Cerium acetate and/or a titanium compound (promoters)

  • High-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: Prepare a solution of the catalysts (cobalt, manganese, bromine source, and any promoters) in acetic acid.

  • Reaction Setup: Charge the high-pressure reactor with the catalyst solution and acetic acid.

  • Reaction Initiation (Stage 1): Heat the reactor to the initial reaction temperature (e.g., 150-180°C) under pressure (e.g., 10-15 bar). Begin stirring and simultaneously feed pseudocumene and air into the reactor. Control the feed rates to maintain the desired reaction temperature and to keep the oxygen concentration in the off-gas below 8%.

  • Reaction Progression (Stage 2): After the initial feeding phase, stop the pseudocumene feed but continue the air supply. Gradually increase the temperature to the final reaction temperature (e.g., 200-220°C) and pressure (e.g., 20-25 bar) to ensure complete oxidation of all methyl groups.

  • Reaction Completion and Cooldown: Monitor the reaction progress by analyzing the off-gas composition or by taking samples of the reaction mixture. The reaction is typically complete within 50-100 minutes.[1] Once complete, stop the airflow and cool the reactor to room temperature.

  • Product Isolation: The crude this compound will precipitate out of the acetic acid upon cooling. Isolate the solid product by filtration.

  • Washing and Drying: Wash the collected solid with fresh acetic acid and then with water to remove residual catalysts and solvent. Dry the product under vacuum.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Glacial acetic acid or aqueous ethanol

  • Activated charcoal (optional)

  • Erlenmeyer flask, heat source, filter paper, Buchner funnel, and vacuum flask.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent (acetic acid or aqueous ethanol). Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solids.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath once crystal formation appears to be complete.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, fresh solvent. Dry the purified crystals under vacuum.

Visualizations

TroubleshootingWorkflow start Low Yield or Purity Issue check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_catalyst Evaluate Catalyst System (Composition, Concentration) check_conditions->check_catalyst Optimal optimize_conditions Optimize Temperature Profile & Reaction Time check_conditions->optimize_conditions Suboptimal check_purification Assess Purification Method check_catalyst->check_purification Optimal optimize_catalyst Adjust Catalyst Composition (Consider Promoters) check_catalyst->optimize_catalyst Suboptimal refine_purification Refine Recrystallization (Solvent, Cooling Rate) check_purification->refine_purification Ineffective end_success Improved Yield/Purity check_purification->end_success Effective optimize_conditions->end_success optimize_catalyst->end_success refine_purification->end_success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

ReactionPathway Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Intermediates Partially Oxidized Intermediates Pseudocumene->Intermediates Oxidation Step 1 TMA This compound (Trimellitic Acid) Intermediates->TMA Further Oxidation SideProducts Side Products (e.g., from ring oxidation) Intermediates->SideProducts Side Reactions

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1,2,4-Benzenetricarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1,2,4-Benzenetricarboxylic acid (Trimellitic acid) via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too slow, or the solution is supersaturated.1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Oiling out occurs (a liquid separates instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The crude material is highly impure, significantly depressing the melting point. 3. The rate of cooling is too rapid.1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly. 2. Consider pre-purification by another method if impurities are substantial. 3. Allow the solution to cool more slowly. Insulating the flask can help.
Low recovery of purified crystals. 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold. 4. The solution was not cooled sufficiently.1. Use the minimum amount of hot solvent necessary to dissolve the crude solid. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. If crystals form on the filter paper, they can be redissolved with a small amount of hot solvent. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
The recrystallized product is still impure (e.g., has a low or broad melting point). 1. The cooling was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent is not ideal, as impurities may have similar solubility. 3. The crystals were not washed adequately after filtration.1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Experiment with a different solvent or a solvent mixture. 3. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent on the filter funnel.
Colored impurities remain in the final product. The colored compounds were not effectively removed.Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Aqueous solutions of acetic acid or ethanol (B145695) are commonly recommended for the recrystallization of this compound.[1] Water can also be used, though the solubility is lower.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will fully dissolve the crude this compound. This is best achieved by adding the hot solvent in small portions to the crude material while heating until complete dissolution is observed.

Q3: What are the common impurities in crude this compound?

A3: Crude this compound is often synthesized by the oxidation of 1,2,4-trimethylbenzene.[2] Impurities can include starting material and intermediates from the oxidation process.

Q4: How can I induce crystallization if it doesn't start on its own?

A4: If crystals do not form after the solution has cooled, you can try scratching the inner wall of the flask at the solution's surface with a glass rod. This can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" (a tiny amount of the pure compound) can initiate crystallization.

Q5: Should I cool the solution quickly in an ice bath?

A5: It is generally best to allow the solution to cool slowly to room temperature first. Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities. Once the solution has reached room temperature and crystal formation has begun, placing it in an ice bath can help to maximize the yield.

Data Presentation

Solubility of this compound
SolventTemperature (°C)Solubility ( g/100 g of solvent)
Water101.03[3]
Water251.96[3]
Water505.76[3]
Ethanol-Very Soluble[3]
Diethyl Ether-Very Soluble[3]

Note: "Very Soluble" is a qualitative description and indicates a high degree of solubility.

Experimental Protocols

Recrystallization of this compound from an Acetic Acid/Water Mixture

This protocol is a general guideline and may require optimization based on the purity of the crude material.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, prepare a hot solvent mixture (e.g., a 1:1 ratio of acetic acid to water) and bring it to a gentle boil.

  • Addition of Solvent: Add the hot solvent mixture to the crude material in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution by gravity to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified this compound.

Visualization

G cluster_start Start cluster_process Recrystallization Process cluster_end End cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals Form cool->no_crystals oiling_out Oiling Out cool->oiling_out vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash low_yield Low Yield vac_filter->low_yield dry Dry Crystals wash->dry end_product Pure this compound dry->end_product no_crystals->dissolve Concentrate Solution & Re-dissolve oiling_out->dissolve Add more solvent/ co-solvent & Re-dissolve low_yield->dissolve Review solvent volume & cooling rate

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

troubleshooting peak broadening in 1H NMR of 1,2,4-Benzenetricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak broadening in the ¹H NMR spectral analysis of 1,2,4-Benzenetricarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic and carboxylic acid proton signals in the ¹H NMR spectrum of my this compound sample broad?

Peak broadening in the ¹H NMR spectrum of this compound is a common issue that can arise from several factors. The primary causes include:

  • Chemical Exchange: The acidic protons of the three carboxylic acid groups can exchange with each other, with residual water in the solvent, or with the deuterated solvent itself if it is protic. When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant broadening of the carboxylic acid proton signals, which can sometimes result in their complete disappearance into the baseline.[1][2]

  • Intermolecular Hydrogen Bonding and Aggregation: Carboxylic acids are prone to forming strong intermolecular hydrogen bonds, leading to the formation of dimers and other aggregates.[3][4] This is especially true at higher concentrations. The protons in these different aggregated states are in slightly different chemical environments, and rapid exchange between these states contributes to peak broadening.

  • Intermediate Chemical Exchange: The aromatic protons can also be affected by restricted rotation around the aryl-carboxyl bonds, especially at lower temperatures. If the rate of this rotation is in the intermediate regime on the NMR timescale, it can lead to broadening of the aromatic signals.

  • Poor Solubility: If the sample is not fully dissolved, the inhomogeneity of the solution will lead to broad peaks.[5] this compound has limited solubility in many common NMR solvents.

  • Viscosity: A highly concentrated and viscous sample will result in broader peaks due to slower molecular tumbling.[1]

  • pH Effects: The ionization state of the three carboxylic acid groups is dependent on the pH of the solution. If the pH is close to the pKa values of the carboxylic acids, a dynamic equilibrium between the protonated and deprotonated forms will exist, causing exchange broadening.[1][6]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

Q2: What is the recommended solvent for acquiring a high-resolution ¹H NMR spectrum of this compound?

The choice of solvent is critical for obtaining a good quality spectrum.

  • DMSO-d₆: This is generally the best starting choice. As a polar aprotic solvent, it is effective at disrupting intermolecular hydrogen bonding, which helps to sharpen the signals of the carboxylic acid protons.[1] It also has a high boiling point, making it suitable for variable temperature experiments.

  • Methanol-d₄ or D₂O: These are polar protic solvents and will cause the acidic protons of the carboxylic acid groups to exchange with the deuterium (B1214612) of the solvent. This will result in the disappearance of the COOH signals, which can be a useful diagnostic experiment to confirm their identity.[3][7] However, these solvents are not ideal if you wish to observe the carboxylic acid protons.

  • D₂O with a deuterated base (e.g., NaOD): Adding a small amount of a deuterated base will deprotonate the carboxylic acids to form the more soluble carboxylate salt. This minimizes aggregation and often results in much sharper signals for the aromatic protons.

  • Non-polar solvents (e.g., Chloroform-d): These are generally not recommended due to the poor solubility of this compound.[1]

Q3: How does sample concentration affect the ¹H NMR spectrum?

Higher sample concentrations of this compound can lead to increased intermolecular hydrogen bonding and aggregation.[1] This results in broader peaks for both the carboxylic acid and aromatic protons. If you observe broad peaks, preparing a more dilute sample is a recommended first step.

Q4: Can changing the temperature improve the resolution of my spectrum?

Yes, acquiring the spectrum at an elevated temperature can often significantly improve peak resolution.[1] Increased thermal energy can:

  • Disrupt intermolecular hydrogen bonds and aggregates.

  • Increase the rate of chemical exchange, potentially moving it out of the intermediate exchange regime (where broadening is maximal) into the fast exchange regime, which results in sharper, averaged signals.

  • Decrease the viscosity of the solution, leading to faster molecular tumbling and narrower lines.

Q5: The carboxylic acid proton signals are extremely broad or have disappeared. What should I do?

This is a common observation for carboxylic acids.[3][8] The broadness is due to chemical exchange. To confirm the presence of these protons, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The broad carboxylic acid proton signals should disappear.[3][5] If you need to observe these protons, try using a very dry solvent (like DMSO-d₆ from a sealed ampule) and a lower sample concentration.

Troubleshooting Guide

If you are experiencing peak broadening in the ¹H NMR spectrum of this compound, follow this step-by-step guide to diagnose and resolve the issue.

Troubleshooting Flowchart

Troubleshooting_Peak_Broadening start Start: Broad Peaks Observed check_concentration Is the sample concentration high? start->check_concentration dilute_sample Dilute the sample and re-acquire spectrum. check_concentration->dilute_sample Yes check_solvent What solvent are you using? check_concentration->check_solvent No final_check Are peaks still broad? dilute_sample->final_check use_dmso Switch to DMSO-d6. check_solvent->use_dmso Not DMSO-d6 increase_temp Increase the temperature (e.g., to 50-80 °C). check_solvent->increase_temp DMSO-d6 use_dmso->final_check increase_temp->final_check check_pH Is pH control necessary? add_base Add a drop of NaOD to a D2O solution. check_pH->add_base Yes check_impurities Could there be paramagnetic impurities? check_pH->check_impurities No add_base->final_check purify_sample Purify the sample (e.g., recrystallization). check_impurities->purify_sample Yes consult_expert Consult an NMR specialist. check_impurities->consult_expert No purify_sample->final_check final_check->check_pH Yes end End: Sharp Peaks final_check->end No

Caption: A flowchart for troubleshooting peak broadening in ¹H NMR.

Data Presentation

The following table summarizes the expected effects of different experimental parameters on the ¹H NMR spectrum of this compound.

ParameterConditionExpected Effect on Aromatic ProtonsExpected Effect on Carboxylic Acid ProtonsRationale
Concentration HighBroadVery Broad / DisappearsIncreased intermolecular hydrogen bonding and aggregation.
LowSharperSharperReduced aggregation.
Temperature LowPotentially BroadVery Broad / DisappearsSlower exchange, potential for rotamers, stronger H-bonding.
HighSharperSharperDisruption of H-bonds, faster exchange moving to the fast regime.
Solvent DMSO-d₆SharpObservable, may be broadDisrupts H-bonding.
CDCl₃Very Broad (poor solubility)Very Broad (poor solubility)Low polarity does not disrupt aggregation.
D₂OBroad (aggregation)DisappearsExchange with solvent deuterium.
D₂O + NaODSharpDisappearsForms soluble carboxylate salt, minimizing aggregation.
pH Near pKaBroadBroadExchange between protonated and deprotonated forms.
Low pHSharperSharperPredominantly protonated species.
High pHSharperDisappearsPredominantly deprotonated species.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution ¹H NMR
  • Weigh Sample: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.

  • Add Solvent: Add 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆ from a sealed ampule) to the vial.

  • Dissolution: Gently warm the vial and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulate matter.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum. If peaks are still broad, consider further dilution or acquiring the spectrum at an elevated temperature (see Protocol 2).

Protocol 2: Variable Temperature (VT) ¹H NMR Experiment
  • Sample Preparation: Prepare the sample as described in Protocol 1, using a solvent with a suitable boiling point for the desired temperature range (e.g., DMSO-d₆).

  • Instrument Setup: On the NMR spectrometer, insert the sample and lock and shim the instrument at room temperature (e.g., 25 °C).

  • Temperature Increase: Gradually increase the temperature in increments of 10-20 °C. Allow the temperature to equilibrate for at least 5-10 minutes at each step.

  • Shimming: Re-shim the instrument at each new temperature to ensure optimal field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Compare the spectra at different temperatures to identify changes in peak shape and chemical shift.

  • Return to Ambient: After the experiment, slowly decrease the temperature back to room temperature in increments before ejecting the sample.

Protocol 3: D₂O Exchange and pH Adjustment
  • Initial Spectrum: Acquire a ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

  • D₂O Addition: Add one drop of D₂O to the NMR tube, cap it, and shake gently to mix.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum. The broad signals corresponding to the carboxylic acid protons should disappear or significantly decrease in intensity.

  • pH Adjustment (for aromatic protons):

    • Prepare a sample of ~5 mg of this compound in 0.6 mL of D₂O. The sample will likely be a suspension.

    • Prepare a dilute solution of ~1 M NaOD in D₂O.

    • Add the NaOD solution dropwise (1-2 µL at a time) to the NMR tube.

    • After each addition, gently shake the tube and re-acquire the spectrum. Observe the changes in solubility and the sharpening of the aromatic proton signals as the compound deprotonates and dissolves.

Visualization of Key Concepts

Signaling Pathway of Peak Broadening

Peak_Broadening_Pathway cluster_causes Primary Causes cluster_effects Observable Effects Chemical Exchange Chemical Exchange Broad/Disappeared COOH Peaks Broad/Disappeared COOH Peaks Chemical Exchange->Broad/Disappeared COOH Peaks H-Bonding & Aggregation H-Bonding & Aggregation Broad Aromatic Peaks Broad Aromatic Peaks H-Bonding & Aggregation->Broad Aromatic Peaks H-Bonding & Aggregation->Broad/Disappeared COOH Peaks Poor Solubility Poor Solubility Poor Solubility->Broad Aromatic Peaks Poor Solubility->Broad/Disappeared COOH Peaks High Viscosity High Viscosity High Viscosity->Broad Aromatic Peaks

Caption: Causes and effects of peak broadening in ¹H NMR.

Experimental Workflow for Troubleshooting

Experimental_Workflow A Initial Spectrum: Broad Peaks B Prepare Dilute Sample in DMSO-d6 A->B C Acquire Spectrum at Room Temp B->C D Peaks Sharp? C->D E Perform Variable Temperature (VT) NMR D->E No H Problem Solved D->H Yes F Peaks Sharp at High Temp? E->F G Consider pH Titration (D2O/NaOD) F->G No F->H Yes G->H

Caption: A workflow for experimental troubleshooting of peak broadening.

References

Technical Support Center: Enhancing Thermal Stability of 1,2,4-Benzenetricarboxylic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the thermal stability of polymers derived from 1,2,4-benzenetricarboxylic acid (trimellitic anhydride).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and processing of this compound-based polymers, offering potential causes and solutions in a question-and-answer format.

IssuePotential CausesRecommended Solutions
Low Polymer Molecular Weight - Monomer Impurities: Purity of this compound and the corresponding diamine or diol is critical. - Incorrect Stoichiometry: An imbalance in the molar ratios of the monomers. - Reaction Conditions: Sub-optimal reaction temperature, time, or solvent.[1] - Side Reactions: Unwanted reactions limiting chain growth.- Monomer Purification: Recrystallize or sublime monomers before use. - Precise Stoichiometry: Accurately weigh monomers and ensure a 1:1 molar ratio. - Optimize Conditions: Conduct small-scale experiments to determine the ideal reaction parameters. - Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
Brittle Polymer Films - Low Molecular Weight: Insufficient chain length leads to poor mechanical properties. - Incomplete Imidization: Residual poly(amic acid) can compromise film integrity.[2] - Rapid Solvent Evaporation: Fast removal of solvent during film casting can induce stress.[3] - Inappropriate Curing Profile: A suboptimal heating ramp and final cure temperature can lead to internal stresses.[3][4]- Increase Molecular Weight: Refer to the solutions for "Low Polymer Molecular Weight". - Ensure Complete Imidization: Monitor the imidization process using FTIR spectroscopy to confirm the disappearance of amic acid peaks and the appearance of imide peaks.[2] - Controlled Solvent Removal: Dry the film slowly at a moderate temperature before high-temperature curing. - Optimize Curing: Use a staged curing process with a slow heating ramp (e.g., 5°C/min) to a final temperature determined by TGA to be below the degradation onset.[3][4]
Lower Than Expected Thermal Stability (Decomposition Temperature) - Incomplete Imidization: The presence of less stable amic acid linkages lowers the overall degradation temperature.[2] - Residual Solvent or Monomers: Trapped solvent or unreacted monomers can volatilize at lower temperatures, appearing as weight loss in TGA. - Polymer Structure: The choice of diamine or diol significantly impacts the thermal stability of the resulting polymer. - Oxidative Degradation: The presence of oxygen during thermal analysis can lead to earlier decomposition.- Confirm Complete Imidization: Use FTIR to verify the completion of the imidization reaction. - Thorough Drying: Dry the polymer sample under vacuum at an elevated temperature (below Tg) before TGA analysis. - Monomer Selection: For higher thermal stability, use rigid aromatic diamines. - Inert Atmosphere for TGA: Conduct TGA analysis under an inert atmosphere like nitrogen to assess inherent thermal stability.
Inconsistent TGA/DSC Results - Sample Heterogeneity: Inconsistent sample composition or morphology. - Variable Sample Mass: Using different sample masses for analysis can affect heat transfer and reaction kinetics. - Inconsistent Heating Rate: Different heating rates can shift transition temperatures. - Sample Preparation: Variations in how the sample is loaded into the TGA/DSC pan.- Homogenize Sample: Ensure the polymer sample is a fine, uniform powder. - Consistent Sample Mass: Use a consistent sample mass (e.g., 5-10 mg) for all analyses.[5] - Standardize Heating Rate: Use a consistent heating rate (e.g., 10°C/min) for all experiments. - Standardize Sample Packing: Ensure the sample is in good thermal contact with the bottom of the pan.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing polyimides from this compound (trimellitic anhydride)?

A1: The most widely practiced method is a two-step synthesis.[1][6] The first step involves the reaction of trimellitic anhydride (B1165640) with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.[1][6] The second step is the conversion of the poly(amic acid) to the final polyimide through thermal or chemical imidization.[1][6]

Q2: How can I monitor the progress of the imidization reaction?

A2: Fourier-transform infrared (FTIR) spectroscopy is a common and effective method. You should observe the disappearance of the characteristic peaks for the amic acid groups (amide C=O stretch around 1650 cm⁻¹ and O-H stretch from the carboxylic acid) and the appearance of the characteristic imide peaks (asymmetric and symmetric C=O stretching around 1780 and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹).[2]

Q3: What are the key parameters to control during the curing (thermal imidization) process?

A3: The heating rate and the final curing temperature are critical. A slow heating ramp, typically 5°C/min or less, is recommended to allow for the gradual removal of solvent and water without creating defects in the film.[3][4] The final curing temperature should be high enough to ensure complete imidization but below the polymer's degradation temperature, which can be determined by Thermogravimetric Analysis (TGA).[4]

Q4: How does the choice of diamine or diol affect the thermal stability of the resulting polymer?

A4: The structure of the diamine or diol has a significant impact. Rigid aromatic diamines generally lead to polyimides with higher thermal stability and glass transition temperatures (Tg) compared to those with flexible aliphatic linkers. The increased rigidity restricts thermal motion of the polymer chains.

Q5: Can the thermal stability of this compound-based polymers be improved by incorporating nanoparticles?

A5: Yes, the incorporation of nanoparticles such as silica, alumina (B75360), or titania can enhance the thermal stability of polymers. These nanoparticles can act as thermal barriers and radical scavengers, delaying the onset of thermal degradation. The dispersion of the nanoparticles within the polymer matrix is crucial for their effectiveness.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Polyimide from 1,2,4-Benzenetricarboxylic Anhydride (Trimellitic Anhydride) and an Aromatic Diamine

Materials:

  • 1,2,4-Benzenetricarboxylic anhydride (purified)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) - ODA) (purified)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen gas (high purity)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.

    • Once the diamine is fully dissolved, slowly add an equimolar amount of solid 1,2,4-benzenetricarboxylic anhydride in small portions to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate to form a uniform film.

    • Place the glass plate in a vacuum oven and dry at 80-100°C for several hours to remove the bulk of the solvent.

    • Cure the film using a staged heating program under nitrogen, for example:

      • Heat to 150°C at 5°C/min and hold for 1 hour.

      • Heat to 250°C at 5°C/min and hold for 1 hour.

      • Heat to 300-350°C at 5°C/min and hold for 1 hour.

    • Slowly cool the oven to room temperature before removing the polyimide film.

Protocol 2: Thermal Analysis of Polymers

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of the dry polymer film or powder into a TGA pan (e.g., alumina or platinum).[7]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample to 800°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset decomposition temperature and the temperatures at 5% (Td5) and 10% (Td10) weight loss.[7]

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a DSC pan (e.g., aluminum) and seal it.[5]

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Heat the sample from 30°C to a temperature above the expected glass transition temperature (Tg) but below the decomposition temperature at a rate of 10°C/min. This is to erase the thermal history.

    • Cool: Cool the sample to 30°C at a rate of 10°C/min.

    • Second Heat: Heat the sample again at 10°C/min to determine the Tg.

  • Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.

Quantitative Data Summary

The following tables summarize typical thermal properties of polyimides and poly(ester-imide)s derived from this compound (or its derivatives) and various co-monomers.

Table 1: Thermal Properties of Polyimides Derived from Trimellitic Anhydride Derivatives and Various Diamines

DianhydrideDiamineTd5 (°C) in N₂Tg (°C)
Trifluoromethylated Trimellitic AnhydridesDA437–452>350
Pyromellitic Dianhydride (PMDA)ODA~550~400
BPADAFDN-250
BPADAAPS-227
BPADAAHP-218

Note: Td5 is the temperature at which 5% weight loss is observed. Tg is the glass transition temperature. Data is compiled from various sources and experimental conditions may vary.[8][9]

Table 2: Thermal Properties of Poly(ester-imide)s

DianhydrideDiol/DiamineTd10 (°C) in N₂Tg (°C)
N-[3,5-bis(N-trimellitoyl)phenyl]phthalimideVarious Bisphenols451-482259-353
Ester-containing Dianhydridep-Phenylenediamine>500>240
PEsIs-->420

Note: Td10 is the temperature at which 10% weight loss is observed. Data is compiled from various sources and experimental conditions may vary.[10][11][12]

Visualizations

Experimental_Workflow_Two_Step_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization Monomers 1. Monomer Preparation (Trimellitic Anhydride + Diamine) Dissolution 2. Dissolution in Solvent (e.g., DMAc) Monomers->Dissolution Polycondensation 3. Polycondensation (Room Temperature, N2) Dissolution->Polycondensation PAA_Solution Viscous Poly(amic acid) Solution Polycondensation->PAA_Solution Casting 4. Film Casting PAA_Solution->Casting Drying 5. Low-Temp Drying (Vacuum Oven) Casting->Drying Curing 6. Thermal Curing (Staged Heating, N2) Drying->Curing PI_Film Final Polyimide Film Curing->PI_Film

Caption: Workflow for the two-step synthesis of polyimides.

Caption: Troubleshooting logic for low thermal stability.

References

Technical Support Center: Scaling Up 1,2,4-Benzenetricarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of 1,2,4-Benzenetricarboxylic acid (Trimellitic Acid) production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Troubleshooting

Question Answer
Why is my reaction yield significantly lower than expected upon scale-up? Several factors can contribute to lower yields at a larger scale. 1. Inefficient Heat Transfer: The oxidation of pseudocumene is highly exothermic. In larger reactors, the surface-area-to-volume ratio decreases, leading to inefficient heat removal and the formation of localized hot spots. This can cause side reactions and degradation of the product. Solution: Ensure your reactor's cooling system is adequate for the scale. A gradual, controlled addition of the oxidant (air or oxygen) can also help manage the exotherm. 2. Poor Mixing: Inadequate agitation in large vessels can result in poor mass transfer and localized concentrations of reactants and catalyst, leading to incomplete conversion and the formation of by-products. Solution: Re-evaluate your stirrer design and agitation speed to ensure thorough mixing throughout the reactor. 3. Oxygen Starvation: Insufficient oxygen supply in large-scale reactors can be a limiting factor, hindering the complete oxidation of the three methyl groups of pseudocumene. Solution: Increase the air or oxygen flow rate and ensure efficient gas dispersion into the liquid phase. The off-gas oxygen concentration should be monitored and maintained at a safe level, typically below 8 vol%.
I am observing significant catalyst deactivation and precipitation. What is the cause and how can I mitigate it? The final product, this compound, can act as a poison to the cobalt-manganese-bromine catalyst system, leading to its deactivation and precipitation. This is often exacerbated at high product concentrations. Solution: Commercial production often employs a batch-wise process to ensure high concentrations of trimellitic acid are only reached at the final stage of the reaction. Some processes also involve the addition of fresh catalyst during the reaction, though this can complicate catalyst recovery. Recycling of the mother liquor containing the catalyst can also be optimized to maintain catalyst activity.
My final product has a high level of impurities, particularly partially oxidized intermediates. How can I improve the purity? The presence of impurities such as 4-methylorthophthalic acid and 2-methylterephthalic acid is a common issue arising from the incomplete oxidation of pseudocumene. Solution: The reaction becomes progressively more difficult as the methyl groups are oxidized. To drive the reaction to completion, it is crucial to maintain optimal reaction conditions, including temperature, pressure, and catalyst concentration, for a sufficient duration. A temperature gradient during the batch process, with a lower temperature initially and a higher temperature towards the end, can improve selectivity.

Purification Troubleshooting

Question Answer
I am experiencing low recovery of this compound during crystallization. What are the likely causes and solutions? This compound has a relatively high solubility in the commonly used acetic acid solvent, which can lead to significant product loss in the mother liquor. Solution: Optimize the crystallization conditions. This includes controlling the cooling rate and the final crystallization temperature. The addition of water to the acetic acid can increase the solubility of trimellitic acid, so the water content in the solvent should be carefully controlled.
My purified product is discolored. What is the source of the color and how can I remove it? Discoloration can be caused by the presence of by-products such as formylphthalic acids and other colored impurities. Solution: The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or aqueous ethanol. The use of activated carbon during the purification process can also help in removing colored impurities.

Frequently Asked Questions (FAQs)

Question Answer
What is the most common industrial method for producing this compound? The predominant industrial method is the liquid-phase air oxidation of pseudocumene (1,2,4-trimethylbenzene) in an acetic acid solvent. This process typically uses a catalyst system containing cobalt, manganese, and bromine.
What are the typical reaction conditions for the oxidation of pseudocumene? The reaction is generally carried out at temperatures between 130°C and 240°C and pressures ranging from 5 to 30 bar.
Why is a batch or semi-continuous process often preferred over a continuous process for this reaction? A batch or semi-continuous process is often favored because the final product, trimellitic acid, deactivates the catalyst. By running in batch mode, high concentrations of the product are only present at the end of the reaction, minimizing catalyst poisoning throughout the process.
What are the major by-products in this synthesis? Common by-products result from the incomplete oxidation of the three methyl groups of pseudocumene. These include dicarboxylic acids like 4-methylorthophthalic acid, 2-methylterephthalic acid, and 4-methylisophthalic acid, as well as formylphthalic acids.

Data Presentation

Table 1: Typical Reaction Parameters for Pseudocumene Oxidation

ParameterValueReference
Starting MaterialPseudocumene (1,2,4-Trimethylbenzene)
SolventAcetic Acid (may contain up to 10 wt% water)
Catalyst SystemCobalt, Manganese, Bromine (often as acetates and HBr)
Temperature Range130°C - 240°C
Pressure Range5 - 30 bar
OxidantAir or Oxygen-containing gas

Table 2: Impact of Catalyst Composition on Yield (Illustrative)

Co (wt%)Mn (wt%)Br (wt%)Ce (wt%)Yield of Trimellitic Acid (mol%)Reference
0.1 - 0.50.1 - 0.50.1 - 0.5-> 90
0.1 - 0.50.1 - 0.50.1 - 0.51 - 30 (relative to total metal)> 90 (Improved Selectivity)

Note: Specific yields are highly dependent on the full range of reaction conditions and reactor design. The addition of Cerium (Ce) to the catalyst system has been shown to improve performance.

Experimental Protocols

1. Synthesis of this compound via Oxidation of Pseudocumene

This protocol describes a general procedure for the laboratory-scale synthesis. Scale-up requires careful consideration of heat and mass transfer.

Materials:

  • Pseudocumene (1,2,4-Trimethylbenzene)

  • Acetic Acid (glacial)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide or Hydrobromic acid

  • High-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls.

Procedure:

  • Charge the high-pressure reactor with glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with nitrogen and heat the mixture to the desired initial reaction temperature (e.g., 150-170°C) with stirring.

  • Once the temperature is stable, start feeding a mixture of pseudocumene and acetic acid, and simultaneously introduce compressed air or an oxygen-nitrogen mixture.

  • Control the feed rates of the organic mixture and the oxidant to maintain the desired reaction temperature and pressure, and to keep the oxygen concentration in the off-gas within safe limits (e.g., < 8 vol%).

  • After the addition of pseudocumene is complete, continue the air/oxygen feed and gradually increase the temperature (e.g., to 200-230°C) to ensure complete oxidation of all intermediates.

  • Monitor the reaction progress by analyzing off-gas composition (O₂ and CO₂) and periodically taking liquid samples for analysis (e.g., by HPLC).

  • Once the reaction is complete (indicated by a sharp drop in oxygen uptake), stop the oxidant feed and cool the reactor to room temperature.

  • Carefully vent the reactor and collect the crude product slurry.

2. Purification of this compound by Recrystallization

Materials:

  • Crude this compound slurry from the synthesis step

  • Glacial Acetic Acid or a mixture of Ethanol and Water

  • Activated Carbon (optional)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Filter the crude product slurry to separate the solid this compound from the mother liquor. Wash the filter cake with fresh acetic acid.

  • Transfer the crude solid to a clean vessel.

  • Add fresh acetic acid (or an ethanol/water mixture) and heat the mixture with stirring until the solid is completely dissolved.

  • (Optional) Add a small amount of activated carbon to the hot solution and stir for a short period to decolorize.

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage s1 Reactor Charging (Acetic Acid, Catalyst) s2 Heating and Pressurization s1->s2 s3 Reactant and Oxidant Feed (Pseudocumene, Air) s2->s3 s4 Oxidation Reaction s3->s4 s5 Reaction Completion and Cooldown s4->s5 s6 Crude Product Slurry s5->s6 p1 Crude Product Filtration s6->p1 Transfer p2 Recrystallization (Dissolution in Hot Solvent) p1->p2 p3 Crystallization (Controlled Cooling) p2->p3 p4 Final Product Filtration p3->p4 p5 Drying p4->p5 p6 Pure this compound p5->p6

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield or High Impurities cause1 Inefficient Heat Transfer problem->cause1 cause2 Poor Mixing problem->cause2 cause3 Oxygen Starvation problem->cause3 cause4 Catalyst Deactivation problem->cause4 sol1 Improve Reactor Cooling Control Reagent Addition cause1->sol1 sol2 Optimize Agitation (Stirrer Design, Speed) cause2->sol2 sol3 Increase Oxidant Flow Ensure Efficient Gas Dispersion cause3->sol3 sol4 Optimize Catalyst Loading Consider Staged Addition cause4->sol4

Caption: Troubleshooting logic for addressing low yield and high impurities in production.

Technical Support Center: Synthesis of 1,2,4-Benzenetricarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1,2,4-benzenetricarboxylic acid esters, also known as trimellitates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound esters?

The two predominant methods for synthesizing this compound esters, such as trioctyl trimellitate (TOTM), are direct esterification and a two-step transesterification process.[1][2]

  • Direct Esterification: This is the most common approach and involves the reaction of trimellitic anhydride (B1165640) (TMA) with an alcohol (e.g., 2-ethylhexanol) in the presence of an acid catalyst. The reaction is typically conducted at elevated temperatures (150-250°C), and the water produced as a byproduct is continuously removed to drive the reaction to completion.[1][3]

  • Two-Step Transesterification: This method is often chosen when a higher purity product is desired.[1]

    • Methyl Esterification: Trimellitic anhydride is first reacted with methanol (B129727) to produce trimethyl trimellitate. This intermediate has a lower boiling point, which facilitates its purification via vacuum distillation.[1][2]

    • Transesterification: The purified trimethyl trimellitate is then reacted with the desired alcohol (e.g., 2-ethylhexanol). In this step, the methyl groups are exchanged for the bulkier alkyl groups, yielding the final triester product.[1][4]

Q2: What are the most common side reactions and impurities I should be aware of during the synthesis?

Several side reactions and impurities can arise during the synthesis of trimellitate esters, affecting the final product's yield, purity, and physical properties.

  • Incomplete Esterification: The esterification of the three carboxylic acid groups of trimellitic acid occurs at different rates. This can lead to a final product mixture containing mono- and di-esters in addition to the desired tri-ester. The formation of the diester is favored by an excess of the acylating agent or longer reaction times.[5]

  • Residual Starting Materials: Unreacted trimellitic anhydride, trimellitic acid (from hydrolysis of the anhydride), and the starting alcohol are common impurities in the crude product.

  • Color Formation: The high temperatures often required for esterification can lead to the formation of colored impurities.[6][7][8] Oxidation of the reactants or products can also contribute to discoloration, which is why using an inert atmosphere (e.g., a nitrogen blanket) is recommended.[1][7]

  • Transesterification Byproducts: In the two-step synthesis, if the initial esterification is carried out with one alcohol (e.g., methanol) and the transesterification with another, incomplete transesterification can result in mixed esters. Transesterification can also be a side reaction in analytical derivatization procedures.[9][10]

  • Impurities from Raw Materials: The purity of the starting materials is crucial. For instance, phthalic anhydride present as an impurity in trimellitic anhydride can lead to the formation of phthalate (B1215562) esters, such as DEHP, in the final product.[1]

Troubleshooting Guides

Low Yield of Triester
Symptom Potential Cause Recommended Solution
Low conversion of starting materialsReversible nature of the reaction: Fischer esterification is an equilibrium reaction. The presence of water, a byproduct, can drive the reaction backward, leading to hydrolysis of the ester.[11][12]• Use a large excess of the alcohol to shift the equilibrium towards the products.• Continuously remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[11][12]
Reaction stalls or proceeds very slowlyInactive or insufficient catalyst: The acid catalyst may be old, inactive, or used in an insufficient amount.[12]• Use a fresh, active acid catalyst such as sulfuric acid or p-toluenesulfonic acid.• For heterogeneous catalysts, confirm their activity and consider increasing the catalyst loading.[12]
Low reaction temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow.• Ensure the reaction is heated to the appropriate temperature for the specific reactants and catalyst being used (typically 150-250°C for direct esterification).[1][3]
Steric hindrance: Bulky alcohol or acid groups can slow down the reaction rate.[12]• Increase the reaction time and/or temperature.• Consider a different synthetic approach, such as converting the carboxylic acid to a more reactive acid chloride.[12]
Product Discoloration
Symptom Potential Cause Recommended Solution
Final product is yellow or brownHigh reaction temperature and/or long reaction time: Can lead to thermal degradation and the formation of colored byproducts.[8]• Optimize the reaction temperature and time to the minimum required for complete conversion.• Consider using a more active catalyst to allow for lower reaction temperatures.
Oxidation: Exposure to air at high temperatures can cause oxidation of the reactants and products, leading to colored impurities.[1]• Conduct the reaction under an inert atmosphere, such as a nitrogen blanket.[1][7]
Impurities in starting materials: Contaminants in the trimellitic anhydride or alcohol can lead to color formation.• Use high-purity starting materials.
Post-synthesis purification: • Treat the crude product with activated carbon or bleaching earth to adsorb colored impurities.• Vacuum distillation can also help to separate the desired product from colored, high-boiling point impurities.[1]
Presence of Impurities in the Final Product
Symptom Potential Cause Recommended Solution
High acid value in the final productIncomplete reaction: Residual unreacted carboxylic acid groups from trimellitic acid or mono/di-esters.• Ensure the reaction goes to completion by monitoring with techniques like TLC or by measuring the acid value of the reaction mixture over time.• During work-up, wash the organic layer with a basic solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize and remove unreacted acids.[13]
Presence of mono- and di-estersNon-stoichiometric amounts of reactants or insufficient reaction time. • Use a slight excess of the alcohol to favor the formation of the tri-ester.• Increase the reaction time to ensure complete esterification of all three carboxylic acid groups.
Residual alcohol in the final productInefficient removal after reaction. • After the reaction is complete, remove the excess alcohol by vacuum distillation.[1][2]

Experimental Protocols

Protocol 1: Direct Esterification of Trimellitic Anhydride with 2-Ethylhexanol

This protocol describes a general procedure for the direct synthesis of tri-(2-ethylhexyl) trimellitate (TOTM).

Materials:

  • Trimellitic anhydride (TMA)

  • 2-Ethylhexanol (excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Nitrogen gas

  • Sodium carbonate solution (for neutralization)

  • Activated carbon (optional, for decolorization)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle

  • Vacuum distillation setup

  • Separatory funnel

Procedure:

  • Reactant Charging: Charge the reaction vessel with trimellitic anhydride and an excess of 2-ethylhexanol.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle, continuous flow throughout the reaction to prevent oxidation.[1]

  • Catalyst Addition: Add the acid catalyst to the reaction mixture.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to the reaction temperature (typically 180°C).[2] The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples and measuring the acid value. The reaction is considered complete when no more water is being produced, and the acid value is low.

  • Catalyst Neutralization: After cooling the reaction mixture, neutralize the acid catalyst by washing with a sodium carbonate solution.

  • Washing: Wash the organic layer with hot water to remove any remaining salts.

  • Alcohol Removal: Remove the excess 2-ethylhexanol via vacuum distillation.[1]

  • Decolorization (Optional): If the product is colored, it can be treated with activated carbon and then filtered.

  • Filtration: Filter the hot product to remove any solid impurities.

Protocol 2: Two-Step Transesterification for High-Purity TOTM

Part A: Synthesis of Trimethyl Trimellitate

  • Esterification: React trimellitic anhydride with methanol in the presence of an acid catalyst to form trimethyl trimellitate.

  • Purification: Purify the crude trimethyl trimellitate by vacuum distillation to obtain a high-purity intermediate.[14]

Part B: Transesterification to TOTM

  • Reactant Charging: In a reaction vessel equipped for distillation, charge the purified trimethyl trimellitate, 2-ethylhexanol, and a transesterification catalyst (e.g., tetraisopropyl titanate).[2][4]

  • Inert Atmosphere: Purge the system with nitrogen.

  • Transesterification Reaction: Slowly heat the mixture to approximately 220°C.[2][4] Continuously remove the methanol byproduct by distillation to drive the reaction to completion.[2]

  • Dealcoholization: Once the transesterification is complete, apply a vacuum to remove the excess 2-ethylhexanol.[2]

  • Purification: The resulting trioctyl trimellitate can be further purified by filtration.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Trioctyl Trimellitate (TOTM) Synthesis

ParameterDirect EsterificationTwo-Step Transesterification
Starting Materials Trimellitic anhydride, 2-EthylhexanolTrimethyl trimellitate, 2-Ethylhexanol
Catalyst p-Toluenesulfonic acid, Sulfuric acidTetraisopropyl titanate
Reaction Temperature 150 - 250 °C[1][3]~220 °C[2][4]
Byproduct Removed WaterMethanol
Typical Yield >98%[3][15]High, specific yield depends on both steps

Visualizations

Logical Troubleshooting Workflow for Low Triester Yield

Troubleshooting_Low_Yield start Low Triester Yield check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst Yes solution_water Implement/optimize water removal (e.g., Dean-Stark trap, molecular sieves). check_equilibrium->solution_water No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh catalyst or increase loading. check_catalyst->solution_catalyst No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Adjust temperature to recommended range. check_temp->solution_temp No solution_time Increase reaction time and monitor completion (TLC, acid value). check_time->solution_time No end_node Yield Improved check_time->end_node Yes solution_water->end_node solution_catalyst->end_node solution_temp->end_node solution_time->end_node Synthesis_Pathways cluster_direct Direct Esterification cluster_twostep Two-Step Transesterification TMA Trimellitic Anhydride (TMA) Direct_Product Triester Product TMA->Direct_Product + Catalyst + Heat - H2O Alcohol Alcohol (R-OH) Alcohol->Direct_Product TMA2 Trimellitic Anhydride (TMA) Intermediate Trimethyl Trimellitate (Purified) TMA2->Intermediate + Catalyst + Heat Methanol Methanol Methanol->Intermediate TwoStep_Product Triester Product (High Purity) Intermediate->TwoStep_Product + Catalyst + Heat - Methanol Alcohol2 Alcohol (R-OH) Alcohol2->TwoStep_Product

References

Technical Support Center: Porosity Control in 1,2,4-Benzenetricarboxylic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 1,2,4-benzenetricarboxylic acid (trimellitic acid).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and activation of this compound-based MOFs, with a focus on controlling porosity.

Q1: My synthesized MOF has a low surface area and porosity. What are the potential causes and how can I improve it?

A1: Low surface area and porosity can stem from several factors during synthesis and activation. Here's a troubleshooting guide:

  • Incomplete Solvent Removal: Residual solvent molecules trapped within the pores can significantly reduce the accessible surface area.

    • Solution: Optimize your activation process. This may involve extending the duration of solvent exchange with a more volatile solvent, increasing the activation temperature under vacuum, or employing supercritical CO2 activation for a more effective removal of guest molecules.[1]

  • Framework Collapse: The MOF structure may not be robust enough to maintain its porosity after the removal of guest molecules.

    • Solution: Consider modifying the synthesis conditions to enhance framework stability. This could involve adjusting the metal-to-linker ratio, introducing a modulating agent, or exploring different solvent systems that may lead to a more stable crystallographic phase.

  • Presence of Impurities: Unreacted starting materials or byproducts can block the pores.

    • Solution: Ensure the purity of your this compound and metal salt precursors.[2] Post-synthesis washing steps are crucial. Wash the product thoroughly with the synthesis solvent and then with a lower-boiling point solvent to remove any unreacted species.

  • Interpenetration: The formation of interpenetrated frameworks, where multiple networks grow through each other, can reduce the overall porosity.

    • Solution: Modifying the linker-to-metal ratio, changing the solvent, or adjusting the reaction temperature can sometimes control the degree of interpenetration.[3]

Q2: How does the choice of solvent affect the porosity of my this compound-based MOF?

A2: The solvent plays a critical role in MOF synthesis and can significantly influence the resulting porosity.

  • Coordination and Solvation: Solvents can coordinate with the metal centers and solvate the organic linkers, affecting the kinetics of crystal nucleation and growth.[4] This can lead to different crystal sizes and morphologies, which in turn impacts the interparticle void space and overall porosity.

  • Templating Effect: Solvent molecules can act as templates, directing the formation of specific framework structures with varying pore sizes and shapes. The hydrolysis of solvents like DMF can also introduce new species into the reaction that can template the formation of different phases.[5]

  • Solvent Polarity and Boiling Point: High-boiling point, polar solvents like DMF, DMA, and DEF are commonly used as they effectively dissolve the precursors and facilitate crystallization at typical solvothermal temperatures (60-150 °C).[2] The choice of solvent can influence the final particle size; for instance, in some systems, increasing the ethanol (B145695) content in a water/ethanol mixture can lead to smaller nanoparticles and higher surface areas.[6]

Q3: Can I tune the pore size of my MOF after synthesis?

A3: Yes, post-synthetic modification (PSM) techniques can be employed to tune the pore size. One common method is solvent-assisted linker exchange (SALE) . This involves exposing the parent MOF crystals to a solution containing a different organic linker.[2] The new linker can be shorter, longer, or have different functional groups, allowing for the fine-tuning of the pore dimensions and surface chemistry. Careful monitoring of the exchange process by techniques like NMR is necessary to determine the extent of linker replacement.[2]

Q4: What is the impact of temperature and pressure on MOF porosity?

A4: Temperature and pressure are critical synthesis parameters that directly influence MOF formation and porosity.

  • Temperature:

    • Synthesis: Higher synthesis temperatures can lead to MOFs with higher porosity by facilitating the removal of residual ligand molecules from the pores.[7] However, excessively high temperatures can lead to the formation of dense, non-porous phases or decomposition of the framework.

    • Post-Synthesis: During activation, temperature is crucial for removing guest solvent molecules. The thermal stability of the MOF dictates the maximum activation temperature.

  • Pressure:

    • Synthesis: High pressure during solvothermal synthesis can influence the crystal packing and may lead to denser structures.[8]

    • Post-Synthesis: Applying high pressure to a MOF can cause pore collapse and amorphization, leading to a reduction in porosity.[9][10] However, in some cases, pressure can be used to modify the sorption properties of the material.[10]

Section 2: Quantitative Data Summary

The following tables summarize key experimental parameters and their effects on the properties of MOFs, providing a comparative overview for experimental design.

Table 1: Effect of Solvent Composition on Cu-BTC MOF Properties [6]

Water:Ethanol (v/v)Average Particle Size (nm)BET Surface Area (m²/g)Total Pore Volume (cm³/g)
70:30~3007500.35
50:50~1509000.42
25:75~20-5010670.52
0:100~209500.48

Table 2: Influence of Metal Source and Solvent on Cu-Trimesic Acid MOF Properties [11]

Metal SaltSolventMolar Ratio (Cu:TMA)BET Surface Area (m²/g)
Cu(NO₃)₂Ethanol~1.8~850
CuSO₄DI Water~1.5-
CuCl₂DI Water~1.6-
Cu(CH₃COO)₂DI Water~2.0-

Section 3: Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a this compound-Based MOF

  • Precursor Solution Preparation:

    • In a glass vial, dissolve the metal salt (e.g., copper nitrate, zinc nitrate) in a suitable solvent or solvent mixture (e.g., DMF, DEF, or a DMF/ethanol/water mixture).

    • In a separate vial, dissolve this compound in the same solvent system. The purity of the linker should be confirmed by ¹H NMR.[2]

  • Mixing and Reaction:

    • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the mixture to the desired reaction temperature (typically between 80-150 °C) and hold for a specific duration (e.g., 24-72 hours).

  • Isolation and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product several times with the synthesis solvent (e.g., DMF) to remove unreacted precursors.

    • Subsequently, wash the product with a more volatile solvent (e.g., ethanol or methanol) to facilitate the removal of the high-boiling point synthesis solvent.

  • Activation:

    • Activate the MOF by heating the sample under vacuum at a temperature below its decomposition point to remove the solvent molecules from the pores. The activation conditions (temperature and time) should be optimized for each specific MOF.

Protocol 2: Post-Synthetic Solvent-Assisted Linker Exchange (SALE) [2]

  • Preparation:

    • Activate the parent MOF synthesized using this compound to ensure the pores are accessible.

    • Prepare a concentrated solution of the new, desired linker in a suitable solvent (e.g., DMF).

  • Exchange Reaction:

    • Immerse the activated parent MOF crystals in the linker solution.

    • Heat the mixture at a moderate temperature (e.g., 60-100 °C) for a specified period (hours to days), depending on the desired degree of exchange.

  • Monitoring and Isolation:

    • Periodically take a small sample of the crystals, wash them thoroughly, and dissolve them in a deuterated solvent (e.g., d7-DMF with D₂SO₄) for ¹H NMR analysis to monitor the progress of the linker exchange.

    • Once the desired level of exchange is achieved, filter the crystals and wash them extensively with a fresh solvent to remove the excess new linker.

  • Activation:

    • Activate the linker-exchanged MOF using the appropriate thermal or vacuum procedure to remove the solvent and open up the modified pores.

Section 4: Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_postsynthesis Post-Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Mixing Mixing Metal_Salt->Mixing Ligand 1,2,4-Benzenetricarboxylic Acid Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal_Reaction Solvothermal Reaction (Heat & Pressure) Mixing->Solvothermal_Reaction Isolation Isolation (Filtration/Centrifugation) Solvothermal_Reaction->Isolation Washing Washing Isolation->Washing Activation Activation (Vacuum & Heat) Washing->Activation Porosity_Analysis Porosity Analysis (e.g., BET) Activation->Porosity_Analysis

General experimental workflow for MOF synthesis.

Troubleshooting_Porosity Start Low Porosity/ Surface Area Check_Activation Check Activation Protocol Start->Check_Activation Incomplete_Removal Incomplete Solvent Removal? Check_Activation->Incomplete_Removal Optimize_Activation Optimize Activation: - Increase Time/Temp - Supercritical CO2 Incomplete_Removal->Optimize_Activation Yes Check_Stability Assess Framework Stability (e.g., PXRD) Incomplete_Removal->Check_Stability No End Improved Porosity Optimize_Activation->End Framework_Collapse Framework Collapse? Check_Stability->Framework_Collapse Modify_Synthesis Modify Synthesis: - Adjust Metal:Linker - Use Modulator Framework_Collapse->Modify_Synthesis Yes Check_Purity Verify Precursor Purity & Washing Steps Framework_Collapse->Check_Purity No Modify_Synthesis->End Impurity_Issue Impurities Present? Check_Purity->Impurity_Issue Purify_Reagents Purify Reagents & Improve Washing Impurity_Issue->Purify_Reagents Yes Impurity_Issue->End No Purify_Reagents->End

Troubleshooting flowchart for low porosity in MOFs.

References

Technical Support Center: Preventing Discoloration in Polymers from Trimellitic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing discoloration in polymers synthesized from trimellitic anhydride (B1165640) (TMA).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in polymers made from trimellitic anhydride?

A1: Discoloration, typically yellowing, in polymers derived from trimellitic anhydride can stem from several factors throughout the synthesis and processing stages. The primary causes include:

  • Impurities in Trimellitic Anhydride Monomer: Crude trimellitic anhydride often contains impurities from its synthesis, such as nitromethylphthalic anhydride, which can impart a yellow color to the final polymer.[1]

  • Thermal Degradation: High temperatures during the polymerization and curing processes can lead to the thermal degradation of the polymer chains, resulting in the formation of colored byproducts.[2][3][4] Trimellitic anhydride itself can degrade at temperatures above 250°C if not under a vacuum.

  • Oxidation: The polymer can undergo oxidative degradation, especially when exposed to air at elevated temperatures. This process is often initiated by residual metal catalysts from the TMA synthesis or by the interaction of the polymer with oxygen.[2][4] The formation of carbonyl groups is a key indicator of oxidation and contributes to yellowing.[5]

  • Charge-Transfer Complex (CTC) Formation: In aromatic polyimides, the interaction between electron-donating diamine monomers and electron-accepting dianhydride monomers (like TMA) can form charge-transfer complexes. These CTCs absorb light in the visible spectrum, leading to a characteristic yellow or brown color.[6][7]

Q2: How does the purity of trimellitic anhydride affect the color of the final polymer?

A2: The purity of the trimellitic anhydride monomer is a critical factor in obtaining a low-color polymer. Impurities, often colored themselves, are incorporated into the polymer backbone during synthesis, leading to discoloration. For instance, crude TMA produced by the nitric acid oxidation of pseudocumene can contain yellowing agents that must be removed.[1] Purification methods such as distillation under vacuum or recrystallization are employed to remove these color bodies and achieve a high-purity monomer suitable for producing colorless polymers.

Q3: Can the choice of other monomers in the polymerization reaction influence the color?

A3: Yes, the structure of the co-monomers, particularly the diamine, has a significant impact on the color of the resulting polyimide.

  • Aromatic vs. Aliphatic Diamines: The use of aromatic diamines can lead to more intensely colored polymers due to the formation of charge-transfer complexes with the aromatic rings of the trimellitic anhydride.[6][7] Conversely, incorporating aliphatic or cycloaliphatic diamines can disrupt this charge transfer and result in colorless or less colored polyimides.

  • Bulky and Fluorinated Diamines: Introducing bulky side groups or fluorine atoms into the diamine structure can hinder the close packing of polymer chains. This steric hindrance reduces the formation of intermolecular charge-transfer complexes, leading to improved optical transparency and lower color.[7][8]

  • Hydrogenated Trimellitic Anhydride: Using hydrogenated trimellitic anhydride (HTA) can lead to the synthesis of essentially colorless poly(ester imide)s due to the inhibition of charge-transfer interactions.[1]

Troubleshooting Guide

Problem: The synthesized polymer is yellow, but a colorless product was expected.

This troubleshooting guide will help you identify the potential source of the yellow discoloration and provide corrective actions.

Troubleshooting Workflow

G start Yellow Polymer Observed check_tma Step 1: Verify Purity of Trimellitic Anhydride start->check_tma is_tma_pure Is TMA pure? check_tma->is_tma_pure purify_tma Action: Purify TMA (Distillation or Recrystallization) is_tma_pure->purify_tma No check_process Step 2: Review Polymerization and Curing Conditions is_tma_pure->check_process Yes purify_tma->check_process is_temp_high Were temperatures exceeding recommendations? check_process->is_temp_high lower_temp Action: Lower processing temperatures. Use inert atmosphere. is_temp_high->lower_temp Yes check_monomers Step 3: Evaluate Monomer Selection is_temp_high->check_monomers No lower_temp->check_monomers are_monomers_aromatic Are highly aromatic monomers being used? check_monomers->are_monomers_aromatic change_monomers Action: Consider aliphatic or fluorinated diamines, or hydrogenated TMA. are_monomers_aromatic->change_monomers Yes check_additives Step 4: Assess Additives and Contamination are_monomers_aromatic->check_additives No change_monomers->check_additives are_additives_causing_color Are antioxidants or other additives causing color? check_additives->are_additives_causing_color optimize_additives Action: Evaluate antioxidant type and concentration. Check for cross-contamination. are_additives_causing_color->optimize_additives Yes end Low-Color Polymer Achieved are_additives_causing_color->end No optimize_additives->end

Caption: A logical workflow for troubleshooting yellow discoloration in polymers.

Detailed Troubleshooting Steps:

Issue Possible Cause Recommended Action
Yellowing appears immediately after polymerization. Impure Trimellitic Anhydride: The monomer contains colored impurities from its manufacturing process.Purify the trimellitic anhydride before use. See the experimental protocols for distillation and recrystallization procedures.
Inappropriate Monomer Combination: Use of highly aromatic diamines can lead to the formation of charge-transfer complexes.Consider using aliphatic or cycloaliphatic diamines, or diamines with bulky or electron-withdrawing groups (e.g., -CF3) to reduce charge-transfer complex formation.[7][8]
Polymer darkens significantly during curing. High Curing Temperature: Excessive heat can cause thermal degradation of the polymer.Optimize the curing temperature and time. Conduct curing in a stepwise manner to avoid rapid heating. It is recommended to keep the temperature below 250°C when possible.
Presence of Oxygen: Curing in the presence of air can lead to thermo-oxidative degradation.Perform the curing process under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[9]
The final polymer product is brittle and yellow. Severe Degradation: A combination of high temperature and oxygen exposure has likely caused significant chain scission and degradation.Re-evaluate the entire thermal process. Lower the polymerization and curing temperatures and ensure a consistently inert atmosphere.
Discoloration occurs despite using pure monomers and controlled temperatures. Antioxidant Issues: Some antioxidants, particularly certain phenolic types, can themselves cause yellowing at high temperatures or may not be effective at the processing temperatures of polyimides.[10][11]Evaluate the type and concentration of the antioxidant. Consider high-temperature resistant antioxidants. In some cases, for fluorinated polyimides, antioxidants may even accelerate color change at high temperatures.[10]
Contamination: Trace amounts of metal contaminants from reactors or other equipment can catalyze degradation reactions.Ensure all glassware and equipment are thoroughly cleaned. If using metal reactors, ensure they are made of a non-reactive material.

Data on Factors Influencing Polymer Color

The following tables summarize quantitative data on how different factors can influence the final color of polymers, as measured by the Yellowness Index (YI). A lower YI value indicates less yellowing and a more colorless material.

Table 1: Effect of Curing Temperature on Yellowness Index (YI) of a Fluorinated Polyimide Film

Curing Temperature (°C)Yellowness Index (YI)
300~5
330~10
350~20
390>40

Data synthesized from trends observed in studies on fluorinated polyimides. The exact YI can vary based on the specific polymer composition and curing time.[10]

Table 2: Influence of Diamine Monomer Structure on the Optical Properties of Polyimides

DianhydrideDiamineYellowness Index (YI)Cut-off Wavelength (λ₀) (nm)
6FDAFDN3-5352-361
6FDAFDN-OH4-6312-326
BPADABZ38397
BPADAFDN3380

6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, FDN = 2,2-bis(3-aminophenyl)hexafluoropropane, FDN-OH = 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, BPADA = 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride), BZ = Benzidine. Data shows that the incorporation of fluorine and hydroxyl groups, as well as the overall monomer structure, significantly impacts the color and transparency of the resulting polyimide.[6][12]

Experimental Protocols

Protocol 1: Purification of Trimellitic Anhydride by Recrystallization

This protocol describes a general method for purifying crude trimellitic anhydride to remove colored impurities.

  • Solvent Selection: Choose a suitable solvent. Acetic anhydride is often used as it can convert any trimellitic acid back to the anhydride.[13] Other solvents like pseudocumene have also been reported.[9]

  • Dissolution: In a fume hood, suspend the crude trimellitic anhydride in a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solids.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize the yield, the flask can be placed in an ice bath after crystal formation begins.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent. Dry the crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Synthesis of a Low-Color Poly(amide-imide) from Purified Trimellitic Anhydride

This protocol outlines a general two-step process for synthesizing a poly(amide-imide) with reduced coloration.

  • Monomer Preparation: Ensure the trimellitic anhydride is purified as per Protocol 1. The diamine monomer should also be of high purity. All glassware must be thoroughly dried to prevent hydrolysis of the anhydride.

  • Poly(amic acid) Synthesis: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Cool the solution in an ice bath. Slowly add an equimolar amount of the purified trimellitic anhydride in small portions to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

  • Imidization: The conversion of the poly(amic acid) to poly(amide-imide) can be achieved through thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven in a stepwise manner, for example: 80°C for 2 hours, then increase to 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour.[14] The exact temperature profile may need to be optimized for the specific polymer.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine) and stir at room temperature or slightly elevated temperatures until imidization is complete.[14]

  • Polymer Isolation: Precipitate the polymer by pouring the solution into a non-solvent like methanol (B129727) or water. Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

Protocol 3: Color Measurement using Yellowness Index (ASTM E313)

This protocol provides a general outline for measuring the yellowness of a polymer sample.

  • Instrumentation: Use a spectrophotometer or colorimeter capable of measuring color coordinates in the CIE Lab* color space.

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified white reference standard.

  • Sample Preparation: Prepare the polymer sample as a flat film or plaque of a specified thickness. Ensure the surface is clean and free of defects.

  • Measurement: Place the sample in the instrument's measurement port. The instrument will measure the tristimulus values (X, Y, Z).

  • Calculation: The Yellowness Index (YI) is calculated from the tristimulus values using the formula specified in ASTM E313:

    • YI = 100 * (Cₓ * X - Cₑ * Z) / Y

    • Where X, Y, and Z are the CIE tristimulus values, and Cₓ and Cₑ are coefficients related to the illuminant and observer angle (e.g., for illuminant D65 and a 10° observer, Cₓ = 1.2985 and Cₑ = 1.1335).[15]

Signaling Pathways and Logical Relationships

Mechanism of Polymer Discoloration

G cluster_initiators Initiating Factors cluster_mechanisms Degradation Mechanisms High_Temperature High Temperature Thermal_Degradation Thermal Degradation High_Temperature->Thermal_Degradation Oxidative_Degradation Oxidative Degradation High_Temperature->Oxidative_Degradation UV_Light UV Light UV_Light->Oxidative_Degradation Oxygen Oxygen Oxygen->Oxidative_Degradation Impurities Monomer Impurities (e.g., nitro compounds) Impurity_Incorporation Impurity Incorporation into Polymer Chain Impurities->Impurity_Incorporation Discoloration Polymer Discoloration (Yellowing) Thermal_Degradation->Discoloration Oxidative_Degradation->Discoloration CTC_Formation Charge-Transfer Complex Formation CTC_Formation->Discoloration Impurity_Incorporation->Discoloration

Caption: Key factors and mechanisms leading to polymer discoloration.

Relationship between Prevention Strategies

G cluster_strategies Prevention Strategies Goal Goal: Low-Color Polymer Monomer_Purity High-Purity Monomers Monomer_Purity->Goal Reduces impurity incorporation Process_Control Optimized Process Conditions Process_Control->Goal Minimizes thermal and oxidative degradation Monomer_Selection Strategic Monomer Selection Monomer_Selection->Goal Inhibits charge-transfer complex formation Additives Use of Stabilizers/ Antioxidants Additives->Goal Scavenges free radicals and prevents oxidation

Caption: Interrelation of strategies to achieve a low-color polymer.

References

optimization of reaction conditions for MOF synthesis with 1,2,4-Benzenetricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of MOFs with 1,2,4-Benzenetricarboxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using this compound (trimellitic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of MOFs with this compound?

A1: The key parameters influencing the outcome of the synthesis are temperature, reaction time, solvent system, pH, and the molar ratio of metal precursor to the this compound linker. Modulating agents can also be introduced to improve crystallinity and reproducibility.[1][2]

Q2: Which solvents are typically recommended for this synthesis?

A2: Polar, high-boiling point solvents are generally preferred as they can dissolve the precursors and remain liquid at typical reaction temperatures (60-150 °C).[3] N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and water are commonly used.[4][5] The choice of solvent can significantly impact the final structure and properties of the MOF.[6][7] Be aware that solvents like DMF can hydrolyze at high temperatures, which may influence the reaction outcome.[5]

Q3: How can I improve the crystallinity of my MOF product?

A3: To enhance crystallinity, you can try several approaches:

  • Optimize Temperature and Time: Systematically varying the reaction temperature and duration can identify optimal conditions for crystal growth. For instance, in some systems, lower temperatures for longer times or higher temperatures for shorter times yield better crystals.[1][8][9]

  • Use Modulators: The addition of modulating agents, such as monocarboxylic acids (e.g., benzoic acid, acetic acid), can compete with the linker for coordination to the metal centers, slowing down the nucleation and growth process, which often leads to larger, more well-defined crystals.[2][10][11]

  • Adjust pH: The pH of the reaction mixture can influence the deprotonation of the carboxylic acid groups on the linker, affecting the coordination and ultimately the crystallinity.[12][13]

  • Solvent System: The choice and purity of the solvent are crucial. In some cases, a mixture of solvents can yield better results.[6]

Q4: My MOF crystals degrade after I remove them from the mother liquor. What should I do?

A4: This is a common issue, often due to the loss of solvent molecules that stabilize the framework. To prevent degradation, you can try quickly transferring the crystals to a different, less volatile solvent in which they are stable. Another approach is to mount the crystal for analysis (like single-crystal X-ray diffraction) while it is still coated in its mother liquor or a stabilizing oil.[14] Avoid washing with water if the MOF is known to be water-sensitive.[14]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inappropriate temperature or reaction time. - Incorrect stoichiometry of reactants. - pH is not in the optimal range for crystallization. - Precursors are not fully dissolved.- Systematically vary the temperature and reaction time.[8][9] - Verify the molar ratios of the metal salt and linker. - Adjust the pH of the reaction mixture.[12] - Ensure complete dissolution of precursors before heating, possibly by sonication.
Poor Crystallinity / Amorphous Product - Reaction rate is too fast, leading to rapid precipitation. - Suboptimal reaction temperature. - Impurities in the linker or solvent.[3]- Introduce a modulating agent (e.g., benzoic acid) to slow down the crystallization process.[2][10] - Optimize the heating ramp and final reaction temperature.[1][8] - Use high-purity linkers and solvents.[3]
Formation of Undesired Phases - The solvent system is favoring a different coordination environment. - Temperature is outside the stability window for the desired phase. - Hydrolysis of the solvent (e.g., DMF) is altering the reaction conditions.[5]- Experiment with different solvents or solvent mixtures.[6][7] - Perform a systematic study of the reaction temperature. - Consider using fresh, anhydrous solvents.
Small Crystal Size - High nucleation rate compared to crystal growth rate.- Decrease the concentration of reactants. - Lower the reaction temperature to favor crystal growth over nucleation. - Use a modulating agent to control the growth process.[15]

Experimental Protocol: Synthesis of UiO-66-CO₂H

This protocol is adapted for the synthesis of a zirconium-based MOF, UiO-66-CO₂H, using this compound (trimellitic acid).[4]

Materials:

  • Zirconium(IV) sulfate (B86663) tetrahydrate (Zr(SO₄)₂·4H₂O)

  • This compound (trimellitic acid)

  • Deionized water

Procedure:

  • In a typical synthesis, combine Zr(SO₄)₂·4H₂O and this compound in a molar ratio of 1:1 in a reaction vessel.

  • Add deionized water as the solvent.

  • Seal the vessel and heat the mixture under reflux for 1 hour. The reaction is carried out at ambient pressure.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting white precipitate by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and then with a solvent like ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product under vacuum.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of MOFs with this compound.

G start Start Synthesis check_product Product Obtained? start->check_product no_product No/Low Yield check_product->no_product No product Product Obtained check_product->product Yes ts_yield Troubleshoot Yield: - Adjust Temp/Time - Check Stoichiometry - Modify pH no_product->ts_yield check_crystallinity Crystalline? product->check_crystallinity amorphous Amorphous/Poor Crystallinity check_crystallinity->amorphous No crystalline Crystalline Product check_crystallinity->crystalline Yes ts_crystallinity Troubleshoot Crystallinity: - Add Modulator - Optimize Temp - Use Pure Reagents amorphous->ts_crystallinity check_phase Correct Phase? crystalline->check_phase wrong_phase Wrong Phase check_phase->wrong_phase No correct_phase Desired MOF Synthesized check_phase->correct_phase Yes ts_phase Troubleshoot Phase: - Change Solvent - Vary Temperature - Use Fresh Solvent wrong_phase->ts_phase ts_yield->start Retry ts_crystallinity->start Retry ts_phase->start Retry

Caption: Troubleshooting workflow for MOF synthesis.

References

resolving overlapping peaks in HPLC analysis of 1,2,4-Benzenetricarboxylic acid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving overlapping peaks in the HPLC analysis of 1,2,4-benzenetricarboxylic acid and related mixtures. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Resolving Overlapping Peaks

Overlapping or co-eluting peaks are a common challenge in HPLC analysis, hindering accurate quantification.[1][2] This guide provides a systematic approach to troubleshoot and resolve these issues when analyzing this compound mixtures. The resolution of two peaks is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[3][4] A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation.[5]

Initial Assessment of the Problem

Before making changes to your HPLC method, it's crucial to confirm that the issue is indeed peak co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry, such as peak fronting or tailing, and the presence of shoulders on the peak.[1] These can be indicators of underlying co-elution.

  • Detector-Assisted Assessment:

    • Diode Array Detector (DAD): Utilize peak purity analysis. If the UV spectra across the peak are not identical, it suggests the presence of more than one compound.[1]

    • Mass Spectrometry (MS): Acquiring mass spectra across the peak can reveal the presence of multiple components with different mass-to-charge ratios.[1]

Troubleshooting Workflow

If co-elution is confirmed, follow this workflow to systematically address the problem. It is recommended to change only one parameter at a time to clearly assess its impact.[2]

TroubleshootingWorkflow start Overlapping Peaks Observed check_purity Confirm Co-elution (Peak Shape, DAD, MS) start->check_purity mobile_phase Optimize Mobile Phase check_purity->mobile_phase Co-elution Confirmed organic_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) mobile_phase->organic_modifier ph_adjustment Adjust pH (Especially for ionizable compounds) mobile_phase->ph_adjustment gradient_slope Modify Gradient Slope (Shallower gradient for better resolution) mobile_phase->gradient_slope column_params Adjust Column Parameters organic_modifier->column_params ph_adjustment->column_params gradient_slope->column_params stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-hexyl) column_params->stationary_phase particle_size Decrease Particle Size (e.g., 5 µm to 3 µm or core-shell) column_params->particle_size other_params Fine-Tune Other Parameters stationary_phase->other_params particle_size->other_params temperature Adjust Temperature other_params->temperature flow_rate Decrease Flow Rate other_params->flow_rate end Baseline Resolution Achieved temperature->end flow_rate->end

Caption: A systematic workflow for troubleshooting overlapping peaks in HPLC.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is often caused by interactions with the silica (B1680970) support of the stationary phase or issues with the mobile phase pH.[6][7]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For acidic analytes, using a mobile phase that is not adequately buffered can lead to tailing.[7] Ensure your mobile phase is buffered, and as a general rule, the pH should be adjusted to be at least 2 units below the pKa of the acidic analyte to ensure it is in a single, non-ionized form.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica surface of the column can interact with acidic analytes, causing tailing.[7] Using a modern, high-purity silica column can minimize these interactions. Alternatively, adding a competitive base to the mobile phase can help to mask these active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2] Try reducing the injection volume or the sample concentration.

Q2: I am having trouble separating this compound from its isomers. What changes to the mobile phase can I make?

A2: Improving the separation of isomers often requires optimizing the selectivity (α) of your method.[4]

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3][5]

  • Adjust the Mobile Phase pH: The ionization state of benzenetricarboxylic acid isomers can be manipulated by changing the mobile phase pH, which can in turn affect their retention and separation. Experimenting with different pH values can be a powerful tool for improving resolution.

  • Modify the Gradient: If you are using a gradient elution, try making the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration).[5] This can provide more time for the closely eluting isomers to separate.

Q3: Would changing my HPLC column improve the resolution of benzenetricarboxylic acid isomers?

A3: Yes, changing the stationary phase is one of the most effective ways to alter selectivity and improve the resolution of closely related compounds like isomers.[3]

  • Different Stationary Phase Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano (CN) phase.[5] These phases offer different types of interactions that can lead to a different elution order and improved resolution.

  • Smaller Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm for UPLC) provide higher efficiency (N), resulting in sharper peaks and better resolution.[3][4][8]

  • Solid-Core Particles: Columns packed with solid-core particles can also provide higher efficiency at lower backpressures compared to fully porous particles of the same size.[2]

Experimental Protocols & Data

Protocol 1: General HPLC Method for Benzenetricarboxylic Acids

This protocol provides a starting point for the analysis of this compound and its isomers.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)[8]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient Start with a scouting gradient (e.g., 5% to 95% B in 15 minutes) and then optimize[5]
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[8]
Detection UV at 230 nm or 254 nm[8][9]
Injection Volume 10 µL[8]
Table 1: Troubleshooting Parameter Adjustments and Expected Outcomes
Parameter AdjustedActionExpected Outcome
Mobile Phase Strength Decrease % of organic solventIncreased retention time, potentially better resolution for early eluting peaks.[3][4]
Mobile Phase pH Adjust pH further away from analyte pKaImproved peak shape (reduced tailing), potential changes in selectivity.[7]
Organic Modifier Switch from Acetonitrile to MethanolChange in selectivity (α), may alter elution order and improve resolution.[3][5]
Column Temperature Increase temperatureDecreased retention times, sharper peaks due to lower mobile phase viscosity.[3] Can also alter selectivity.
Flow Rate Decrease flow rateIncreased analysis time, but can lead to sharper peaks and improved resolution.[2]
Stationary Phase Change from C18 to Phenyl-HexylSignificant change in selectivity, high potential to resolve closely eluting isomers.[5]
Particle Size Decrease from 5 µm to 3 µmIncreased column efficiency (N), sharper peaks, and better resolution.[3]

Visualization of Key Relationships

The relationship between the key chromatographic parameters that affect resolution can be visualized as follows:

ResolutionFactors cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Sharpness of Peaks) Resolution->Efficiency Selectivity Selectivity (α) (Relative Retention) Resolution->Selectivity Retention Retention Factor (k) (Peak Retention) Resolution->Retention ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize MobilePhaseType Mobile Phase Type Selectivity->MobilePhaseType StationaryPhaseType Stationary Phase Type Selectivity->StationaryPhaseType Temperature Temperature Selectivity->Temperature MobilePhaseStrength Mobile Phase Strength (% Organic) Retention->MobilePhaseStrength

References

Validation & Comparative

A Comparative Guide to 1,2,4-Benzenetricarboxylic Acid and Trimesic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). The geometry, connectivity, and chemical nature of the linker dictate the resulting MOF's topology, porosity, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a detailed comparison of two isomeric benzenetricarboxylic acids as MOF linkers: the asymmetric 1,2,4-benzenetricarboxylic acid (trimellitic acid) and the highly symmetric 1,3,5-benzenetricarboxylic acid (trimesic acid).

While trimesic acid is a cornerstone in the synthesis of numerous well-characterized and highly porous MOFs, comprehensive experimental data on MOFs synthesized solely with this compound is less prevalent in publicly accessible literature. This guide, therefore, presents a thorough overview of trimesic acid-based MOFs, supported by experimental data, and offers a comparative theoretical analysis of this compound as a linker, highlighting its potential advantages and disadvantages based on its structural characteristics.

Structural and Property Comparison of the Linkers

The fundamental difference between these two linkers lies in the substitution pattern of their carboxylic acid groups on the benzene (B151609) ring, which directly influences the symmetry and coordination potential of the molecule.

FeatureThis compound (Trimellitic Acid)1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)
Structure Asymmetric (C1 symmetry)Symmetric (D3h symmetry)
Carboxylate Positions 1, 2, 41, 3, 5
Coordination Geometry Can lead to more complex and potentially chiral framework topologies due to its lower symmetry. The adjacent carboxylate groups may lead to chelation or steric hindrance.Promotes the formation of highly symmetric and often highly porous network structures, such as the well-known honeycomb (hcb) or (3,6)-connected nets.[1]
Resulting MOF Properties The asymmetry can be exploited to create MOFs with unique functionalities, such as chirality for enantioselective separations or catalysis. However, it can also lead to less predictable and potentially less stable framework structures.The high symmetry often results in MOFs with high thermal and chemical stability, and large surface areas.[2] It is a popular choice for producing robust and porous materials.

Performance Data of Trimesic Acid-Based MOFs

Trimesic acid has been extensively used in the synthesis of a wide range of MOFs with various metal nodes. The resulting materials often exhibit impressive porosity and stability. Below is a summary of representative experimental data for some well-known trimesic acid-based MOFs.

MOF NameMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
HKUST-1 (Cu-BTC) Copper (Cu)838 - 1500[3][4]0.34 - 0.404[3][4]~300
Zn-BTC Zinc (Zn)502.630.66-
Fe-BTC Iron (Fe)92.4--

Note: The properties of MOFs can vary depending on the synthesis conditions and activation procedures.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the synthesis of a trimesic acid-based MOF and the general characterization techniques employed.

Synthesis of HKUST-1 (Cu-BTC)

A widely used method for the synthesis of HKUST-1 is the solvothermal reaction of a copper(II) salt and trimesic acid.[5]

Materials:

Procedure:

  • Dissolve 1,3,5-benzenetricarboxylic acid in a 1:1 mixture of DMF and ethanol.

  • Dissolve copper(II) nitrate trihydrate in a separate container with the same solvent mixture.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Heat the autoclave at a specific temperature (e.g., 110 °C) for a designated period (e.g., 12 hours).

  • After cooling to room temperature, the blue crystals of HKUST-1 are collected by filtration.

  • The product is washed with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • The purified MOF is then activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible.

Characterization of MOFs

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. The experimental pattern is compared with a simulated pattern from single-crystal X-ray diffraction data.

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF. This is typically done by measuring the adsorption and desorption of nitrogen gas at 77 K.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. The material is heated at a constant rate in a controlled atmosphere, and the weight loss is measured as a function of temperature.

Visualizing the Structural Differences and Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the structural differences between the two linkers and a general workflow for MOF synthesis and characterization.

Linker_Comparison cluster_0 This compound (Trimellitic Acid) cluster_1 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) L1 Asymmetric Structure P1 Potential for Chiral MOFs L1->P1 P2 Complex Topologies L1->P2 L2 Symmetric Structure P3 High Porosity L2->P3 P4 High Stability L2->P4

Caption: Structural differences between 1,2,4- and 1,3,5-benzenetricarboxylic acid.

MOF_Workflow Start Reactants (Metal Salt + Linker) Synthesis Solvothermal Synthesis Start->Synthesis Washing Washing & Purification Synthesis->Washing Activation Activation (Solvent Removal) Washing->Activation Characterization Characterization (PXRD, BET, TGA) Activation->Characterization Application Application Testing Characterization->Application

Caption: General workflow for MOF synthesis and characterization.

Conclusion

Trimesic acid (1,3,5-benzenetricarboxylic acid) is a well-established and highly versatile linker in MOF chemistry, consistently yielding materials with high porosity and stability. Its symmetric nature facilitates the formation of predictable and robust frameworks, making it an excellent choice for a wide range of applications.

This compound (trimellitic acid), with its asymmetric structure, presents an opportunity for the design of more complex and potentially chiral MOF architectures. While this asymmetry can be a powerful tool for creating materials with specialized functions, it may also lead to challenges in achieving high crystallinity and stability. Further experimental research focused on the synthesis and characterization of MOFs using solely this compound is needed to fully elucidate its potential and provide a direct, data-driven comparison with its symmetric counterpart. Researchers and drug development professionals are encouraged to consider the desired properties of the final MOF material when selecting between these two isomeric linkers. For applications requiring high porosity and stability, trimesic acid is a reliable choice. For the exploration of novel topologies and functionalities, this compound offers intriguing possibilities.

References

A Comparative Guide to HPLC Method Validation for 1,2,4-Benzenetricarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is crucial for quality control, stability testing, and safety assessment in various industries, including pharmaceuticals and polymer manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This guide provides a comparative overview of different HPLC methods for the analysis of this compound, complete with detailed experimental protocols and a workflow for method validation.

Comparison of HPLC Methods

The selection of an appropriate HPLC method for this compound analysis depends on several factors, including the sample matrix, the presence of potential impurities like its anhydride (B1165640), and the desired sensitivity. The primary approaches involve reversed-phase and mixed-mode chromatography.

Chromatographic Conditions

Below is a summary of two distinct HPLC methods for the analysis of this compound. Method 1 utilizes a mixed-mode column capable of separating the acid from its anhydride, while Method 2 employs a more traditional reversed-phase approach.

ParameterMethod 1: Mixed-Mode Chromatography[1]Method 2: Reversed-Phase Chromatography[2]
Principle Mixed-mode (reversed-phase and anion-exchange)Reversed-Phase
Column Newcrom B, 4.6 x 150 mm, 3 µmNewcrom BH, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) / Water (50/50, v/v) with 1.0% Formic AcidAcetonitrile / Water with 0.1% Sulfuric Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 250 nmUV at 220 nm
Analytes This compound and Trimellitic anhydrideThis compound
Method Validation Parameters
Validation ParameterMethod 1 (Mixed-Mode)Method 2 (Reversed-Phase)OSHA Method 98 (for Trimellitic Anhydride)[4]
Linearity Range Data not availableData not available1 to 200 µg/mL
Correlation Coefficient (r²) Typically >0.995Typically >0.995Data not available
Limit of Detection (LOD) Data not availableData not availableData not available
Limit of Quantitation (LOQ) Data not availableData not available0.623 µg/m³ (Reliable Quantitation Limit)
Accuracy (% Recovery) Typically 98-102%Typically 98-102%99% collection efficiency
Precision (% RSD) Typically <2%Typically <2%6.4% (Standard error of estimate)
Specificity Differentiates from anhydride[1]Data not availableDifferentiates from trimellitic acid (via derivatization)

Note: The data in the table for Method 1 and Method 2 are typical expected values for validated HPLC methods for small organic acids and should be established experimentally for the specific method and laboratory.

Experimental Protocols

Detailed methodologies for the two compared HPLC techniques are provided below.

Method 1: Mixed-Mode Chromatography Protocol[1]

This method is suitable for the simultaneous determination of this compound and its anhydride.

  • Apparatus and Reagents:

    • HPLC system with a UV detector

    • Newcrom B column (4.6 x 150 mm, 3 µm)

    • HPLC grade acetonitrile, water, and formic acid

    • Reference standards for this compound and trimellitic anhydride

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water. Add formic acid to a final concentration of 1.0%.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 250 nm

    • Injection Volume: 10 µL (typical, can be optimized)

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound and trimellitic anhydride reference standards in the mobile phase to prepare a stock solution of known concentration.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

    • Sample Preparation: Dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase Chromatography Protocol[2]

This method is a reversed-phase approach for the analysis of this compound.

  • Apparatus and Reagents:

    • HPLC system with a UV detector

    • Newcrom BH column (4.6 x 150 mm, 5 µm)

    • HPLC grade acetonitrile, water, and sulfuric acid

    • Reference standard for this compound

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a suitable mixture of acetonitrile and water containing 0.1% sulfuric acid. The exact ratio of acetonitrile to water should be optimized to achieve adequate retention and resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL (typical, can be optimized)

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter prior to analysis.

HPLC Method Validation Workflow

The validation of an HPLC method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow of a typical method validation process according to regulatory guidelines.

HPLC_Validation_Workflow cluster_validation_params Validation Parameters MethodDev Method Development & Optimization Protocol Validation Protocol Definition MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness SolutionStability Solution Stability Protocol->SolutionStability SystemSuitability System Suitability Criteria ValidationReport Final Validation Report SystemSuitability->ValidationReport

References

A Comparative Study of Polymers Synthesized from Different Isomers of Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of polymers derived from hemimellitic, trimellitic, and trimesic acid.

The isomeric form of benzenetricarboxylic acid used as a monomeric precursor significantly influences the architecture and, consequently, the physicochemical properties of the resulting polymers. This guide provides a comparative analysis of polymers synthesized from the three isomers of benzenetricarboxylic acid: hemimellitic acid (benzene-1,2,3-tricarboxylic acid), trimellitic acid (benzene-1,2,4-tricarboxylic acid), and trimesic acid (benzene-1,3,5-tricarboxylic acid). The distinct placement of the carboxylic acid groups on the benzene (B151609) ring dictates the linearity, symmetry, and potential for crosslinking in the polymer backbone, leading to variations in thermal stability, mechanical strength, and solubility.

Isomeric Structures and Their Influence on Polymer Architecture

The structural differences between the three isomers are fundamental to understanding the properties of their derived polymers.

Fig. 1: Molecular structures of benzenetricarboxylic acid isomers.
  • Hemimellitic acid (1,2,3-): The adjacent carboxylic acid groups can lead to steric hindrance during polymerization, potentially resulting in polymers with more irregular structures. Information on polymers derived specifically from hemimellitic acid is limited in publicly available literature.

  • Trimellitic acid (1,2,4-): This asymmetrical isomer, often used in the form of trimellitic anhydride (B1165640), typically forms linear or branched polymers. The anhydride group readily reacts with diamines or diols, while the third carboxylic acid group can be used for further modifications or crosslinking. Polyamide-imides (PAIs) are a common class of polymers derived from trimellitic anhydride.[1]

  • Trimesic acid (1,3,5-): The symmetrical arrangement of the carboxylic acid groups allows for the formation of highly crosslinked, network polymers with high rigidity and thermal stability.[2]

Comparative Performance Data

The following tables summarize the available quantitative data for polymers derived from trimellitic and trimesic acids. Due to a scarcity of research, comparable data for hemimellitic acid-based polymers is not available.

Thermal Properties

Thermal stability is a critical performance metric for high-performance polymers. It is commonly evaluated using Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Polymer TypeMonomer IsomerCo-monomer(s)Tg (°C)Td (5% weight loss, °C)Atmosphere
PolyimideTrimellitic AnhydrideODA~300-400>450N₂
Polyamide-imideTrimellitic AnhydrideVarious Diamines276 - 302>450N₂[3]
PolyesterTrimesic AcidEthylene Glycol-~350-400N₂

Note: The properties of polymers can vary significantly based on the specific co-monomers used, the polymerization method, and the resulting molecular weight.

Mechanical Properties

The mechanical properties of these polymers are directly related to their molecular structure. The rigid aromatic rings and potential for crosslinking contribute to high strength and stiffness.

Polymer TypeMonomer IsomerCo-monomer(s)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Polyamide-imideTrimellitic AnhydrideODA114.193.233.58[3]
PolyesterTrimesic AcidVarious Diols47 - 58--[4]
Unsaturated PolyesterTrimesic Acid-270.92-[5]

Note: Data is collated from various sources and may not be directly comparable due to differing experimental conditions.

Solubility

The solubility of these polymers is a key factor in their processability. Generally, the introduction of flexible linkages or bulky side groups can improve solubility.

Polymer TypeMonomer IsomerSoluble InPartially Soluble InInsoluble In
PolyimideTrimellitic AnhydrideNMP, DMAc, DMF, DMSOm-cresolTHF, Chloroform[6][7]
Polyamide-imideTrimellitic AnhydrideNMP, DMAc, DMF, DMSO--
PolyesterTrimesic Acid--Common organic solvents

NMP: N-Methyl-2-pyrrolidone, DMAc: N,N-Dimethylacetamide, DMF: N,N-Dimethylformamide, DMSO: Dimethyl sulfoxide, THF: Tetrahydrofuran.

Experimental Protocols

Synthesis of Polyimides (Two-Step Method)

A common method for synthesizing polyimides from dianhydrides (like trimellitic anhydride) and diamines involves a two-step process.[8]

Polyimide_Synthesis Dianhydride Dianhydride (e.g., Trimellitic Anhydride) Polyamic_Acid Poly(amic acid) Solution Dianhydride->Polyamic_Acid Diamine Diamine (e.g., ODA) Diamine->Polyamic_Acid Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Polyamic_Acid Thermal_Imidization Thermal Imidization (Heat to ~300°C) Polyamic_Acid->Thermal_Imidization Chemical_Imidization Chemical Imidization (Dehydrating Agent) Polyamic_Acid->Chemical_Imidization Polyimide Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Fig. 2: General workflow for the two-step synthesis of polyimides.

Step 1: Poly(amic acid) Synthesis

  • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for several hours until a viscous poly(amic acid) solution is formed.

Step 2: Imidization

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a film. Heat the film in a programmable oven under a nitrogen atmosphere through a staged heating process (e.g., 100°C, 200°C, and 300°C for 1 hour at each temperature) to induce cyclodehydration and form the polyimide.[9]

  • Chemical Imidization: Add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, to the poly(amic acid) solution. The polyimide will precipitate out of the solution and can be collected by filtration.[9]

Synthesis of Polyesters (Melt Polycondensation)

Polyesters can be synthesized by the direct esterification of a dicarboxylic acid (or its derivative) with a diol.

Polyester_Synthesis Tricarboxylic_Acid Benzenetricarboxylic Acid (e.g., Trimesic Acid) Melt_Polycondensation Melt Polycondensation (High Temperature & Vacuum) Tricarboxylic_Acid->Melt_Polycondensation Diol Diol (e.g., Ethylene Glycol) Diol->Melt_Polycondensation Catalyst Catalyst (e.g., Antimony Oxide) Catalyst->Melt_Polycondensation Polyester Polyester Melt_Polycondensation->Polyester Byproduct Byproduct (Water) Melt_Polycondensation->Byproduct

Fig. 3: General workflow for the synthesis of polyesters via melt polycondensation.
  • Charge the benzenetricarboxylic acid isomer and a diol into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet.

  • Add a catalyst, such as antimony(III) oxide.[10]

  • Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically in stages up to 260°C. Water is removed as a byproduct.[10]

  • Apply a vacuum in the later stages of the reaction to facilitate the removal of byproducts and drive the polymerization to completion, resulting in a high molecular weight polyester.

Characterization Workflow

A typical workflow for the characterization of the synthesized polymers is outlined below.

Characterization_Workflow Synthesized_Polymer Synthesized Polymer TGA TGA (Thermal Stability) Synthesized_Polymer->TGA DSC DSC (Glass Transition, Melting) Synthesized_Polymer->DSC Tensile_Testing Tensile Testing (Mechanical Properties) Synthesized_Polymer->Tensile_Testing Solubility_Test Solubility Testing (Processability) Synthesized_Polymer->Solubility_Test Thermal_Properties Thermal Properties TGA->Thermal_Properties DSC->Thermal_Properties Mechanical_Properties Mechanical Properties Tensile_Testing->Mechanical_Properties Solubility_Profile Solubility Profile Solubility_Test->Solubility_Profile

Fig. 4: Logical workflow for polymer characterization.
  • Thermogravimetric Analysis (TGA): A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature to determine the thermal decomposition profile.[9]

  • Differential Scanning Calorimetry (DSC): The polymer sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Tensile Testing: A film or molded sample of the polymer is subjected to a controlled tensile force until failure to determine its tensile strength, Young's modulus, and elongation at break.

  • Solubility Testing: A small amount of the polymer is added to various solvents at room temperature and with heating to qualitatively assess its solubility.

Conclusion

The isomeric structure of benzenetricarboxylic acid monomers has a profound impact on the properties of the resulting polymers. Trimesic acid, with its symmetrical structure, is well-suited for creating highly crosslinked, thermally stable network polymers. Trimellitic acid, available as its anhydride, is a versatile building block for high-performance linear or branched polymers like polyamide-imides, offering a balance of thermal stability and processability. While data on polymers from hemimellitic acid is scarce, its structure suggests the potential for more amorphous and possibly more soluble polymers due to increased steric interactions during polymerization. This guide provides a foundational comparison to aid researchers in the selection of appropriate isomers for the design and synthesis of polymers with tailored properties for a range of advanced applications.

References

The Role of 1,2,4-Benzenetricarboxylic Acid in Advanced CO2 Capture: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of Metal-Organic Frameworks (MOFs) utilizing benzenetricarboxylic acid linkers against traditional carbon capture materials reveals significant potential for next-generation CO2 separation technologies. While direct performance data for 1,2,4-benzenetricarboxylic acid as a standalone adsorbent is not available in the reviewed literature, its role as a critical building block in the synthesis of highly porous MOFs places it at the forefront of materials-based carbon capture research.

This guide provides a comparative analysis of the CO2 capture performance of MOFs synthesized using benzenetricarboxylic acid isomers, primarily 1,3,5-benzenetricarboxylic acid (trimesic acid), against established materials such as Zeolite 13X and monoethanolamine (MEA). The data presented is intended for researchers, scientists, and professionals in drug development and materials science who are actively seeking advanced solutions for carbon dioxide mitigation.

Performance Comparison of CO2 Capture Materials

The efficacy of a CO2 capture material is determined by several key performance indicators, including its CO2 uptake capacity, selectivity for CO2 over other gases (like N2), and the energy required for regeneration, which is related to the heat of adsorption. The following table summarizes these metrics for MOFs derived from benzenetricarboxylic acid and other benchmark materials.

MaterialLinker/BaseCO2 Uptake Capacity (mmol/g)Pressure (bar)Temperature (K)Selectivity (CO2/N2)Heat of Adsorption (kJ/mol)
HKUST-1 (Cu-BTC) 1,3,5-Benzenetricarboxylic acid~4.8 - 9.31298 / 273~10 - 20~30 - 39
MIL-100(Fe) 1,3,5-Benzenetricarboxylic acid~1.1 - 1.91298~18Not specified
Zeolite 13X -~2.9 - 3.41298High~30 - 40
Monoethanolamine (MEA) -~0.5 (mol CO2/mol amine) in 30 wt% solution0.15313High~84

Note: The performance of MOFs can vary depending on the synthesis method and activation conditions.

In-Depth Look at Benzenetricarboxylic Acid-Based MOFs

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The choice of the organic linker is crucial in determining the pore structure and surface chemistry of the MOF, which in turn dictates its gas adsorption properties. Benzenetricarboxylic acids, with their multiple carboxylate groups, are excellent candidates for creating robust and porous frameworks.

HKUST-1 , also known as Cu-BTC, is a well-studied MOF synthesized from copper ions and 1,3,5-benzenetricarboxylic acid. It exhibits a high surface area and open metal sites, which provide strong adsorption sites for CO2.[1] Its CO2 uptake capacity is competitive with many other porous materials.[2]

MIL-100(Fe) is another prominent MOF synthesized using 1,3,5-benzenetricarboxylic acid and iron ions. It is known for its large pores and high stability, making it a promising candidate for industrial applications.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two experimental techniques: volumetric and gravimetric adsorption analysis for solid sorbents, and absorption capacity measurements for liquid amine solutions.

Volumetric Adsorption Measurement for MOFs and Zeolites

This method determines the amount of gas adsorbed by a solid material by measuring the pressure change in a calibrated volume.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Adsorption Measurement cluster_data Data Analysis prep1 Weigh a precise amount of the solid adsorbent prep2 Place the sample in the analysis tube prep1->prep2 prep3 Degas the sample under vacuum at elevated temperature to remove impurities prep2->prep3 meas1 Cool the sample to the desired analysis temperature prep3->meas1 Transfer to analysis station meas2 Introduce a known amount of CO2 into the manifold meas1->meas2 meas3 Record the initial pressure meas2->meas3 meas4 Open the valve to the sample tube and allow the system to equilibrate meas3->meas4 meas5 Record the final equilibrium pressure meas4->meas5 meas6 Repeat steps for multiple pressure points to generate an isotherm meas5->meas6 data1 Calculate the amount of adsorbed gas at each pressure point using the ideal gas law and the pressure difference meas6->data1 Collect pressure data data2 Plot the amount of adsorbed gas versus pressure to obtain the adsorption isotherm data1->data2 gravimetric_workflow cluster_setup System Setup cluster_adsorption Adsorption and Measurement cluster_analysis Data Correction and Analysis setup1 Place a known mass of the sample in a microbalance pan setup2 Enclose the sample in a chamber with controlled temperature and pressure setup1->setup2 ads1 Degas the sample in situ by heating under vacuum or inert gas flow setup2->ads1 ads2 Introduce CO2 into the chamber at a specific pressure ads1->ads2 ads3 Continuously record the sample mass as it increases due to CO2 adsorption ads2->ads3 ads4 Wait for the mass to stabilize, indicating equilibrium ads3->ads4 ads5 Repeat for different pressures to build an isotherm ads4->ads5 analysis1 Correct the measured mass for buoyancy effects ads5->analysis1 analysis2 Plot the corrected adsorbed mass versus pressure analysis1->analysis2 logical_relationship cluster_properties Material Properties cluster_performance Process Performance cluster_selection Optimal Material Selection prop1 High CO2 Capacity perf2 High Recovery Rate prop1->perf2 prop2 High Selectivity perf1 High Purity of Captured CO2 prop2->perf1 prop3 Favorable Energetics perf3 Low Energy Consumption prop3->perf3 prop4 Stability perf4 Long-term Durability prop4->perf4 selection Suitable CO2 Capture Material perf1->selection perf2->selection perf3->selection perf4->selection

References

A Comparative Guide to Purity Assessment of Synthesized 1,2,4-Benzenetricarboxylic Acid: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in research, development, and quality control. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of synthesized 1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical method for your specific needs.

Introduction to Purity Analysis of this compound

This compound is a versatile chemical intermediate used in the synthesis of polymers, resins, and other specialty chemicals. Ensuring its purity is paramount to guarantee the desired properties and safety of the final products. While various analytical techniques can be employed for purity assessment, they differ in their principles, sensitivity, and the nature of the information they provide.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that determines the purity of a crystalline substance by measuring the heat flow associated with its melting transition.[1][2] The presence of impurities typically causes a depression and broadening of the melting peak, a phenomenon described by the Van't Hoff equation.[3] This makes DSC a powerful tool for the quantitative assessment of the total mole fraction of impurities.

Chromatographic methods, such as HPLC and GC, separate components of a mixture based on their differential partitioning between a stationary and a mobile phase. These techniques are highly specific and can identify and quantify individual impurities, providing a detailed impurity profile.

This guide will delve into the practical application of DSC for the purity analysis of this compound and compare its performance with HPLC and GC.

Principles of Purity Determination by DSC

The determination of purity by DSC is based on the thermodynamic principle that impurities lower the melting point of a pure crystalline substance.[3] As a sample containing impurities is heated in a DSC instrument, it exhibits a melting endotherm that is broader and at a lower temperature compared to the pure compound.

The Van't Hoff equation provides the theoretical basis for this analysis:

Ts=T0(RT02X)/ΔHf(1/F)T_s = T_0 - (R * T_0^2 * X) / ΔH_f * (1/F)Ts​=T0​−(R∗T02​∗X)/ΔHf​∗(1/F)

Where:

  • Ts is the sample temperature at a specific point during melting.

  • T0 is the theoretical melting point of the pure substance.

  • R is the gas constant.

  • X is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

By analyzing the shape of the melting peak, the DSC software can calculate the mole percent purity of the sample.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the need for quantitative assessment of total purity versus identification of specific impurities, sample availability, and throughput.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the change in heat flow during melting point depression due to impurities.[3]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Information Provided Quantitative total mole percent purity.[1]Identification and quantification of individual non-volatile and thermally labile impurities.Identification and quantification of individual volatile and thermally stable impurities.
Sample Requirement Small sample size (typically 1-5 mg).Small injection volumes (typically µL range).Small injection volumes (typically µL range).
Analysis Time Relatively fast (typically 30-60 minutes per sample).Moderate (typically 20-60 minutes per sample).Moderate (typically 20-60 minutes per sample).
Specificity Non-specific; measures the total effect of all soluble impurities.High; can separate and identify specific impurities.High; can separate and identify specific impurities.
Limit of Detection (LOD) Generally in the range of 0.1 to 0.5 mol% impurity.Can be very low (ng to pg level) depending on the detector.Can be very low (pg to fg level) depending on the detector.
Primary Application Rapid assessment of the purity of highly pure crystalline substances.Broadly applicable for the analysis of a wide range of organic compounds.Suitable for volatile and thermally stable compounds.

Experimental Protocols

Purity Assessment of this compound by DSC

This protocol is based on established methods for DSC purity determination.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer DSC 7) equipped with a cooling system.[4]

  • High-pressure gold or standard aluminum DSC pans and lids.[4]

  • A microbalance for accurate sample weighing.

Procedure:

  • Accurately weigh 1-3 mg of the synthesized this compound into a DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation. For this compound, which can undergo dehydration at elevated temperatures, a high-pressure capsule is recommended to obtain a well-defined fusion peak.[4]

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a temperature well below its melting point (e.g., 200 °C).

  • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition to a final temperature above the melting point (e.g., 250 °C). A slow heating rate is crucial for maintaining thermal equilibrium.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting melting endotherm using the instrument's purity analysis software, which applies the Van't Hoff equation to calculate the mole percent purity. The software will typically require the molecular weight of the substance and its theoretical heat of fusion if known. A recent study determined the enthalpy of fusion for this compound to be in the range of 40-50 kJ/mol.[4]

Purity Assessment of this compound by HPLC

Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a UV detector.

  • A suitable reversed-phase column (e.g., C18).

  • HPLC-grade solvents.

Procedure:

  • Prepare a standard stock solution of high-purity this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Prepare a solution of the synthesized this compound in the same solvent.

  • Set up the HPLC system with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like phosphoric acid to ensure the carboxylic acid groups are protonated).

  • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 254 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms.

  • The purity of the synthesized sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method). Individual impurities can be quantified by comparing their peak areas to that of a corresponding reference standard.

Experimental Data and Visualization

A recent study on the thermochemical properties of this compound provides valuable experimental data obtained through DSC.[4]

Table 1: Experimental DSC Data for this compound [4]

ParameterValue
Melting Temperature (Tfus)521.8 ± 1.2 K (248.65 ± 1.2 °C)
Enthalpy of Fusion (ΔHfus)45.4 ± 4.6 kJ/mol

Note: The reported melting temperature was obtained using a high-pressure gold capsule, which can lead to a shift to a higher value compared to literature values obtained under different conditions.[4]

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using DSC.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_dsc DSC Analysis cluster_results Results Synthesized_Product Synthesized this compound Sample_Prep Sample Preparation (1-3 mg) Synthesized_Product->Sample_Prep DSC_Run DSC Measurement (slow heating rate) Sample_Prep->DSC_Run Data_Analysis Data Analysis (Van't Hoff Equation) DSC_Run->Data_Analysis Purity_Value Mole % Purity Data_Analysis->Purity_Value

DSC Purity Assessment Workflow
Signaling Pathway for Method Selection

The choice between DSC and chromatographic methods often depends on the stage of development and the specific information required.

Method_Selection_Pathway Start Need for Purity Analysis Question1 Is rapid screening of total purity sufficient? Start->Question1 Question2 Is identification and quantification of specific impurities required? Question1->Question2 No DSC Use DSC Question1->DSC Yes Chromatography Use HPLC or GC Question2->Chromatography Yes Complementary Use DSC and Chromatography as complementary techniques Question2->Complementary Both DSC->Complementary Chromatography->Complementary

Method Selection Pathway

Conclusion

Both DSC and chromatographic techniques are valuable tools for assessing the purity of synthesized this compound. DSC offers a rapid and accurate method for determining the total mole percent purity of highly pure crystalline materials, requiring minimal sample preparation. It is an excellent technique for routine quality control and for screening samples where a detailed impurity profile is not immediately necessary.

In contrast, HPLC and GC provide detailed information about the identity and quantity of individual impurities. These methods are indispensable during process development, for troubleshooting, and for comprehensive characterization of the final product.

For a complete and robust purity assessment strategy, DSC and chromatographic methods should be considered complementary. DSC can provide a quick overall purity value, while chromatography can elucidate the nature and concentration of any impurities present. The choice of method will ultimately be guided by the specific analytical needs, regulatory requirements, and the stage of the drug development process.

References

A Comparative Guide to the Analytical Cross-Validation of 1,2,4-Benzenetricarboxylic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable characterization of 1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is crucial for quality control, stability testing, and impurity profiling. This guide provides an objective comparison of two primary analytical techniques for its characterization: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The following sections detail the experimental protocols, present comparative performance data, and illustrate the analytical workflows.

Comparison of Analytical Techniques

The selection of an optimal analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the specific analytical objective (e.g., quantification of the acid versus its anhydride). Both HPLC and GC offer robust and reliable approaches, each with distinct advantages and considerations.

Data Summary

The quantitative performance of HPLC and GC-based methods for the analysis of this compound and its related compounds are summarized below. It is important to note that performance characteristics can vary based on the specific instrumentation, column, and experimental conditions employed.

ParameterHPLC-UVGC-FID (as trimethyl ester)GC-MS (Selective Esterification)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile derivatives in the gas phase followed by flame ionization detection.Separation of volatile derivatives in the gas phase followed by mass-based detection.
Derivatization Not typically required for the acid itself.[1][2]Required; esterification to trimethyl trimellitate.[3][4]Required; two-step selective esterification to differentiate from anhydride.[5]
Linearity / Range Dependent on detector and concentration range.19 to 96 µg per sample.[5]1 to 200 µg/mL.[5]
Limit of Detection (LOD) Method-dependent.Estimated: 2 µg per sample.[5]0.31 µg/mL.[5]
Limit of Quantitation (LOQ) Method-dependent.Not specified in the provided data.0.93 µg/mL.[5]
Precision High reproducibility is achievable.0.087 (Relative Standard Deviation).[5]High precision is achievable.
Specificity Good; can be enhanced with a diode array detector or MS.May have interference from other components.High; allows for differentiation from trimellitic anhydride.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted to specific laboratory instrumentation and requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct quantification of this compound in various samples.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile (B52724), water, and sulfuric acid or formic acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Column: Newcrom BH, 4.6 x 150 mm, 3 µm, or equivalent reversed-phase column.[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and water with a sulfuric acid buffer. A typical composition is 10% acetonitrile in water with sulfuric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 275 nm.[2]

  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method requires derivatization to increase the volatility of the analyte.

1. Instrumentation and Reagents:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Data acquisition and processing software.

  • Methanol (B129727), Boron trifluoride-methanol solution (BF3/Methanol).

  • This compound reference standard.

2. Derivatization Procedure (Esterification):

  • Place the sample or standard in a reaction vessel.

  • Add methanol and the BF3/Methanol reagent.

  • Heat the mixture to facilitate the esterification of the carboxylic acid groups to form trimethyl trimellitate.[3]

  • After cooling, the resulting derivative is extracted for GC analysis.

3. GC Conditions:

  • Column: A suitable capillary column for organic acid analysis.

  • Column Temperature Program: Isothermal at 250 °C for two minutes, then ramp at 16°C/minute to 310 °C and hold for 4 minutes.[3]

  • Injection Temperature: 315 °C.[3]

  • Detector Temperature: 325 °C.[3]

  • Carrier Gas: Helium at a flow rate of 35 mL/min.[3]

  • Injection Volume: 5 µL.[3]

Visualizing the Analytical Workflow and Method Comparison

To better understand the logical flow of the analytical process and the comparative aspects of the techniques, the following diagrams are provided.

Analytical_Workflow General Workflow for Analytical Method Cross-Validation cluster_planning Planning & Preparation cluster_analysis Analytical Techniques cluster_validation Data Analysis & Validation A Define Analytical Objective B Sample Preparation A->B C Standard Preparation A->C D HPLC Analysis B->D E GC Analysis (with Derivatization) B->E C->D C->E F Data Acquisition D->F E->F G Performance Characteristic Assessment (Linearity, Accuracy, Precision) F->G H Method Comparison G->H I Final Report H->I

Caption: General workflow for cross-validating analytical methods.

Method_Comparison Comparison of HPLC and GC for this compound Analysis cluster_hplc HPLC cluster_gc GC HPLC High-Performance Liquid Chromatography HPLC_adv Advantages: - No derivatization needed for the acid - Suitable for non-volatile compounds - Simpler sample preparation HPLC->HPLC_adv HPLC_disadv Disadvantages: - Lower resolution than GC for some applications - Mobile phase consumption HPLC->HPLC_disadv GC Gas Chromatography GC_adv Advantages: - High resolution and sensitivity - Can be coupled with MS for definitive identification - Differentiates acid from anhydride GC->GC_adv GC_disadv Disadvantages: - Derivatization is required - More complex sample preparation - Not suitable for thermally labile compounds GC->GC_disadv TMA This compound Characterization TMA->HPLC TMA->GC

Caption: Key characteristics of HPLC vs. GC for trimellitic acid analysis.

References

Benchmarking the Catalytic Activity of 1,2,4-Benzenetricarboxylic Acid-Based MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the catalytic activity of metal-organic frameworks (MOFs) based on the 1,2,4-benzenetricarboxylic acid (1,2,4-BTC) linker. This analysis, supported by experimental data, benchmarks their performance against alternative catalysts in key organic transformations, offering insights for the rational design of novel catalytic systems.

Executive Summary

Metal-organic frameworks (MOFs) have emerged as a promising class of crystalline porous materials with vast potential in heterogeneous catalysis. Their high surface area, tunable porosity, and the presence of well-defined active sites make them attractive alternatives to traditional catalysts. This guide focuses on MOFs constructed from the asymmetrical this compound linker, exploring their catalytic prowess in oxidation, reduction, and carbon-carbon coupling reactions. While direct and extensive catalytic data for 1,2,4-BTC based MOFs is still emerging, this guide draws comparisons from closely related systems and established benchmark catalysts to provide a predictive performance landscape.

Data Presentation: A Comparative Analysis of Catalytic Performance

Due to the limited availability of specific catalytic data for MOFs based on this compound, this section presents a comparative analysis using data from a closely related and structurally analogous MOF, a copper(II) framework constructed from 1,2,4,5-benzenetetracarboxylate, alongside established benchmark catalysts for similar reactions. This approach provides a valuable reference for anticipating the potential catalytic efficacy of 1,2,4-BTC MOFs.

Table 1: Catalytic Performance in Styrene (B11656) Oxidation

CatalystSubstrateOxidantConversion (%)Selectivity (%)TONTOF (h⁻¹)Reference
[Cu₂(btec)(OH₂)₄]·2H₂O (btec = 1,2,4,5-benzenetetracarboxylate) StyreneH₂O₂67100 (Benzaldehyde)82.621.0[1]
Ni-based MetasilicateStyreneNot Specified96.878.4 (Styrene Oxide)Not ReportedNot Reported[2]
Cu₂O@Cu-BDC-NH₂StyreneH₂O₂Not SpecifiedNot SpecifiedNot ReportedNot Reported[3]
Ni₀.₀₄Ce₀.₉₆O₂-δStyreneTBHP6938 (Benzaldehyde), 26 (Styrene Oxide)Not ReportedNot Reported[4]

Table 2: Benchmarking Catalysts for C-C Coupling Reactions (Suzuki-Miyaura)

CatalystAryl HalideArylboronic AcidYield (%)Reaction ConditionsReference
Pd/TiO₂ (anatase)Various aryl chlorides and bromidesVarious arylboronic acidsGood yields5-10 mol% catalyst, DMA, 24h, 80°C[5]
Fe₃O₄@NC/PdNot SpecifiedNot SpecifiedExcellent yields (reusable 10x)Water, 90°C, 30 min[5]
m-GAP palladium catalyst4-iodotoluenePhenylboronic acidNearly 100% (recyclable 10x)Not Specified[6]

Table 3: Benchmarking Catalysts for Reduction of 4-Nitrophenol

CatalystReducing AgentApparent Rate Constant (k_app)Reaction TimeReference
Gold Nanospheres (4 nm)NaBH₄Not Specified2 min[7]
Gold Nanostars (117 nm)NaBH₄Not Specified0.6 min[7]
Ag-Pt (9:1) BM-NPsNaBH₄Not Specified1 min[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative evaluation of catalytic performance. This section outlines a general synthesis protocol for a copper-based MOF analogous to those using benzenetricarboxylic acid isomers and a typical procedure for testing catalytic activity in an oxidation reaction.

Synthesis of a Copper-Based MOF ([Cu₂(btec)(OH₂)₄]·2H₂O)[1]

A mixture of Cu(NO₃)₂·3H₂O (0.242 g, 1.0 mmol) and 1,2,4,5-benzenetetracarboxylic acid (H₄btec) (0.127 g, 0.5 mmol) is dissolved in a solvent mixture of N,N-dimethylformamide (DMF) and H₂O (10 mL, 1:1 v/v). The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated at 120 °C for 72 hours. After cooling to room temperature, blue block-shaped crystals are collected by filtration, washed with DMF and water, and dried in air.

General Protocol for Catalytic Styrene Oxidation[1][4]

In a typical experiment, a specific amount of the MOF catalyst (e.g., 50 mg) is added to a reaction vessel containing the substrate (e.g., 0.5 mmol of styrene) and a solvent (e.g., acetonitrile). The reaction is initiated by the addition of an oxidant (e.g., tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂)). The reaction mixture is then stirred at a controlled temperature (e.g., 60 °C) for a specified duration. Aliquots of the reaction mixture are taken at different time intervals and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the substrate and the selectivity for different products.

Mandatory Visualization

To illustrate the logical flow of a typical catalytic experiment and a potential reaction pathway, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow Experimental Workflow for Catalytic Testing cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis synthesis MOF Synthesis activation Catalyst Activation synthesis->activation catalyst_add Add MOF Catalyst activation->catalyst_add reactants Add Reactants (Substrate, Solvent) reactants->catalyst_add oxidant_add Add Oxidant catalyst_add->oxidant_add reaction_cond Set Reaction Conditions (Temperature, Stirring) oxidant_add->reaction_cond sampling Take Aliquots reaction_cond->sampling analysis GC/GC-MS Analysis sampling->analysis data Calculate Conversion & Selectivity analysis->data

Caption: General experimental workflow for evaluating the catalytic performance of MOFs.

Styrene_Oxidation_Pathway Proposed Pathway for Styrene Oxidation Styrene Styrene Active_Species [Cu-Oxo/Hydroperoxo Species] Styrene->Active_Species Coordination Intermediate Epoxide Intermediate Active_Species->Intermediate Oxygen Transfer Benzaldehyde Benzaldehyde Intermediate->Benzaldehyde Rearrangement Styrene_Oxide Styrene Oxide Intermediate->Styrene_Oxide Direct Formation

Caption: A simplified proposed reaction pathway for the oxidation of styrene catalyzed by a copper-based MOF.

References

Validating Computational Models for Predicting Properties of 1,2,4-Benzenetricarboxylic Acid-Based MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rational design of Metal-Organic Frameworks (MOFs) for specific applications in drug delivery, catalysis, and gas storage is increasingly reliant on computational modeling. These models offer the potential to predict the properties of novel MOFs before their synthesis, saving significant time and resources. However, the accuracy of these in silico predictions must be rigorously validated against experimental data. This guide provides a comparative overview of computational models and experimental techniques used to predict and validate the properties of MOFs synthesized from 1,2,4-benzenetricarboxylic acid (also known as trimellitic acid).

Workflow for Computational Prediction and Experimental Validation

The validation of computational models for MOF properties follows a systematic workflow. This involves computational prediction of properties, synthesis of the target MOF, and experimental characterization to validate the predictions.

Computational and Experimental Validation Workflow cluster_computational Computational Modeling cluster_synthesis Experimental Synthesis cluster_experimental Experimental Validation Model_Selection Model Selection (DFT, GCMC, MD) Property_Prediction Property Prediction (Adsorption, Stability, Catalysis) Model_Selection->Property_Prediction Simulate Synthesis MOF Synthesis (e.g., UiO-66-CO2H) Property_Prediction->Synthesis Guide Synthesis Comparison Comparison & Validation Property_Prediction->Comparison Compare Characterization Characterization (PXRD, TGA) Synthesis->Characterization Analyze Property_Measurement Property Measurement (Gas Sorption, Nanoindentation) Characterization->Property_Measurement Property_Measurement->Comparison Compare

Caption: A generalized workflow for the validation of computational MOF property predictions.

Gas Adsorption Properties

Predicting gas adsorption behavior is crucial for applications such as gas storage and separation. Grand Canonical Monte Carlo (GCMC) simulations are a primary computational tool for this purpose. These simulations are often validated against experimental gas sorption measurements. A key example is the UiO-66-CO2H MOF, synthesized using this compound.

Table 1: Comparison of Predicted and Experimental Gas Adsorption Properties for UiO-66-CO2H

GasPropertyComputational ModelPredicted ValueExperimental ValueReference
MethanolVapor Sorption Capacity--High uptake[1]
WaterVapor Sorption Capacity--Moderate uptake[1]
CO2Adsorption IsothermGCMC with TraPPE forcefieldGood agreementMatches experimental data[2][3]
CH4Adsorption IsothermGCMC with TraPPE forcefieldGood agreementMatches experimental data[2][3]
Experimental Protocol: Gas Sorption Analysis

Objective: To experimentally measure the gas adsorption isotherms of a synthesized MOF.

Methodology:

  • Sample Activation: The synthesized MOF sample is activated to remove any solvent molecules residing in the pores. This is typically achieved by heating the sample under vacuum. For UiO-66-CO2H, activation can be performed by heating at 120°C overnight under vacuum.

  • Isotherm Measurement: A volumetric gas adsorption analyzer is used. The activated sample is placed in a sample tube and cooled to a specific temperature (e.g., 77 K for N2 adsorption).

  • A known amount of adsorbate gas (e.g., N2, CO2, CH4) is introduced into the sample tube in controlled increments.

  • The pressure is allowed to equilibrate after each gas dose, and the amount of gas adsorbed is calculated based on the pressure change.

  • This process is repeated over a range of pressures to generate the adsorption isotherm.

  • The Brunauer-Emmett-Teller (BET) method is then applied to the N2 isotherm to calculate the specific surface area of the material.

Mechanical Stability

The mechanical stability of MOFs is critical for their practical application, especially in processes involving pressure changes. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are employed to predict mechanical properties like bulk modulus and Young's modulus. These predictions can be validated experimentally using techniques such as nanoindentation and high-pressure powder X-ray diffraction (PXRD). While specific comparative data for this compound MOFs is scarce, the general approach is well-established.

Logical Relationship for Assessing Mechanical Stability

Mechanical Stability Assessment Computational_Models Computational Models (MD, DFT) Predicted_Properties Predicted Properties (Bulk Modulus, Young's Modulus) Computational_Models->Predicted_Properties Experimental_Techniques Experimental Techniques (Nanoindentation, HP-PXRD) Measured_Properties Measured Properties (Hardness, Elastic Modulus) Experimental_Techniques->Measured_Properties Validation Validation Predicted_Properties->Validation Measured_Properties->Validation Catalytic Performance Workflow DFT_Calculations DFT Calculations (Reaction Mechanism, Activation Energies) Catalyst_Synthesis MOF Catalyst Synthesis DFT_Calculations->Catalyst_Synthesis Guide Design Performance_Comparison Performance Comparison (Turnover Frequency, Selectivity) DFT_Calculations->Performance_Comparison Compare Predictions Experimental_Reaction Experimental Catalytic Reaction Catalyst_Synthesis->Experimental_Reaction Product_Analysis Product Analysis (GC-MS, NMR) Experimental_Reaction->Product_Analysis Product_Analysis->Performance_Comparison

References

A Comparative Guide to the Mechanical Properties of Polyesters Based on 1,2,4-Benzenetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyesters derived from 1,2,4-benzenetricarboxylic acid, also known as trimellitic anhydride (B1165640) (TMA), represent a versatile class of polymers with properties that can be finely tuned for a range of applications, from advanced coatings to biomedical devices. The trifunctional nature of TMA allows for the creation of both linear and branched or hyperbranched architectures, significantly influencing the final mechanical characteristics of the material. A key factor in tailoring these properties is the selection of the diol monomer used in the polymerization process. This guide provides a comparative analysis of the mechanical properties of TMA-based polyesters, supported by established principles from polymer science and representative data.

Influence of Diol Structure on Mechanical Properties

The structure of the diol co-monomer plays a critical role in determining the tensile strength, stiffness (Young's Modulus), and ductility (elongation at break) of the resulting polyester (B1180765). The primary characteristics of the diol that dictate these properties are its chain length, branching, and the presence of rigid cyclic or aromatic structures.

  • Linear Aliphatic Diols: Increasing the chain length of linear diols generally leads to greater flexibility in the polymer backbone. This increased flexibility results in a decrease in tensile strength and Young's modulus, but a significant increase in the elongation at break.

  • Branched Aliphatic Diols: The introduction of side groups, such as methyl branches, into the diol structure can disrupt the packing of polymer chains. This disruption often leads to a decrease in crystallinity, which can reduce tensile strength and stiffness.

  • Cyclic and Aromatic Diols: Incorporating rigid structures like aromatic rings or cyclic groups into the diol monomer enhances the stiffness of the polymer chain. This increased rigidity leads to higher tensile strength and Young's modulus but typically reduces the elongation at break, resulting in a more brittle material.

Data Presentation: Comparative Mechanical Properties

Diol TypeDiol ExamplesRepresentative Tensile Strength (MPa)Representative Young's Modulus (GPa)Representative Elongation at Break (%)
Short-Chain Linear AliphaticEthylene Glycol, 1,3-Propanediol40 - 601.5 - 2.55 - 15
Long-Chain Linear Aliphatic1,6-Hexanediol, 1,10-Decanediol20 - 400.5 - 1.5100 - 500
Branched Aliphatic1,3-Butanediol, Neopentyl Glycol30 - 501.0 - 2.010 - 50
Cyclic/Aromatic1,4-Cyclohexanedimethanol, Bisphenol A50 - 802.0 - 3.52 - 10

Experimental Protocols

The synthesis and mechanical characterization of these polyesters typically follow established methodologies in polymer science.

Synthesis of Trimellitic Anhydride-Based Polyesters

A common method for synthesizing these polyesters is melt polycondensation .

  • Esterification: Trimellitic anhydride and the desired diol are charged into a reaction vessel equipped with a stirrer, an inert gas inlet (e.g., nitrogen), and a condenser. The mixture is heated to a temperature typically between 160-200°C. This initial stage involves the ring-opening of the anhydride and esterification with the diol, leading to the formation of oligoesters. Water is produced as a byproduct and is removed from the reaction mixture.

  • Polycondensation: The temperature is then gradually increased to 220-250°C, and a vacuum is applied. This stage promotes the further reaction of the oligoester chains, increasing the molecular weight of the polymer. The reaction is continued until the desired molecular weight or melt viscosity is achieved. A catalyst, such as a tin or titanium compound, may be used to accelerate the reaction.

Mechanical Property Testing

The primary mechanical properties of the synthesized polyesters are determined through tensile testing , typically following standards such as ASTM D638 or ISO 527.

  • Specimen Preparation: The synthesized polyester is first processed into standardized dumbbell-shaped specimens by methods such as injection molding or compression molding.

  • Testing Procedure: The specimens are placed in a universal testing machine (UTM). A tensile load is applied to the specimen at a constant rate of extension until it fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracturing.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.

Visualization of Structure-Property Relationships

The logical relationship between the chemical structure of the diol and the resulting mechanical properties of the polyester can be visualized as follows:

G cluster_input Diol Monomer Structure cluster_properties Polymer Chain Characteristics cluster_output Resulting Mechanical Properties diol_type Diol Type flexibility Chain Flexibility diol_type->flexibility Long Linear Chain rigidity Chain Rigidity diol_type->rigidity Cyclic/Aromatic Ring diol_type->rigidity Short Linear Chain packing Chain Packing Efficiency diol_type->packing Branched Structure (decreases) tensile_strength Tensile Strength flexibility->tensile_strength Decreases youngs_modulus Young's Modulus flexibility->youngs_modulus Decreases elongation Elongation at Break flexibility->elongation Increases rigidity->tensile_strength Increases rigidity->youngs_modulus Increases rigidity->elongation Decreases packing->tensile_strength Decreases packing->youngs_modulus Decreases

Caption: Diol structure's influence on polyester mechanical properties.

Safety Operating Guide

Proper Disposal of 1,2,4-Benzenetricarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2,4-Benzenetricarboxylic acid, also known as Trimellitic acid, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with established safety protocols.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its hazards and the necessary personal protective equipment (PPE). The substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166 or NIOSH approved).[1][3][4]

  • Hand Protection: Use protective gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws.[1][2][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area.[2][3] If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Chemical and Physical Properties Summary

The following table summarizes key data for this compound.

PropertyDataReference
Physical State Powder / Solid[1]
Appearance White[1]
Molecular Formula C₉H₆O₆[1]
Molecular Weight 210.14 g/mol [1]
Melting Point 231 °C / 447.8 °F[1]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[1][2]
Incompatible Materials Strong oxidizing agents[3]

Step-by-Step Disposal Protocol

Disposal of this compound is regulated and must not be done via standard trash or sewer systems.[5] The material is classified as hazardous waste and requires professional handling.[1]

Step 1: Waste Classification and Segregation
  • Treat as Hazardous Waste: In accordance with institutional and regulatory policies, all waste forms of this compound (unused, contaminated, or spent) must be managed as hazardous waste.[1][6][7]

  • Segregate Waste: Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[3][8]

Step 2: Waste Accumulation and Container Management
  • Select an Appropriate Container:

    • Use a container that is in good condition, free of leaks, and compatible with the chemical.[8]

    • Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5]

    • The container must have a secure, tight-fitting lid.[8]

  • Label the Container:

    • As soon as waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5][7]

    • The label must include the words "Hazardous Waste".[5][8]

    • Clearly write the full chemical name ("this compound") and its quantity. For mixtures, list every chemical component.[5] Do not use abbreviations, acronyms, or chemical formulas.[5]

    • Include the date of waste generation, the location (department, room number), and the principal investigator's name and contact number.[5]

  • Store the Container Safely:

    • Keep the waste container closed at all times, except when adding waste.[6][8]

    • Store the container in a well-ventilated area, such as a designated satellite accumulation area.[2][3]

    • Ensure that eyewash stations and safety showers are located near the storage location.[3]

Step 3: Arranging for Final Disposal
  • Contact EHS: Do not attempt to dispose of the waste yourself. The disposal must be managed through your institution's EHS Hazardous Waste Program.[5][7]

  • Complete Paperwork: Fill out and submit a "Hazardous Waste Information Form" or an equivalent document as required by your EHS office.[5]

  • Schedule Pickup: Arrange for a hazardous waste pickup. Do not transport the waste across the facility yourself; this must be done by trained EHS staff.[7] The final disposal will be carried out by a licensed professional waste disposal service at an approved waste disposal plant.[2]

Experimental Protocols for Spills and Decontamination

Spill Cleanup Protocol
  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[3] Avoid inhaling the dust.[3]

  • Wear Full PPE: Don the appropriate PPE as described above.

  • Contain and Collect: Carefully sweep or shovel the spilled solid material. Avoid actions that create dust.

  • Package Waste: Place the spilled material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a suitable, closed container for disposal.

  • Label as Hazardous Waste: Label the container as described in Step 2 of the disposal protocol.

  • Arrange for Disposal: Contact EHS to have the spill cleanup waste collected for disposal.[5][7]

Empty Container Disposal Protocol

An empty container that held this compound must be decontaminated before it can be disposed of as regular trash.[7][8]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent capable of removing the chemical residue.[7][8] Water may be an appropriate solvent, but consult your EHS department for guidance.

  • Collect Rinsate: The rinsate from all three rinses must be collected and treated as hazardous waste.[7][8] Pour the rinsate into a designated hazardous waste container.

  • Prepare Container for Disposal: Once triple-rinsed, allow the container to air dry.[8] Deface or remove the original chemical label.[7]

  • Final Disposal: The decontaminated container may now be disposed of in the regular trash.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G start Waste Generated (this compound) bulk_waste Solid Chemical Waste start->bulk_waste spill_waste Spill Debris & Contaminated Materials start->spill_waste empty_container Empty Container start->empty_container collect 1. Place in a Labeled, Compatible Hazardous Waste Container bulk_waste->collect spill_waste->collect triple_rinse 1. Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store 2. Store in a Secure, Ventilated Area collect->store contact_ehs 3. Contact EHS for Professional Disposal store->contact_ehs disposal_plant Disposed at Approved Waste Plant contact_ehs->disposal_plant collect_rinsate 2. Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label 3. Deface Label & Air Dry Container triple_rinse->deface_label collect_rinsate->collect trash Dispose in Regular Trash deface_label->trash

References

Personal protective equipment for handling 1,2,4-Benzenetricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,2,4-Benzenetricarboxylic acid (also known as Trimellitic acid). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. All personnel must be aware of its potential health effects prior to handling.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Irritation2A / 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Control TypeSpecification
VentilationUse only in a well-ventilated area, such as a chemical fume hood.[1]
Safety StationsEyewash stations and safety showers must be in close proximity to the workstation.[1]
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against dust particles and splashes causing serious eye irritation.
Skin Protection
   GlovesNitrile rubber gloves are recommended. Inspect gloves prior to use.[2]Prevents skin irritation upon contact.
   Protective ClothingLab coat, long pants, and closed-toe shoes. Wear appropriate protective clothing to prevent skin exposure.[1]Minimizes the risk of accidental skin contact.
Respiratory Protection
   Standard UseNot required if engineering controls (fume hood) are adequate.Avoid breathing dust.[1]
   Large Scale/EmergencyNIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.[3][4][5]Provides protection against respiratory irritation from dust or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

The following diagram outlines the standard operating procedure for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep1 Consult Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Verify Functionality of Fume Hood & Safety Shower/Eyewash prep2->prep3 handle1 Weigh Solid Chemical in Fume Hood handle2 Prepare Solution (if applicable) in Fume Hood handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 emergency In Case of Exposure or Spill, Follow First Aid Measures handle3->emergency clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste in Approved Containers clean2->clean3 clean4 Remove and Dispose of Contaminated PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

1. Preparation:

  • Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for this compound.[1][2]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Engineering Controls: Ensure the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed.[1]

2. Handling:

  • Avoid Dust Inhalation: Handle the solid material carefully to avoid generating dust.[1] All weighing and solution preparation should be performed inside a certified chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin and eyes.[1]

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[6] The substance is incompatible with strong oxidizing agents.[1][6]

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][4]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

4. Disposal Plan:

  • Waste Collection: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1]

  • Containers: Collect waste in designated, compatible, and properly labeled containers. Do not mix with other waste streams.[7] Containers must be kept closed.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a dedicated container.[2]

  • Environmental Precautions: Do not empty into drains or release into the environment.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.